5-Amino-2-(3-aminophenyl)benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSUMZCUHPMCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354034 | |
| Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13676-48-7 | |
| Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 5-Amino-2-(3-aminophenyl)benzoxazole
Introduction: The Significance of Benzoxazole Scaffolds in Modern Chemistry
Benzoxazole derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry, materials science, and organic electronics.[1][2] Their rigid, planar structure and electron-rich nature endow them with unique photophysical properties and the ability to interact with biological macromolecules, making them privileged scaffolds in drug discovery.[3][4] The compound 5-Amino-2-(3-aminophenyl)benzoxazole (Molecular Formula: C₁₃H₁₁N₃O, Molecular Weight: 225.25 g/mol ) is a diamino-substituted benzoxazole that serves as a crucial building block, or synthon, for the development of advanced polymers like polyimides and as a candidate for functional materials in optoelectronics.[3][5][6] This guide provides a detailed, field-proven methodology for its synthesis and a rigorous protocol for its structural and purity confirmation, designed for researchers and professionals in chemical and pharmaceutical development.
Part 1: Synthesis of this compound
The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative.[7][8] For the target molecule, this compound, a robust and widely-cited synthetic strategy involves a two-step process: (1) the condensation of a nitro-substituted aminophenol with a nitro-substituted benzoic acid derivative, followed by (2) a chemical reduction of the resulting dinitro compound to yield the desired diamine.
Causality Behind the Synthetic Strategy:
-
Precursor Selection: The synthesis begins with 2-amino-4-nitrophenol and 3-nitrobenzoyl chloride. This choice is deliberate. Introducing the amino groups in their protected nitro form prevents unwanted side reactions during the high-temperature cyclization step. The nitro groups are stable under the acidic condensation conditions and can be reliably reduced in a final step.
-
Condensation & Cyclization: Polyphosphoric acid (PPA) is an exemplary reagent for this transformation.[9][10] It serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclodehydration (loss of water) to form the stable oxazole ring. The high temperature (170-200°C) is necessary to overcome the activation energy for this cyclization.[11]
-
Reduction: The final step employs a standard catalytic hydrogenation using Palladium on carbon (Pd/C) as the catalyst. This method is highly efficient and selective for the reduction of aromatic nitro groups to amines, providing a clean conversion to the final product.[12]
Visualizing the Synthetic Pathway
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(3-Nitrophenyl)-5-nitrobenzoxazole
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and polyphosphoric acid (PPA, approx. 150 g).
-
Reaction Initiation: Begin stirring the mixture to ensure homogeneity and heat the flask to 80°C in an oil bath.
-
Addition of Second Reactant: Slowly add 3-nitrobenzoic acid (16.7 g, 0.1 mol) to the mixture in portions over 30 minutes. An alternative documented approach uses 3-nitrobenzoyl chloride, which may require lower temperatures and a base scavenger.[12]
-
Cyclization Reaction: After the addition is complete, slowly raise the temperature of the oil bath to 180-190°C. Maintain this temperature with vigorous stirring for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to approximately 100°C and carefully pour the viscous reaction mixture into a beaker containing 1 L of ice-cold water with constant stirring.
-
Precipitation and Filtration: A yellow-brown solid will precipitate. Continue stirring for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 60-70°C overnight.
Step 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the crude 2-(3-Nitrophenyl)-5-nitrobenzoxazole (28.5 g, 0.1 mol) in 300 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~1.5 g) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a light tan or off-white solid.[13]
Part 2: Characterization and Structural Elucidation
Rigorous characterization is a self-validating system that confirms the identity and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous proof of the molecular structure.[1]
Visualizing the Characterization Workflow
Caption: Workflow for the spectroscopic analysis of the title compound.
Spectroscopic Data Summary
| Technique | Expected Result | Interpretation |
| FTIR (KBr) | ~3450-3300 cm⁻¹ (doublet)~1630-1600 cm⁻¹~1550 cm⁻¹~1250 cm⁻¹ | N-H stretching of primary aminesC=N stretching of oxazole ringAromatic C=C stretchingAsymmetric C-O-C stretching |
| ¹H NMR (DMSO-d₆) | δ 9.0-6.5 ppm (multiplets)δ 5.5-4.5 ppm (broad singlet) | Aromatic protons on both ringsProtons of the two -NH₂ groups |
| Mass Spec (ESI+) | m/z ≈ 226.09 | [M+H]⁺ ion, confirming molecular weight of 225.25 |
| HRMS (ESI+) | m/z ≈ 226.0953 | Calculated for [C₁₃H₁₂N₃O]⁺, confirming elemental composition |
Detailed Experimental Protocols: Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Thoroughly grind 1-2 mg of the dry, purified product with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[1]
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹. Correlate the observed absorption bands with known functional group frequencies to confirm the presence of amino groups, the benzoxazole core, and aromatic rings.[14][15]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity and chemical environment of the hydrogen and carbon atoms.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[1]
-
Acquire the ¹H NMR spectrum. The aromatic protons of the benzoxazole and phenyl rings are expected in the downfield region (δ 6.8–8.8 ppm).[1] The protons of the two amino groups will likely appear as a broad singlet.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H).
-
Integrate the signals in the ¹H NMR spectrum to confirm the relative number of protons in each environment.
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the exact molecular weight and elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
The high-resolution measurement will provide an exact mass that can be compared to the theoretical mass calculated from the molecular formula (C₁₃H₁₁N₃O), confirming the elemental composition with high accuracy.[16]
-
References
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MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]
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ResearchGate. Synthesis of substituted 2-amino benzoxazole derivatives starting from.... Available from: [Link]
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Global Research Online. Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available from: [Link]
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MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles.... Available from: [Link]
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Elsevier. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole. Available from: [Link]
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RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]
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MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles.... Available from: [Link]
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Pharmaffiliates. 5-Amino-2-(4-aminophenyl)benzoxazole. Available from: [Link]
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Spectroscopic Characterization of 5-Amino-2-(3-aminophenyl)benzoxazole: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of the heterocyclic compound 5-Amino-2-(3-aminophenyl)benzoxazole. Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide delves into the theoretical underpinnings of these analytical techniques, offers a detailed interpretation of the expected spectral features, and provides standardized protocols for data acquisition. The causality behind experimental choices is explained to provide field-proven insights, ensuring a robust understanding of the structural elucidation of this important chemical entity.
Introduction
This compound is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₁N₃O.[1][2] Its structure, featuring a benzoxazole core with two amino substituents on separate phenyl rings, suggests potential applications in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will serve as a comprehensive resource for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in a molecule. The predicted chemical shifts for this compound are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | m | 2H | Aromatic protons on the 3-aminophenyl ring |
| ~ 7.2 - 7.4 | m | 2H | Aromatic protons on the benzoxazole ring |
| ~ 6.8 - 7.1 | m | 3H | Aromatic protons on both rings |
| ~ 5.0 - 5.5 | br s | 4H | Protons of the two amino (-NH₂) groups |
Disclaimer: These are predicted values and may vary slightly from experimental results.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (6.8 - 7.8 ppm): The complex multiplet patterns in this region are characteristic of the seven aromatic protons on the two phenyl rings. The exact chemical shifts and coupling constants will depend on the electronic effects of the amino groups and the benzoxazole ring system.
-
Amine Protons (5.0 - 5.5 ppm): The protons of the two primary amine groups are expected to appear as a broad singlet.[5][6] The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The integration of this peak should correspond to four protons. The addition of D₂O to the NMR sample would cause the disappearance of this signal, confirming the presence of exchangeable amine protons.[6]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 164 | C=N carbon of the oxazole ring |
| ~ 150 | Carbon attached to the 5-amino group |
| ~ 148 | Carbon attached to the 3-amino group |
| ~ 142 | Quaternary carbon of the benzoxazole ring |
| ~ 132 | Quaternary carbon of the benzoxazole ring |
| ~ 130 | CH carbon of the 3-aminophenyl ring |
| ~ 110 - 125 | Remaining aromatic CH carbons |
| ~ 105 | CH carbon ortho to the 5-amino group |
Disclaimer: These are predicted values and may vary slightly from experimental results.
Interpretation of the ¹³C NMR Spectrum
-
Downfield Region (130 - 165 ppm): This region contains the signals for the carbon atoms of the benzoxazole ring and the carbons directly attached to the nitrogen and oxygen atoms. The C=N carbon of the oxazole ring is expected to be the most downfield signal.
-
Aromatic Region (105 - 130 ppm): The remaining aromatic carbons will resonate in this region. The specific chemical shifts are influenced by the electron-donating amino groups, which generally cause an upfield shift (to lower ppm values) for the ortho and para carbons.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform tuning and shimming of the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]
Predicted IR Absorption Bands
The key expected IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of primary amines |
| 3100 - 3000 | Medium | C-H stretching of aromatic rings |
| 1640 - 1600 | Strong | C=N stretching of the oxazole ring |
| 1620 - 1580 | Strong | N-H bending of primary amines |
| 1500 - 1400 | Strong | C=C stretching of aromatic rings |
| 1300 - 1200 | Strong | C-N stretching of aromatic amines |
| 1100 - 1000 | Medium | C-O-C stretching of the oxazole ring |
Interpretation of the IR Spectrum
-
N-H Stretching: The presence of two primary amine groups will give rise to two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5]
-
C=N and C=C Stretching: The strong absorption bands in the 1640-1400 cm⁻¹ region are characteristic of the C=N stretching of the benzoxazole ring and the C=C stretching of the aromatic rings.
-
N-H Bending: A strong band around 1620-1580 cm⁻¹ is expected due to the N-H bending (scissoring) vibration of the primary amine groups.[5]
-
C-N and C-O-C Stretching: The fingerprint region (below 1400 cm⁻¹) will contain characteristic absorptions for the C-N stretching of the aromatic amines and the C-O-C stretching of the oxazole ether linkage.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition.
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are determined and assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 225.0902 | [M]⁺, Molecular ion (calculated for C₁₃H₁₁N₃O) |
| 226.0936 | [M+1]⁺, Isotopic peak |
| Various | Fragment ions |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (225.25 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
-
Nitrogen Rule: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9][10] this compound has three nitrogen atoms, and its molecular weight is 225, which is consistent with this rule.
-
Fragmentation Pattern: The fragmentation pattern will be complex due to the fused ring system. Common fragmentation pathways for aromatic amines may involve the loss of HCN or NH₂ radicals. The benzoxazole ring is relatively stable and may remain intact in some of the major fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry.
-
Sample Introduction: The sample can be introduced directly into the mass spectrometer via an infusion pump or as the eluent from a liquid chromatography (LC) system.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable for this type of molecule to keep the molecular ion intact.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: The m/z values of the molecular ion and major fragment ions are determined and interpreted to confirm the structure of the compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this compound, which is a critical step in any scientific endeavor. While the data presented here is predictive, it is based on well-established spectroscopic principles and data from closely related molecules, offering a reliable reference for experimental work.
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A Comprehensive Technical Guide to the Crystal Structure Analysis of 5-Amino-2-(3-aminophenyl)benzoxazole
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Amino-2-(3-aminophenyl)benzoxazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific isomer is not yet publicly available, this document outlines the complete methodological workflow, from synthesis and crystallization to advanced structural elucidation and interpretation. By leveraging established protocols for closely related benzoxazole derivatives, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals engaged in the structural characterization of novel organic compounds. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative crystallographic principles.
Introduction: The Significance of Benzoxazoles and Structural Insight
Benzoxazole derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The compound this compound, with its dual amine functionalities, presents a compelling scaffold for developing novel therapeutic agents and functional materials.[2] Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount, as this dictates its physicochemical properties, such as solubility and stability, and its interaction with biological targets.
Crystal structure analysis provides invaluable insights into:
-
Molecular Conformation: The precise geometry, bond lengths, and bond angles of the molecule.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking) that govern crystal packing.
-
Polymorphism: The existence of different crystal forms with distinct properties.
This guide will navigate the intricate process of obtaining and interpreting this critical structural data.
Synthesis and Crystallization: The Gateway to a High-Quality Structure
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Synthetic Pathway
A common and effective method for the synthesis of 2-arylbenzoxazoles involves the condensation of an o-aminophenol with a benzoic acid derivative. For this compound, a plausible synthetic route involves the reaction of 2,4-diaminophenol with 3-aminobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol (1 equivalent) and 3-aminobenzoic acid (1 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (a sufficient amount to ensure a stirrable paste).
-
Reaction Conditions: Heat the mixture to 170-200°C under a nitrogen atmosphere for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of potassium carbonate (K₂CO₃) to neutralize the acid.
-
Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Crystallization: The Art of Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For benzoxazole derivatives, slow evaporation and liquid-liquid diffusion are common and effective methods.[5]
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to find one in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the purified compound in the chosen solvent to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble). Carefully layer a "poor" solvent (one in which it is sparingly soluble) on top. Over time, the poor solvent will diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth at the interface. A common combination for similar compounds is dissolving in dichloromethane and layering with methanol and acetone.[5]
Data Collection and Structure Solution: Unveiling the Atomic Arrangement
Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic structure.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[7]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Expected Crystallographic Parameters
Based on the crystal structures of closely related isomers like 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole, we can anticipate certain crystallographic features for this compound.[4][5]
| Parameter | Expected Value/System | Rationale |
| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules.[4][8] |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Dependent on the molecular packing. |
| Molecules per Asymmetric Unit (Z') | 1 or 2 | Often, two independent molecules are found.[5] |
| Key Bond Lengths (Å) | C=N: ~1.29, C-N: ~1.40, C-O: ~1.37 | Typical values for benzoxazole rings. |
| Planarity | The benzoxazole and phenyl rings are likely to be nearly co-planar. | The dihedral angle between rings in similar structures is often small. |
Structural Analysis and Interpretation: From Data to Insight
With a refined crystal structure, the focus shifts to a detailed analysis of molecular geometry and intermolecular interactions.
Intramolecular Geometry
The refined structure will provide precise bond lengths, bond angles, and torsion angles. These should be compared to standard values and to those of similar reported structures to identify any unusual features that may be indicative of electronic effects or strain.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, the presence of two amine groups and a benzoxazole nitrogen atom suggests a rich variety of hydrogen bonding possibilities.
-
N-H···N Hydrogen Bonds: These are expected to be prominent, linking molecules into chains or more complex networks.
-
N-H···O Hydrogen Bonds: The oxygen atom of the benzoxazole ring can also act as a hydrogen bond acceptor.
-
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5] It partitions the space in a crystal into regions where the electron density of a molecule dominates.
Workflow: Hirshfeld Surface Analysis
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Thermal and optical properties of 5-Amino-2-(3-aminophenyl)benzoxazole
An In-Depth Technical Guide on the Thermal and Optical Properties of 5-Amino-2-(3-aminophenyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aromatic compound with significant potential in materials science and biomedical research.[1] Its structural characteristics, featuring a conjugated system of aromatic rings and amino functional groups, suggest intriguing thermal and optical properties.[1] This technical guide provides a comprehensive overview of the anticipated thermal and optical characteristics of this compound, outlines detailed experimental protocols for their characterization, and discusses potential applications. The methodologies described are grounded in established principles of materials characterization and are designed to provide a robust understanding of this promising molecule.
Introduction to Benzoxazoles
Benzoxazoles are a class of heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[2] This core structure imparts significant chemical stability and a planar geometry, which are conducive to a range of interesting physical and biological properties. The benzoxazole moiety is found in various natural products and synthetically developed compounds with diverse applications, including pharmaceuticals, fluorescent probes, and organic light-emitting diodes (OLEDs).[3][4][5] The electronic properties of benzoxazoles can be readily tuned by the introduction of substituent groups on the benzene or oxazole rings, making them versatile building blocks in functional materials design.[6]
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through the condensation of an o-aminophenol derivative with a benzoic acid derivative. A common and effective method involves the use of polyphosphoric acid (PPA) as both a solvent and a cyclizing agent at elevated temperatures.[7]
Proposed Synthetic Pathway
A plausible synthetic route for this compound involves the reaction of 2,4-diaminophenol with 3-aminobenzoic acid in the presence of PPA.[7]
Caption: Proposed synthesis of this compound.
Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol and 3-aminobenzoic acid in equimolar amounts.
-
Addition of PPA: Slowly add polyphosphoric acid to the flask with continuous stirring. An excess of PPA is typically used to ensure a fluid reaction mixture.
-
Heating: Heat the reaction mixture to 170-200°C under a nitrogen atmosphere for 2-3 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base, such as sodium bicarbonate, until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[9]
Structural Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as N-H stretching for the amino groups and C=N stretching for the oxazole ring.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.[10]
Thermal Properties
The thermal stability of benzoxazole-containing materials is a key characteristic for their application in high-performance materials.[11] The thermal properties of this compound can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and thermal stability of the compound.
-
Sample Preparation: Place a small amount of the purified compound (5-10 mg) into an alumina crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset of decomposition is a measure of the thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting point, glass transition, and crystallization.
-
Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Heating and Cooling Cycles: Heat the sample to a temperature above its expected melting point, then cool it down, and heat it again. A typical heating/cooling rate is 10°C/min.
-
Data Analysis: The DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events. The melting point is determined from the peak of the endothermic melting transition.
Caption: Workflow for optical analysis of this compound.
Summary of Expected Properties
| Property | Technique | Expected Outcome |
| Thermal Stability | TGA | High decomposition temperature, indicative of good thermal stability. |
| Melting Point | DSC | A sharp endothermic peak corresponding to the melting point. |
| UV-Vis Absorption | UV-Vis Spectroscopy | Strong absorption in the UV or near-UV region due to π-π* transitions. |
| Fluorescence | Fluorescence Spectroscopy | Emission in the visible region with a significant Stokes shift. The amino groups are expected to enhance the fluorescence quantum yield. |
Potential Applications
The anticipated thermal and optical properties of this compound suggest its potential use in several advanced applications:
-
Organic Light-Emitting Diodes (OLEDs): Its fluorescent nature makes it a candidate for use as an emissive material or a host in OLED devices. [4]* Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited for developing sensors for ions or biomolecules. [5]* High-Performance Polymers: The benzoxazole core can be incorporated into polymer backbones to create materials with high thermal stability and specific optical properties. [12]* Pharmaceutical Scaffolds: Benzoxazole derivatives are known to possess a wide range of biological activities, and this compound could serve as a scaffold for the development of new therapeutic agents. [13]
Conclusion
This technical guide has outlined the expected thermal and optical properties of this compound and provided a comprehensive framework for their experimental investigation. The proposed synthetic route and characterization protocols are based on established methodologies for this class of compounds. The anticipated high thermal stability and strong fluorescence make this molecule a promising candidate for further research and development in materials science and medicinal chemistry.
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Solubility studies of 5-Amino-2-(3-aminophenyl)benzoxazole in organic solvents
An In-Depth Technical Guide to the Solubility Studies of 5-Amino-2-(3-aminophenyl)benzoxazole in Organic Solvents
Authored by: [Your Name/Title], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting rigorous solubility studies of this compound in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. The guide emphasizes the causality behind experimental choices to ensure the generation of reliable and reproducible solubility data, which is critical for downstream applications such as formulation development, purification, and analytical method development.
Introduction: The Critical Role of Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its physicochemical characterization. For a molecule like this compound, a benzoxazole derivative with potential pharmacological applications, understanding its solubility in various organic solvents is paramount.[1] This data informs crucial decisions throughout the drug development pipeline, from early-stage lead optimization to final dosage form design.[2][3][4] Poor solubility can lead to challenges in formulation, bioavailability, and overall therapeutic efficacy.[2][3] Therefore, a systematic and scientifically sound approach to solubility determination is not just a perfunctory task but a foundational element of successful drug development.
This guide will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, and detail robust experimental protocols for the accurate determination of the solubility of this compound.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[5][6][7] For this compound, its molecular structure, featuring amino groups and a benzoxazole core, dictates its polarity and hydrogen bonding capabilities, which are key determinants of its solubility.
The Influence of Polarity
Polarity, arising from an uneven distribution of electron density within a molecule, is a primary driver of solubility.[8][9] Polar solvents will more readily dissolve polar solutes due to favorable dipole-dipole interactions.[8][9][10] The benzoxazole ring system and the amino functional groups in this compound impart a degree of polarity to the molecule. The selection of solvents should therefore span a range of polarities to create a comprehensive solubility profile.
The Power of Hydrogen Bonding
Hydrogen bonding, a strong type of dipole-dipole interaction, plays a significant role in the solubility of compounds containing hydrogen bond donors (like the N-H in the amino groups) and acceptors (like the nitrogen and oxygen atoms in the benzoxazole ring).[9][11][12][13] Solvents that can participate in hydrogen bonding with this compound are likely to be effective at solvating it.[11][12][14]
The Effect of Temperature
For most solid solutes, solubility increases with temperature.[15][16][17] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[17] Therefore, solubility studies should be conducted at a controlled and specified temperature. For many organic solids, their aqueous solubility can vary significantly with temperature.[18]
Strategic Solvent Selection
The choice of organic solvents is a critical step in designing a meaningful solubility study. The selection should be systematic and aim to cover a spectrum of polarities and hydrogen bonding capabilities. Furthermore, practical considerations such as toxicity, environmental impact, and relevance to potential pharmaceutical processes should be taken into account.[19][20]
A recommended approach is to select solvents from different classes based on their polarity index and hydrogen bonding capacity.
Table 1: Proposed Organic Solvents for Solubility Studies of this compound
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; represent common solvents in pharmaceutical processing. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity without hydrogen bond donation; effective at dissolving a wide range of compounds.[21] |
| Non-Polar | Toluene, Hexane, Dichloromethane | Represent the lower end of the polarity spectrum; useful for understanding the compound's lipophilicity. |
| Intermediate Polarity | Ethyl Acetate, Tetrahydrofuran (THF) | Bridge the gap between polar and non-polar solvents. |
Experimental Methodologies: A Dual-Pronged Approach
To ensure the generation of high-quality, reliable data, a combination of the "gold standard" shake-flask method for thermodynamic solubility and potentiometric titration for pH-dependent solubility (if applicable) is recommended.[22][23]
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[22][23] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[24]
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Potentiometric Titration for pKa and pH-Dependent Solubility
Given the presence of amino groups, this compound is likely to have ionizable centers, and its solubility in protic solvents may be pH-dependent. Potentiometric titration is an excellent method to determine the pKa of the compound and its solubility as a function of pH.[25][26]
Caption: Workflow for Potentiometric Titration to Determine pKa.
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions.
-
Sample Preparation: Prepare a solution of this compound in a mixture of a co-solvent (e.g., methanol or DMSO) and water.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
Solubility Determination: The solubility at different pH values can be determined by observing the pH at which precipitation occurs during the titration of a saturated solution.[25]
Analytical Quantification: Ensuring Accuracy
The accuracy of the solubility data is critically dependent on the analytical method used for quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for its specificity, sensitivity, and accuracy.
HPLC Method Development and Validation
A robust HPLC method should be developed and validated for the quantification of this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a predetermined λmax |
| Column Temperature | 30 °C |
The method should be validated for linearity, accuracy, precision, and specificity according to relevant guidelines.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 3: Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | USP Solubility Classification[27][28] |
| Methanol | [Experimental Data] | [Calculated Data] | [Classification] |
| Ethanol | [Experimental Data] | [Calculated Data] | [Classification] |
| Acetonitrile | [Experimental Data] | [Calculated Data] | [Classification] |
| Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Calculated Data] | [Classification] |
| Toluene | [Experimental Data] | [Calculated Data] | [Classification] |
| Dichloromethane | [Experimental Data] | [Calculated Data] | [Classification] |
Conclusion: From Data to Decisions
A comprehensive understanding of the solubility of this compound in a range of organic solvents is a critical prerequisite for its successful development. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. This information will empower researchers and drug development professionals to make informed decisions regarding formulation strategies, purification processes, and the overall advancement of this promising compound.
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CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]
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The Discovery and Synthetic Evolution of Substituted Aminobenzoxazoles: A Technical Guide for the Modern Chemist
Abstract
The substituted aminobenzoxazole scaffold is a cornerstone of modern medicinal chemistry, underpinning the development of a multitude of therapeutic agents. This guide provides an in-depth exploration of the discovery and synthetic history of this privileged heterocyclic core. We will traverse the evolution of synthetic methodologies, from classical routes fraught with hazardous reagents to contemporary strategies that prioritize safety, efficiency, and molecular diversity. This document is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the critical scientific rationale behind these synthetic choices. By grounding our discussion in mechanistic principles and comparative data, we aim to equip the reader with a comprehensive understanding of how to approach the synthesis of substituted aminobenzoxazoles in a logical and effective manner.
The Rise of a Privileged Scaffold: The Significance of Aminobenzoxazoles
The benzoxazole ring system, a bicyclic heterocycle composed of a benzene ring fused to an oxazole ring, is a recurring motif in biologically active compounds.[1][2] The introduction of an amino group, particularly at the 2-position, imbues the scaffold with unique electronic properties and hydrogen bonding capabilities, making 2-aminobenzoxazoles particularly valuable in drug discovery.[3][4][5] These compounds have demonstrated a remarkable breadth of pharmacological activities, acting as enzyme inhibitors (e.g., proteases, chymase, butyrylcholinesterase, and topoisomerase II), antifungal agents, and probes for positron emission tomography (PET).[3][4][6] The inherent stability and synthetic tractability of the aminobenzoxazole core have cemented its status as a "privileged scaffold" in medicinal chemistry.[1]
The Historical Lens: Early Synthetic Endeavors
The genesis of aminobenzoxazole synthesis was rooted in the fundamental reaction of o-aminophenols with a one-carbon electrophile. One of the earliest and most direct methods involved the use of cyanogen bromide (BrCN) as the cyanating agent.[2][4]
The Cyanogen Bromide Route: A Double-Edged Sword
The reaction of an o-aminophenol with cyanogen bromide provides a straightforward pathway to 2-aminobenzoxazoles. The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of BrCN, followed by an intramolecular cyclization of the resulting intermediate, with the phenolic oxygen attacking the newly formed cyanamide carbon. Subsequent tautomerization yields the aromatic 2-aminobenzoxazole.
While effective, this method is severely hampered by the extreme toxicity of cyanogen bromide, a highly volatile and corrosive lachrymator.[4] This significant safety concern has driven the development of safer and more environmentally benign synthetic alternatives.
The Modern Synthesis Toolbox: Safer, Greener, and More Efficient Routes
The imperative for safer laboratory practices has catalyzed the innovation of novel synthetic strategies for constructing the 2-aminobenzoxazole core. These modern approaches prioritize the use of less hazardous reagents, milder reaction conditions, and greater substrate scope.
The NCTS Approach: A Safer Cyanating Agent
A significant advancement in the synthesis of 2-aminobenzoxazoles has been the introduction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent.[3][4][7] This air-stable and readily prepared reagent offers a much safer alternative to cyanogen bromide.
Mechanism of Action:
The reaction is typically facilitated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the cyano group of NCTS, rendering it more susceptible to nucleophilic attack by the amino group of the o-aminophenol.[3][4] This is followed by an intramolecular cyclization where the hydroxyl group attacks the electron-deficient carbon of the activated cyano group.[3][4]
Caption: Proposed mechanism for the synthesis of 2-aminobenzoxazoles using NCTS and BF₃·Et₂O.
Experimental Protocol: Synthesis of 2-Aminobenzoxazole using NCTS [3][4]
-
Dissolve o-aminophenol (1.0 equiv) and NCTS (1.5 equiv) in 1,4-dioxane.
-
Add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv) dropwise to the solution.
-
Reflux the reaction mixture for 24-30 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Smiles Rearrangement: An Intramolecular Approach
The Smiles rearrangement offers an elegant and efficient metal-free pathway to N-substituted 2-aminobenzoxazoles.[3][7] This intramolecular nucleophilic aromatic substitution reaction typically involves the activation of a benzoxazole-2-thiol with an appropriate electrophile, followed by reaction with an amine.[3][7]
Workflow for Smiles Rearrangement:
Caption: General workflow for the synthesis of N-substituted 2-aminobenzoxazoles via the Smiles rearrangement.
This methodology is particularly advantageous for its wide amine scope and relatively short reaction times.[3]
Comparative Analysis of Synthetic Methodologies
To aid in the selection of an appropriate synthetic route, the following table provides a comparative summary of the key methodologies for the synthesis of 2-aminobenzoxazoles.
| Methodology | Reagents | Advantages | Disadvantages | Typical Yields (%) |
| Cyanogen Bromide | o-Aminophenol, BrCN | Simple, direct | Highly toxic reagent | 60-80 |
| NCTS with Lewis Acid | o-Aminophenol, NCTS, BF₃·Et₂O | Non-hazardous cyanating agent, operational simplicity, wide substrate scope | Requires reflux and extended reaction times | 45-90[1][3] |
| Smiles Rearrangement | Benzoxazole-2-thiol, Chloroacetyl chloride, Amine | Metal-free, wide amine scope, short reaction times | Multi-step starting material preparation | 70-95[3] |
| Direct Amination | Benzoxazole, Amine, TBAI, H₂O₂/TBHP | Transition-metal-free, mild conditions | May require co-oxidants, potential for side reactions | 60-90[8] |
Future Directions and Emerging Trends
The field of aminobenzoxazole synthesis continues to evolve, with a growing emphasis on green chemistry principles. Recent research has explored photocatalytic methods and the use of recyclable catalysts to further enhance the sustainability of these synthetic transformations.[1][3] The development of one-pot, multi-component reactions that can rapidly generate libraries of substituted aminobenzoxazoles is another active area of investigation, promising to accelerate the drug discovery process.
Conclusion
The journey of substituted aminobenzoxazole synthesis from its early beginnings to the sophisticated methodologies of today reflects the broader evolution of organic chemistry. The imperative to design safer, more efficient, and environmentally conscious synthetic routes has driven innovation, providing chemists with a diverse and powerful toolkit. A thorough understanding of the underlying mechanisms and the relative merits of each approach, as outlined in this guide, is paramount for the successful application of this privileged scaffold in the ongoing quest for novel therapeutics.
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Fundamental chemical reactivity of the amino groups in 5-Amino-2-(3-aminophenyl)benzoxazole
An In-Depth Technical Guide to the Fundamental Chemical Reactivity of the Amino Groups in 5-Amino-2-(3-aminophenyl)benzoxazole
Abstract
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, largely due to its versatile chemical nature.[1][2] The molecule's architecture, featuring two primary aromatic amino groups in distinct electronic environments, presents both a challenge and an opportunity for selective chemical modification. This guide provides a comprehensive exploration of the fundamental chemical reactivity of these amino groups. We will dissect the structural and electronic factors governing their differential reactivity, offer field-proven insights into controlling reaction selectivity, and provide detailed protocols for key chemical transformations including acylation, diazotization, and azo coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their synthetic endeavors.
Structural and Electronic Analysis: A Tale of Two Amines
The core of this compound's reactivity lies in the non-equivalence of its two primary amino (-NH₂) groups. Their respective positions within the molecular framework dictate their nucleophilicity and, consequently, their reactivity towards electrophiles.
-
The 5-Amino Group: This group is directly conjugated to the benzoxazole ring system. The benzoxazole moiety, as a whole, is an electron-withdrawing system. This results in the delocalization of the lone pair of electrons on the 5-amino nitrogen into the aromatic core.[3] This delocalization reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity.
-
The 3'-Amino Group: This group is situated on a phenyl ring which is, in turn, attached to the 2-position of the benzoxazole ring. While there is some electronic communication, it is significantly less influenced by the electron-withdrawing effect of the benzoxazole core compared to the 5-amino group. Its electronic environment is more akin to that of aniline. Consequently, the lone pair on the 3'-amino nitrogen is more localized and readily available for donation.[4]
Strategic Functionalization: Controlling Selectivity
Achieving selective modification of one amino group over the other hinges on exploiting their difference in nucleophilicity. The general strategy involves using carefully controlled reaction conditions to favor the reaction at the more reactive 3'-amino site.
Selective Mono-Acylation
Acylation is a fundamental transformation that converts amines into amides, a common functional group in pharmaceuticals.[3] The reaction proceeds via nucleophilic attack of the amine on an acylating agent (e.g., an acid chloride or anhydride).[5] Due to its higher nucleophilicity, the 3'-amino group can be selectively acylated.
Causality of Experimental Choices:
-
Stoichiometry: Using approximately one molar equivalent of the acylating agent is critical. An excess would lead to di-acylation.
-
Temperature: Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) favors kinetic control, promoting reaction at the most nucleophilic site.[6]
-
Base: A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct, driving the reaction to completion without competing in the reaction itself.[3]
Detailed Protocol: Selective Acylation with Acetyl Chloride
Objective: To selectively synthesize N-(3-(5-aminobenzoxazol-2-yl)phenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.05 eq)
-
Anhydrous Pyridine (solvent and base)
-
Anhydrous Dichloromethane (DCM) (co-solvent, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
If a co-solvent was used, remove it under reduced pressure. Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Self-Validation: The success of the selective mono-acylation can be confirmed by spectroscopic analysis. ¹H NMR will show a single new amide N-H peak and a methyl singlet, while the signals corresponding to the protons on the acylated phenyl ring will shift. The protons of the other amino group should remain largely unchanged. Mass spectrometry will confirm the addition of a single acetyl group (mass increase of 42.04 g/mol ).
Diazotization and Azo Coupling
Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[7] These salts are valuable intermediates that can undergo various subsequent reactions, most notably azo coupling with an electron-rich aromatic compound (like a phenol or another amine) to form brightly colored azo compounds.[8][9]
Causality of Experimental Choices:
-
Acidity and Temperature: The reaction must be performed in a strong aqueous acid at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[7]
-
Selective Diazotization: Given the lower basicity of the 5-amino group, protonation under strongly acidic conditions will be less favorable compared to the 3'-amino group. The more basic 3'-amino group will be more readily converted to its diazonium salt.
-
Coupling Partner: The choice of an electron-rich coupling partner, such as 2-naphthol or N,N-dimethylaniline, is crucial for the electrophilic aromatic substitution reaction to proceed.
Detailed Protocol: Synthesis of an Azo Dye
Objective: To synthesize an azo dye via selective diazotization of the 3'-amino group followed by coupling with 2-naphthol.
Part A: Diazotization
-
Prepare a solution of this compound (1.0 eq) in aqueous HCl (e.g., 3M) in a beaker and cool to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.0 eq) in a minimal amount of cold water.
-
Slowly add the NaNO₂ solution dropwise to the amine solution, keeping the temperature strictly between 0-5 °C. The formation of the diazonium salt solution is complete when a drop of the reaction mixture gives an immediate blue color on starch-iodide paper.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous NaOH solution (e.g., 10%) and cool to 0-5 °C.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline 2-naphthol solution.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Self-Validation: The formation of a deeply colored solid is the first indication of success. The product's structure can be confirmed by IR spectroscopy, which will show the disappearance of the diazonium salt peak and the presence of characteristic aromatic and azo group (-N=N-) absorptions. UV-Vis spectroscopy will show a strong absorption in the visible region, characteristic of azo dyes.[10]
Spectroscopic Characterization Summary
Confirming the regioselectivity of these reactions is paramount. A multi-technique spectroscopic approach is essential for unambiguous structural elucidation.[10][11]
| Technique | Unmodified Reactant | Selectively 3'-Acylated Product |
| ¹H NMR | Two distinct -NH₂ signals (broad singlets). Complex aromatic signals. | One remaining -NH₂ signal. One new amide N-H signal (singlet, downfield). Aromatic signals for the 3'-phenyl ring shift. New acetyl CH₃ singlet (~2.1 ppm). |
| ¹³C NMR | Two aromatic carbons bonded to -NH₂. | One C-NH₂ signal remains. A new amide carbonyl signal appears (~168-172 ppm). The signals for the 3'-phenyl ring carbons shift. |
| IR Spec. | Two distinct N-H stretching bands for primary amines (~3300-3500 cm⁻¹). | N-H stretch for the remaining primary amine. New N-H stretch for the secondary amide (~3300 cm⁻¹). Strong C=O stretch for the amide (~1650-1680 cm⁻¹). |
| Mass Spec. | Molecular ion peak at m/z = 225.25. | Molecular ion peak at m/z = 267.29 (M+42). |
Conclusion and Future Directions
The differential reactivity of the amino groups in this compound provides a powerful handle for controlled, selective synthesis. By understanding the underlying electronic principles and carefully manipulating reaction conditions, researchers can predictably functionalize the more nucleophilic 3'-amino group. The protocols and insights provided in this guide serve as a foundational framework for developing a diverse array of novel benzoxazole derivatives. Future work could explore enzymatic or protecting-group strategies to further enhance selectivity or to reverse it, enabling functionalization at the less reactive 5-amino position, thereby expanding the synthetic utility of this valuable molecular scaffold.
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An In-depth Technical Guide to the Photophysical Properties of Novel Benzoxazole-Based Fluorophores
Introduction: The Benzoxazole Scaffold - A Privileged Structure in Fluorescence
In the landscape of molecular probes and functional dyes, the benzoxazole core stands out as a "privileged scaffold." This heterocyclic motif, consisting of a benzene ring fused to an oxazole ring, is not only prevalent in medicinally active compounds but also forms the foundation for a versatile class of fluorophores.[1][2] Benzoxazole derivatives are renowned for their robust photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and environmental sensitivity, making them exceptional candidates for a wide array of applications, from organic light-emitting materials to advanced biological imaging and sensing.[3]
This guide provides an in-depth exploration of the core photophysical principles governing benzoxazole-based fluorophores. We will dissect the key parameters that define their performance, detail the rigorous experimental methodologies required for their characterization, and provide insights into how their unique properties can be harnessed for research and drug development. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Core Photophysical Principles of Benzoxazole Fluorophores
The utility of a fluorophore is defined by its unique interaction with light. This process can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Caption: Jablonski diagram illustrating electronic transitions.
-
Absorption (Excitation): A molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond scale.
-
Vibrational Relaxation & Internal Conversion: The molecule rapidly loses excess energy as heat, relaxing to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs in picoseconds.
-
Fluorescence Emission: The molecule returns to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence and typically occurs on a nanosecond timescale.[4][5]
-
Stokes Shift: Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. A large Stokes shift is highly desirable in practical applications as it simplifies the optical setup required to separate excitation from emission light, improving signal-to-noise.[6][7]
-
Fluorescence Quantum Yield (Φ_f): This is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[4] A high quantum yield (approaching 1.0 or 100%) indicates a very bright fluorophore. Benzoxazole derivatives can exhibit high quantum yields, with some values reported to be as high as 64%.[8]
-
Fluorescence Lifetime (τ_f): This is the average time a molecule spends in the excited state before returning to the ground state.[4] Lifetimes are typically in the low nanosecond range for fluorescence.[5][8] This parameter is sensitive to the molecular environment and can be used for advanced sensing applications.
Structural Influences on Photophysical Properties
The electronic and photophysical properties of benzoxazole fluorophores are not static; they can be precisely tuned through synthetic chemistry.
Excited-State Intramolecular Proton Transfer (ESIPT)
A fascinating phenomenon observed in certain 2-(2'-hydroxyphenyl)benzoxazole (HPBO) derivatives is ESIPT. In the ground state, the molecule exists in an enol (E) form. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the oxazole ring, forming an excited keto (K) tautomer.[4][6] This K state then fluoresces, typically at a much longer wavelength than the E* form would, resulting in an exceptionally large Stokes shift.[4][9] This process is often responsible for the multiband emission profiles seen in some benzoxazole derivatives.[8]
Aggregation-Induced Emission (AIE)
While many fluorophores suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished at high concentrations or in the solid state, some benzoxazole conjugates exhibit the opposite effect: Aggregation-Induced Emission (AIE).[10] In solution, these molecules may have rotatable components that lead to non-radiative decay. In an aggregated or solid state, these rotations are restricted, which blocks the non-radiative pathways and forces the molecule to decay via fluorescence, "turning on" the emission.[10] This property is invaluable for applications in solid-state lighting and imaging of cellular aggregates.
Solvatochromism: Probing the Environment
Solvatochromism is the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of the solvent.[7][11] Benzoxazole fluorophores with significant intramolecular charge transfer (ICT) character are often highly solvatochromic.[12] In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized, leading to a red shift (bathochromic shift) in the emission spectrum.[13] This property allows benzoxazole derivatives to act as sensitive probes for reporting on the local polarity of their microenvironment, such as within a protein binding pocket or a cell membrane.[9][13]
Experimental Characterization: A Validated Workflow
Accurate characterization of photophysical properties is paramount. The following workflow outlines the core experimental procedures.
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- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Electrochemical behavior of 5-Amino-2-(3-aminophenyl)benzoxazole
An In-depth Technical Guide to the Electrochemical Behavior of 5-Amino-2-(3-aminophenyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the anticipated electrochemical behavior of this compound. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles from the electrochemistry of aromatic amines and benzoxazole derivatives to forecast its redox properties. We present detailed, field-proven protocols for investigating its electrochemical characteristics using cyclic voltammetry and discuss the underlying mechanistic pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds, particularly in the fields of materials science, sensor development, and medicinal chemistry.
Introduction: The Scientific Interest in this compound
This compound is a heterocyclic aromatic compound belonging to the benzoxazole family.[1] Its structure, featuring a fused benzene and oxazole ring system with two amino-substituted phenyl groups, suggests a rich potential for diverse applications. Benzoxazole derivatives are known for their varied biological activities and are of interest in medicinal chemistry.[1][2] The presence of conjugated double bonds and aromatic rings also points towards potential applications in organic optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells.[1]
The two primary amino groups are of particular significance to its electrochemical behavior. Aromatic amines are well-known for their electroactivity, readily undergoing oxidation at an electrode surface.[3][4] This property opens up possibilities for creating novel conductive polymers, electrochromic materials, and sensitive electrochemical sensors. Understanding the fundamental electrochemical behavior of this compound is therefore a critical first step in unlocking its technological potential.
Theoretical Electrochemical Behavior: An Expert's Perspective
Based on the extensive research into the anodic oxidation of aromatic amines, we can predict the electrochemical characteristics of this compound.[3][4][5][6]
The Initial Oxidation Step: Formation of a Radical Cation
The electrochemical oxidation of aromatic amines typically begins with the transfer of a single electron from the nitrogen atom of the amino group to the electrode, forming a radical cation.[3][4] Given that this compound has two amino groups, it is likely to exhibit two distinct or overlapping oxidation peaks in a cyclic voltammogram, corresponding to the oxidation of each amino group. The relative positions of these peaks will depend on the electronic influence of the rest of the molecule on each amine.
The Fate of the Radical Cation: Dimerization and Polymerization
For primary aromatic amines where the para-position to the amino group is unsubstituted, the initially formed radical cation is often unstable and can undergo rapid follow-up chemical reactions.[5][6] A common pathway is a coupling reaction, or dimerization, where the radical cation attacks a neutral molecule, leading to the formation of a benzidine-like dimer after the loss of two protons.[6]
Given that both amino groups in this compound have an unsubstituted para-position, it is highly probable that its electrochemical oxidation will lead to electropolymerization, forming a conductive polymer film on the electrode surface. This process would involve repeated dimerization and coupling reactions.
Proposed Oxidation Mechanism
The following diagram illustrates the proposed initial steps of the electrochemical oxidation of one of the amino groups in this compound.
Caption: Proposed mechanism for the electrochemical oxidation and polymerization of this compound.
Experimental Workflow for Electrochemical Characterization
To experimentally validate the predicted electrochemical behavior, a systematic approach using cyclic voltammetry is recommended.
Materials and Instrumentation
| Component | Specification | Rationale |
| Potentiostat/Galvanostat | Capable of cyclic voltammetry | Standard instrument for electrochemical analysis. |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and is relatively inert. |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl | Provides a stable reference potential.[7] |
| Counter Electrode | Platinum Wire | Facilitates current flow without interfering with the working electrode reaction.[7] |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Aprotic solvents are necessary to observe the primary oxidation events without interference from proton transfer from the solvent. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) or Tetrabutylammonium Perchlorate (TBAP) | Provides conductivity to the solution.[7] |
| Analyte | 1-5 mM this compound | A typical concentration range for CV analysis. |
Step-by-Step Protocol for Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the chosen organic solvent.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent (e.g., acetonitrile).
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the platinum wire as the counter electrode, and the SCE or Ag/AgCl electrode as the reference electrode.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Background Scan:
-
Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and the potential window of the solvent-electrolyte system.
-
-
Analyte Scan:
-
Add a known concentration of this compound to the electrochemical cell.
-
Record the cyclic voltammogram over a potential range expected to encompass the oxidation of the amino groups (e.g., from 0 V to +1.5 V vs. SCE).
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrochemical process. For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate.
-
-
Electropolymerization Study:
-
Perform multiple, continuous cyclic voltammograms to observe the growth of a polymer film on the electrode surface. This is typically indicated by an increase in the peak currents with each cycle.
-
After film deposition, rinse the electrode with fresh solvent and place it in a monomer-free electrolyte solution to study the redox behavior of the polymer film itself.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the electrochemical characterization of this compound.
Potential Applications Based on Electrochemical Properties
A thorough understanding of the electrochemical behavior of this compound can pave the way for its use in several advanced applications:
-
Conductive Polymers: If the molecule readily electropolymerizes, the resulting polymer could be a novel conductive material with potential applications in organic electronics, such as in sensors, antistatic coatings, and electromagnetic shielding.
-
Electrochromic Devices: The polymer film may exhibit electrochromism, changing color upon oxidation and reduction.[8] This property is valuable for applications like smart windows, displays, and camouflage materials.[8]
-
Corrosion Inhibition: Aromatic amines and heterocyclic compounds can act as corrosion inhibitors by adsorbing onto a metal surface and forming a protective film. The electropolymerized film of this compound could offer enhanced corrosion protection.
-
Electrochemical Sensors: The polymer-modified electrode could be used to detect various analytes. The polymer matrix can be designed to interact specifically with target molecules, leading to a measurable change in the electrochemical signal.
Conclusion
This compound stands as a promising candidate for a range of electrochemical applications. Based on the well-established behavior of aromatic amines, it is predicted to undergo irreversible oxidation leading to the formation of a conductive and potentially electrochromic polymer film. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of its electrochemical properties. The insights gained from such studies will be instrumental in harnessing the full potential of this versatile molecule in materials science and beyond.
References
-
Nelson, R. F., & Adams, R. N. (1968). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. Journal of the American Chemical Society, 90(15), 4125–4130. [Link]
-
Hammerich, O., & Speiser, B. (2015). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. In Organic Electrochemistry (5th ed., pp. 547-624). CRC Press. [Link]
-
Gallardo, I., & Marquet, J. (1996). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2, (5), 899-903. [Link]
-
Francke, R., & Little, R. D. (2014). Optimizing the N-Oxyl-Catalyzed (Anodic) Oxidation of Alcohols. Chemical Society Reviews, 43(8), 2691-2705. (The provided search result is a table within a larger review, illustrating the concept of substituent effects on oxidation potentials of amines). [Link]
-
Patel, N. B., & Patel, J. C. (2012). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 11-20. [Link]
-
Reddy, T. S., et al. (2022). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank, 2022(2), M1389. [Link]
-
Lin, H.-Y., et al. (2017). Electrosynthesis of Aromatic Poly(amide-amine) Films from Triphenylamine-Based Electroactive Compounds for Electrochromic Applications. Polymers, 9(12), 708. [Link]
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Methodological & Application
Application Notes and Protocols for the Polymerization of 5-Amino-2-(3-aminophenyl)benzoxazole to High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Integration of Benzoxazole Moieties into Polyimide Architectures
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of rigid, heterocyclic structures, such as the benzoxazole moiety, into the polyimide backbone can further enhance these properties, leading to materials with superior performance characteristics. The benzoxazole unit, with its rigid and linear structure, contributes to a higher glass transition temperature (Tg) and improved dimensional stability, making these polymers highly desirable for applications in the aerospace, microelectronics, and medical device industries.[3][4]
This document provides a detailed guide to the synthesis of polyimides from the diamine monomer 5-Amino-2-(3-aminophenyl)benzoxazole. While the specific isomer this compound is the focus, the principles and protocols described herein are largely applicable to its isomers, such as 5-amino-2-(p-aminophenyl)benzoxazole (AAPB), which has been extensively studied.[3][4][5] We will delve into the underlying chemistry, provide a step-by-step experimental protocol, and present key characterization data.
The Chemistry of Benzoxazole-Containing Polyimide Synthesis: A Two-Stage Approach
The most prevalent and reliable method for synthesizing high molecular weight aromatic polyimides is a two-stage polycondensation reaction.[1][6] This approach offers excellent control over the polymer's molecular weight and allows for processing of the polymer in its soluble precursor stage.
Stage 1: Poly(amic acid) Formation
The first stage involves the reaction of an aromatic diamine, in this case, this compound, with a tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperature.[1] This reaction is a nucleophilic acyl substitution where the amino groups of the diamine attack the carbonyl carbons of the dianhydride, leading to the opening of the anhydride ring and the formation of a soluble poly(amic acid) (PAA) precursor.[1]
The choice of solvent is critical to the success of this step. Dipolar aprotic solvents such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) are preferred because they can dissolve both the monomers and the resulting poly(amic acid) and act as Lewis bases, which can facilitate the reaction.[1] To achieve a high molecular weight PAA, it is crucial to use high-purity monomers and anhydrous solvents, as any moisture can hydrolyze the dianhydride and terminate the polymerization.[7] The order of monomer addition is also important; typically, the solid dianhydride is gradually added to a solution of the diamine to maintain a stoichiometric balance and promote the growth of long polymer chains.[1]
Stage 2: Imidization
The second stage is the conversion of the poly(amic acid) into the final polyimide through a process of cyclodehydration, known as imidization. This can be achieved through two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and then subjected to a carefully controlled heating program, typically with temperatures ranging from 100°C to 350°C.[1][8] The elevated temperatures provide the energy for the intramolecular cyclization, which eliminates water and forms the stable five-membered imide ring.[8]
-
Chemical Imidization: This method involves treating the PAA solution with a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine or triethylamine, at lower temperatures.[1][8] This process is often faster than thermal imidization but may be more complex to carry out.[8]
This guide will focus on the thermal imidization method, which is widely used for producing high-quality polyimide films.[8]
Reaction Mechanism: Polymerization of this compound with Pyromellitic Dianhydride (PMDA)
The following diagram illustrates the two-stage reaction mechanism for the synthesis of a polyimide from this compound and a representative dianhydride, pyromellitic dianhydride (PMDA).
Caption: Two-stage polymerization of a benzoxazole diamine and a dianhydride to a polyimide.
Experimental Protocol: Synthesis of a Polyimide from 5-Amino-2-(p-aminophenyl)benzoxazole (AAPB) and Pyromellitic Dianhydride (PMDA)
This protocol is based on the successful synthesis of a polyimide from the closely related isomer, 5-amino-2-(p-aminophenyl)benzoxazole (AAPB), and pyromellitic dianhydride (PMDA).[5][9]
Materials:
-
5-Amino-2-(p-aminophenyl)benzoxazole (AAPB) (Monomer)
-
Pyromellitic dianhydride (PMDA) (Monomer)
-
N,N-dimethylacetamide (DMAc) (Anhydrous)
-
Methanol (for precipitation and washing)
-
Nitrogen gas (Inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Funnel
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
-
Programmable furnace
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a benzoxazole-polyimide film.
Step-by-Step Procedure:
Part 1: Synthesis of the Poly(amic acid) (PAA) Solution
-
Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Diamine Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of 5-Amino-2-(p-aminophenyl)benzoxazole (AAPB). Introduce anhydrous N,N-dimethylacetamide (DMAc) to achieve a final solids content of approximately 15-20 wt%. Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred diamine solution in small portions over a period of about 1 hour. This controlled addition is crucial to prevent localized high concentrations of dianhydride and to ensure the formation of a high molecular weight polymer.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The resulting viscous and transparent PAA solution is now ready for the next stage. A successful polymerization should yield a PAA with an inherent viscosity in the range of 0.86 to 2.18 dL/g.[3][4] For the specific AAPB-PMDA system, an inherent viscosity of 1.06 dL/g has been reported.[5][9]
Part 2: Thermal Imidization to Polyimide Film
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry, and level glass plate. Use a doctor blade or a casting knife to spread the solution evenly to a desired thickness.
-
Solvent Removal (Pre-drying): Place the cast film in a dust-free, low-humidity environment at a moderate temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Carefully place the glass plate with the semi-dried film into a programmable furnace. The thermal imidization is carried out using a staged heating program to ensure complete cyclization and to minimize stress in the final film. A typical heating schedule is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
Slowly cool down to room temperature.
-
-
Film Recovery: Once cooled, the tough, flexible, and typically light-yellow polyimide film can be carefully peeled off from the glass substrate.
Characterization and Expected Properties
The resulting benzoxazole-containing polyimide can be characterized using various analytical techniques to confirm its structure and evaluate its properties.
| Property | Typical Value/Observation |
| Structure (FT-IR) | Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching). Disappearance of amic acid bands.[3][5] |
| Glass Transition Temp. (Tg) | For AAPB-PMDA, a Tg of approximately 314°C is reported.[5][9] Generally, for this class of polymers, Tg values range from 336°C to 369°C.[3][4] |
| Thermal Stability (TGA) | Decomposition typically starts above 500°C in air and above 530-550°C in a nitrogen atmosphere.[3][4][5][9] |
| Mechanical Properties | These polyimides form tough and flexible films. Tensile strengths can range from 103 to 126 MPa with tensile moduli of 2.9 to 3.7 GPa. |
| Solubility | The final polyimide is generally insoluble in common organic solvents, a characteristic feature of high-performance aromatic polyimides.[3][5] |
Conclusion and Outlook
The synthesis of polyimides from this compound and its isomers offers a reliable pathway to high-performance materials with exceptional thermal and mechanical properties. The two-stage polycondensation method, involving the formation of a soluble poly(amic acid) precursor followed by thermal imidization, provides excellent control over the final polymer structure and properties. The resulting benzoxazole-polyimides are promising candidates for demanding applications where thermal stability and mechanical integrity are paramount. Further research can explore the use of different dianhydrides to fine-tune the properties of these advanced polymers for specific applications.
References
-
Meng, X., Wang, P., & Jiang, L. (2012). Characterization and Thermal Degradation of Polyimide Derived from 5-amino-2(p-aminophenyl) Benzoxazole Monomer with Pyromellitic Dianhydride. Advanced Materials Research, 455-456, 806-814. Available at: [Link]
-
Hergenrother, P. M. (n.d.). POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
-
Meng, X., Wang, P., & Jiang, L. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Advanced Materials Research, 415-417, 1789-1793. Available at: [Link]
-
Meng, X., Wang, P., & Jiang, L. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. ResearchGate. Available at: [Link]
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
-
Zeus Industrial Products. (n.d.). FOCUS ON POLYIMIDES. Zeus. Available at: [Link]
-
Harbin Institute of Technology. (2012). Characterization and thermal degradation of polyimide derived from 5-amino-2(p-aminophenyl) benzoxazole monomer with pyromellitic dianhydride. Available at: [Link]
-
AZoM. (2024, June 4). Polyimide Synthesis Explained: Shaping Modern Electronics. Available at: [Link]
-
Harbin Institute of Technology. (2012). Synthesis and characterization of polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole monomer. Available at: [Link]
- Seo, Y., Lee, S. M., Kim, D. Y., & Kim, K. U. (2002). Kinetic Study of the Imidization of a Poly(ester amic acid) by FT-Raman Spectroscopy. Macromolecules, 35(18), 6963-6968.
- Chennapuram, M., Yoshida, Y., & Endo, T. (n.d.).
-
Plastics Engineering. (2024, March 8). Bio-based Solvents for Polyimide Synthesis in Space Applications. Available at: [Link]
- Hsiao, S. H., & Lin, S. Y. (2012).
- Kim, D. J., Kim, S. Y., & Park, J. W. (2013). Kinetic Study of Low-Temperature Imidization of Poly(amic acid)s and Preparation of Colorless, Transparent Polyimide Films. Macromolecular Research, 21(11), 1238-1244.
- Ge, Z., Yang, S., & Zhang, S. (2016). Water as Solvent in Polyimide Synthesis III: Towards the Synthesis of Polyamideimides. Polymers, 8(11), 387.
- Lee, H. S., & Kim, Y. H. (2011). Preparation and properties of aromatic polyimides based on 4,4′‐(2,2,2‐trifluoro‐1‐phenylethylidene)diphthalic anhydride. Journal of Applied Polymer Science, 121(4), 2266-2274.
- Li, X., et al. (2014). Thermal Imidization Process of Electrospun Poly(amic acid) Film Studied by In-situ FTIR.
- Deng, B., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. Polymer Chemistry, 9(3), 305-314.
- Gotor, R., et al. (2022). Chemistry of 2-(2′-Aminophenyl)
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- 4. Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer | Scientific.Net [scientific.net]
- 5. Characterization and Thermal Degradation of Polyimide Derived from 5-amino-2(p-aminophenyl) Benzoxazole Monomer with Pyromellitic Dianhydride | Scientific.Net [scientific.net]
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- 8. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
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Using 5-Amino-2-(3-aminophenyl)benzoxazole as a monomer for high-performance polymers
Application Note & Protocols
Topic: 5-Amino-2-(3-aminophenyl)benzoxazole: A High-Performance Monomer for Advanced Polybenzoxazoles and Polyimides
Abstract
High-performance polymers, such as polybenzoxazoles (PBOs) and polyimides (PIs), are critical materials in industries where extreme thermal stability, mechanical robustness, and chemical resistance are paramount. The properties of these polymers are fundamentally dictated by the molecular structure of their monomeric building blocks. This guide details the synthesis, purification, and polymerization of this compound, a versatile aromatic diamine. The pre-formed benzoxazole ring within this monomer imparts exceptional thermal and thermo-oxidative stability, while its two strategically positioned amine groups allow for its incorporation into various polymer backbones, leading to materials with superior performance characteristics for applications in aerospace, electronics, and advanced composites.[1]
Monomer Profile: this compound
The unique structure of this compound is the primary reason for its utility in high-performance polymers. It is a rigid, heterocyclic aromatic diamine. The benzoxazole moiety is an inherently stable system that contributes to high glass transition temperatures (Tg) and degradation temperatures in the resulting polymers.[2][3] The amine functionalities in the 5- and 3'- positions provide the necessary reactivity for step-growth polymerization.
Caption: Chemical structure of the monomer.
Table 1: Physicochemical Properties of the Monomer
| Property | Value | Source/Note |
| IUPAC Name | 2-(3-Aminophenyl)benzoxazol-5-amine | - |
| CAS Number | 13676-48-7 | Smolecule[4] |
| Molecular Formula | C₁₃H₁₁N₃O | Smolecule[4] |
| Molecular Weight | 225.25 g/mol | Smolecule[4] |
| Appearance | Typically a light yellow/brown powder | Varies with purity |
| Solubility | Soluble in polar aprotic solvents | (e.g., NMP, DMAc, DMSO) |
| Purity Requirement | >99.5% for polymerization | Critical for achieving high molecular weight |
Monomer Synthesis & Purification Protocol
The synthesis of this compound is most commonly achieved via the condensation of an aminophenol with an aminobenzoic acid in the presence of a strong acid catalyst, which also acts as a dehydrating agent and solvent. Polyphosphoric acid (PPA) is highly effective for this cyclocondensation reaction.[5][6]
Synthesis Workflow
Caption: Monomer synthesis and purification workflow.
Step-by-Step Synthesis Protocol
Causality: This one-pot method is efficient because PPA serves as the solvent, catalyst, and dehydrating agent, driving the reaction towards the formation of the benzoxazole ring.[6] Using the dihydrochloride salt of the aminophenol is common as it is more stable than the free base.
-
Reagents & Equipment:
-
2,4-Diaminophenol dihydrochloride
-
3-Aminobenzoic acid
-
Polyphosphoric acid (PPA, 115% P₂O₅ content)
-
Deionized water, Ammonium hydroxide (conc.)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) for recrystallization
-
Mechanical stirrer, heating mantle, thermometer, nitrogen inlet, reaction flask.
-
-
Procedure:
-
Step 1: Reaction Setup. Under a slow stream of nitrogen, add PPA to a reaction flask equipped with a mechanical stirrer. Heat the PPA to ~80°C to reduce its viscosity.
-
Step 2: Monomer Addition. Slowly add equimolar amounts of 2,4-diaminophenol dihydrochloride and 3-aminobenzoic acid to the stirred PPA.
-
Insight: Adding the reagents slowly prevents clumping and ensures a homogenous reaction mixture.
-
-
Step 3: Cyclocondensation. Gradually heat the mixture to 180-200°C and maintain for 4-6 hours. The mixture will become thick and homogenous as the reaction proceeds.
-
Step 4: Isolation. Cool the reaction mixture to below 100°C and pour it into a large beaker of vigorously stirred deionized water. This hydrolyzes the PPA and precipitates the crude product.
-
Step 5: Neutralization. Carefully neutralize the acidic slurry with concentrated ammonium hydroxide until the pH is ~7-8. This converts the amine salts to the free amine product.
-
Step 6: Collection. Collect the solid precipitate by vacuum filtration. Wash thoroughly with deionized water until the filtrate is neutral, then wash with methanol to remove residual water and organic impurities.
-
Step 7: Drying. Dry the crude product in a vacuum oven at 80-100°C overnight.
-
Purification & Quality Control
Causality: Monomer purity is the single most important factor for achieving high molecular weight polymers. Impurities can terminate the polymer chain or cause undesirable side reactions, leading to brittle materials with poor mechanical properties.
-
Purification Protocol (Recrystallization):
-
Dissolve the crude, dry product in a minimum amount of hot NMP or DMAc.
-
Add activated carbon and stir for 15 minutes to remove colored impurities.
-
Hot-filter the solution to remove the carbon and any insoluble material.
-
Allow the filtrate to cool slowly to room temperature, then in a refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
-
Quality Control:
Table 2: Monomer Characterization Data
| Technique | Expected Result | Purpose |
| FTIR (KBr) | ~3400-3200 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1240 cm⁻¹ (C-O stretch of benzoxazole) | Confirm functional groups & ring formation |
| ¹H NMR | Aromatic protons in the 6.5-8.0 ppm range, amine protons ~5.0-6.0 ppm (solvent dependent) | Verify chemical structure |
| Melting Point | A sharp melting point (e.g., within a 1-2°C range) indicates high purity. | Assess purity |
| Elemental | C, H, N, O content should match theoretical values within ±0.4%. | Confirm elemental composition |
Polymerization Protocols
This monomer is an excellent candidate for producing both poly(benzoxazole imide)s via a two-step method and fully aromatic polybenzoxazoles via direct polycondensation.
Protocol: Synthesis of a High-Performance Poly(benzoxazole imide) (PBOPI)
Causality: The two-step process is advantageous as it proceeds through a soluble poly(amic acid) (PAA) precursor.[3][7] This allows for the casting of films or spinning of fibers from the PAA solution before conversion to the final, intractable polyimide via thermal cyclization (imidization).
Caption: Two-step polymerization workflow for PBOPI.
-
Reagents & Equipment:
-
Purified this compound
-
Aromatic dianhydride (e.g., 3,3',4,4'-Biphenyltetracarboxylic dianhydride, BPDA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Mechanical stirrer, nitrogen inlet, reaction flask, ice bath.
-
-
Procedure:
-
Step A: Poly(amic acid) Synthesis
-
In a dry flask under nitrogen, dissolve a precise amount of this compound in anhydrous NMP at room temperature.
-
Cool the solution in an ice bath to 0-5°C.
-
Add an equimolar amount of BPDA powder to the stirred solution in small portions over 30-60 minutes.
-
Insight: A 1:1 molar ratio of diamine to dianhydride is crucial for achieving high molecular weight. The reaction is exothermic, so slow addition and cooling are necessary to prevent uncontrolled side reactions.
-
-
After addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous.
-
The resulting poly(amic acid) solution can be stored in a refrigerator. Its viscosity is an indicator of molecular weight.[3]
-
-
Step B: Film Casting and Thermal Imidization
-
Pour the viscous PAA solution onto a clean glass plate and draw down to a uniform thickness using a doctor blade.
-
Place the plate in a programmable oven with a nitrogen atmosphere.
-
Apply a staged heating program to slowly remove the solvent and effect cyclization:
-
80-100°C for 2-4 hours (removes bulk solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour (final cure).
-
Insight: A slow, staged heating ramp is critical to prevent void formation from rapid solvent evaporation and to ensure complete imidization, maximizing the polymer's thermal and mechanical properties.
-
-
Cool the oven slowly to room temperature. The tough, flexible polyimide film can then be carefully peeled from the glass substrate.
-
-
Polymer Characterization
Characterizing the final polymer is essential to validate the synthesis and ensure it meets performance requirements for its intended application.
Table 3: Key Polymer Properties and Characterization Methods
| Property Measured | Technique | Typical Expected Values for PBOPIs | Significance |
| Thermal Stability | TGA (in N₂) | 5% weight loss temperature (Td5%) > 500 °C.[2][3] | Defines the upper service temperature limit of the material. |
| Glass Transition | DSC or DMA | Tg between 280 - 370 °C.[2][3] | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a softer state. |
| Mechanical Strength | Tensile Testing | Tensile Strength: 100-130 MPa; Tensile Modulus: 2.9-3.7 GPa for unoriented films.[2] | Measures the material's strength and stiffness, crucial for structural applications. |
| Completion of Imidization | FTIR | Disappearance of amic acid peaks (~1660 cm⁻¹, C=O amide) and appearance of imide peaks (~1780, 1720 cm⁻¹ C=O; ~1370 cm⁻¹ C-N). | Confirms the conversion of the PAA precursor to the final polyimide structure. |
Applications & Outlook
The exceptional properties of polymers derived from this compound make them suitable for demanding applications:
-
Aerospace: As a matrix resin for lightweight, high-strength structural composites and as thermal protective coatings.[8][9]
-
Electronics: As low-dielectric constant insulating layers (passivation layers, redistribution layers) in microelectronics packaging, where thermal stability during processing is critical.[10][11]
-
Industrial & Defense: As high-strength fibers for body armor, fire-retardant textiles, and reinforcement materials.[8]
Future research may focus on modifying the monomer's backbone to enhance processability (e.g., by introducing flexible ether linkages) or to impart specific functionalities like photosensitivity for direct photolithographic patterning in electronics manufacturing.[10]
References
- Pbo polymer | PPTX - Slideshare. (n.d.).
- Polybenzoxazole | Formula, Properties & Application. (n.d.). Matmatch.
- Polyimides (PI) & Polybenzoxazoles (PBO): Advanced Dielectric Polymers for Wafer Bumping & Wafer Level Packaging. (2020, September 27). LinkedIn.
- Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. (2020). Polymer Chemistry (RSC Publishing).
- Buy this compound | 13676-48-7. (n.d.). Smolecule.
- Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers. (2012). Polymer Chemistry (RSC Publishing).
- Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. (2012). ResearchGate.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... (2016). ResearchGate.
- Integration of Photodefinable Polybenzoxazole as Intermetal Dielectric for GaAs HBT Technology. (2025). ResearchGate.
- Fujifilm Launches “ZEMATES™” – a New Brand of Photosensitive Insulating Materials Enhancing Reliability in Semiconductor Packaging. (2025).
- Thermal, Mechanical, and Microstructural Study of PBO Fiber during Carbonization. (2025). ResearchGate.
- Thermal, Mechanical, and Microstructural Study of PBO Fiber during Carbonization. (2019). National Institutes of Health (NIH).
- The synthesis of polybenzoxazole (PBO) by the commonly one-step method. (n.d.). ResearchGate.
- Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. (n.d.). National Institutes of Health (NIH).
- The Role of 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE in Advanced Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and characterization of polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole monomer. (2012). Harbin Institute of Technology.
- Preparation method of 2- (aminophenyl) -5-aminobenzoxazole. (n.d.). Google Patents.
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Application Notes & Protocols: 5-Amino-2-(3-aminophenyl)benzoxazole for Organic Light-Emitting Diodes (OLEDs)
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 5-Amino-2-(3-aminophenyl)benzoxazole in the fabrication of Organic Light-Emitting Diodes (OLEDs). Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their thermal stability and versatile electronic properties, making them valuable in the field of organic electronics.[1][2] this compound, with its electron-rich amino groups and rigid aromatic core, presents a promising molecular architecture for use in OLEDs, particularly as a hole-transporting material. This guide covers the fundamental properties of the compound, its strategic role within the OLED device stack, detailed protocols for device fabrication and characterization, and expert insights into optimizing device performance.
Introduction: The Strategic Role of Benzoxazoles in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, wide color gamut, and mechanical flexibility.[3] An OLED is a multilayer device typically comprising a substrate, an anode, a cathode, and several organic layers sandwiched in between. The performance of an OLED is critically dependent on the materials used in these organic layers, which include the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL).[4][5]
The Hole Transport Layer (HTL) plays a pivotal role by facilitating the transport of holes from the anode to the emissive layer and blocking electrons from reaching the anode, thereby enhancing the probability of electron-hole recombination within the EML.[6][7][8] An ideal HTL material should possess high hole mobility, excellent thermal and morphological stability, and a highest occupied molecular orbital (HOMO) energy level that aligns well with the work function of the anode (commonly Indium Tin Oxide, ITO) to ensure efficient hole injection.[7][8][9]
This compound is a heterocyclic aromatic compound (C₁₃H₁₁N₃O) that has emerged as a valuable intermediate and building block in materials science.[10][11] Its molecular structure, featuring a rigid benzoxazole core flanked by two amino groups, suggests its potential as an effective hole-transporting material. The electron-donating nature of the amino groups is a common feature in many high-performance HTMs, as it promotes stable cation radical formation and facilitates hole mobility.[7]
Physicochemical Properties of this compound
A thorough understanding of the material's properties is essential for its successful integration into an OLED device.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O | [11][12] |
| Molecular Weight | 225.25 g/mol | [10][12] |
| Appearance | Off-White to Tan Solid | [11] |
| Melting Point | 231-233°C | [11][12] |
| Solubility | Soluble in DMSO, Methanol | [11][12] |
| Predicted pKa | 7.49 ± 0.10 | [11][12] |
| λmax (Heptane) | 310 nm | [12] |
The high melting point indicates good thermal stability, a crucial attribute for preventing device degradation during operation. Its solubility in common organic solvents makes it suitable for cost-effective solution-based processing techniques like spin-coating.
Mechanism of Action in an OLED Device
In a typical OLED architecture, this compound would be employed as the HTL. When a voltage is applied, the anode injects holes into the HTL. The benzoxazole derivative then efficiently transports these holes to the interface with the emissive layer. Simultaneously, the cathode injects electrons into the ETL, which transports them to the EML. The confinement of these charge carriers within the emissive layer leads to the formation of excitons (electron-hole pairs), which then decay radiatively to produce light.[4]
Caption: Charge injection, transport, and recombination in a multilayer OLED.
Experimental Protocols
This section provides step-by-step protocols for the fabrication and characterization of an OLED device using this compound as the HTL via solution processing.
Materials and Equipment
-
Substrates: Patterned Indium Tin Oxide (ITO) coated glass slides.
-
Hole Transport Material: this compound (purity >99%).
-
Hole Injection Layer: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Emissive Layer: e.g., A blend of poly(9,9-dioctylfluorene) (F8) and poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) (19:1 ratio).
-
Solvents: Toluene, Dichlorobenzene, Isopropanol, Deionized water.
-
Cathode Materials: Lithium Fluoride (LiF), Aluminum (Al).
-
Equipment: Spin coater, thermal evaporator, glovebox with an inert atmosphere (N₂), UV-Ozone or oxygen plasma cleaner, ultrasonicator, source measure unit (SMU), and a calibrated photodetector/spectrometer.
Protocol 1: OLED Fabrication Workflow
This entire process should be conducted in a cleanroom environment. Steps involving organic layers and cathode deposition must be performed inside an inert atmosphere glovebox.
Step 1: Substrate Cleaning [13][14]
-
Place ITO substrates in a substrate rack.
-
Sequentially sonicate in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake at 120°C for 20 minutes.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes immediately before use to increase the ITO work function and remove organic residues.
Step 2: Hole Injection Layer (HIL) Deposition
-
Transfer the cleaned substrates into the glovebox.
-
Deposit a layer of PEDOT:PSS via spin coating. A typical condition is 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[13]
-
Anneal the substrates on a hotplate at 120-140°C for 15 minutes to remove residual water.
Step 3: Hole Transport Layer (HTL) Deposition
-
Prepare a solution of this compound (e.g., 5-10 mg/mL) in a suitable high-boiling-point solvent like Dichlorobenzene.
-
Spin coat the HTL solution onto the PEDOT:PSS layer. Typical parameters are 2000-4000 rpm for 40 seconds.
-
Anneal the film at 80°C for 10 minutes to remove the solvent.
Step 4: Emissive Layer (EML) Deposition
-
Prepare the EML solution (e.g., F8:F8BT blend at 15 mg/mL in Toluene).[13]
-
Spin coat the EML solution directly onto the HTL. A typical condition is 2000 rpm for 40 seconds to achieve a thickness of ~80 nm.[13]
-
Thermally anneal the substrates at 80°C for 10 minutes.[13]
Step 5: Cathode Deposition
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer of LiF (~1 nm) at a rate of 0.1-0.2 Å/s.
-
Deposit a thicker layer of Al (~100 nm) at a rate of 1-2 Å/s to serve as the cathode.
Step 6: Encapsulation [13]
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
Caption: Solution-based OLED fabrication workflow.
Protocol 2: Device Characterization
Characterization should be performed promptly after fabrication in a dark, controlled environment.
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit to apply a voltage sweep across the device and measure the resulting current.
-
Simultaneously, use a calibrated photodetector (like a silicon photodiode or a luminance meter) placed in front of the pixel to measure the light output (luminance, cd/m²).[15]
-
Calculate current density (J) by dividing the current by the active area of the pixel.
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage, capture the emitted light with a fiber optic cable connected to a spectrometer to record the EL spectrum and determine the peak emission wavelength and color coordinates (CIE).
-
-
Efficiency Calculations: [16][17]
-
Current Efficiency (η_c): Calculated as the luminance (L) divided by the current density (J). Units: cd/A.
-
η_c = L / J
-
-
Power Efficiency (η_p): Calculated as π times the luminance divided by the product of current density and voltage (V). Units: lm/W. This formula assumes Lambertian emission.
-
η_p = (π * L) / (J * V)
-
-
External Quantum Efficiency (EQE or η_ext): The ratio of the number of photons emitted out of the device to the number of electrons injected. This requires careful calibration of the photodetector and knowledge of the EL spectrum.[16]
-
-
Lifetime Measurement:
-
Monitor the luminance of the device over time while driving it at a constant DC current density (e.g., corresponding to an initial luminance of 100 or 1000 cd/m²).[16]
-
The device lifetime (LT50 or LT80) is defined as the time it takes for the luminance to decay to 50% or 80% of its initial value.
-
Expected Performance and Troubleshooting
The performance of an OLED using this compound as the HTL will depend on the complete device stack, including the choice of emissive and electron-transport materials.
| Parameter | Expected Range (for a blue/green emitter) | Troubleshooting for Poor Performance |
| Turn-on Voltage | 3-6 V | High Voltage: Poor energy level alignment, thick layers, high contact resistance. Check material purity and layer thicknesses. |
| Max. Luminance | > 1000 cd/m² | Low Luminance: Inefficient charge injection/transport, poor charge balance, non-emissive recombination. Optimize layer thicknesses and consider different EML/ETL materials. |
| Max. Current Efficiency | 2-10 cd/A | Low Efficiency: Imbalanced charge carriers (leaky device), exciton quenching. The HTL should effectively block electrons. Adjust layer thicknesses. |
| Max. EQE | 2-7 % | Low EQE: All factors for low current efficiency apply, plus poor light outcoupling. |
| Color (CIE) | Dependent on EML | Color Shift with Voltage: Recombination zone is shifting. Indicates poor charge confinement. |
Expert Insight: The performance of benzoxazole derivatives can be highly sensitive to their film-forming properties.[18] If poor film morphology (e.g., crystallization) is observed, consider blending the material with a polymer host (like polystyrene) or synthesizing derivatives with bulkier side groups to disrupt intermolecular packing and improve film quality.
Conclusion and Future Directions
This compound is a promising candidate for application as a hole-transporting material in solution-processed OLEDs. Its rigid core suggests good thermal stability, and its dual amino functionalities are characteristic of effective hole-transport architectures. The protocols outlined in this document provide a robust framework for fabricating and evaluating OLEDs incorporating this material.
Future research should focus on:
-
Derivatization: Synthesizing derivatives of this compound to fine-tune its HOMO/LUMO energy levels for better alignment with various anodes and emissive layers.[19]
-
Cross-linking: Introducing cross-linkable groups to the molecule to create a robust, solvent-resistant HTL, enabling the fabrication of more complex multilayer devices without dissolving underlying layers.
-
Bipolar Host Materials: Exploring its potential as a building block for bipolar host materials by functionalizing it with an electron-accepting moiety, which could improve charge balance in phosphorescent OLEDs.[20]
By systematically applying these protocols and exploring future modifications, the full potential of this compound and its derivatives can be realized in the development of next-generation, high-performance OLEDs.
References
-
Hole transporting materials for organic light emitting diodes: An Overview. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Shahnawaz, et al. (2019). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. Retrieved January 12, 2026, from [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. (2019). Journal of Materials Chemistry C. Retrieved January 12, 2026, from [Link]
-
Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
The characterization of an HDR OLED display. (n.d.). IS&T | Library. Retrieved January 12, 2026, from [Link]
-
Methods of Analysis of Organic Light Emitting Diodes. (n.d.). Old City Publishing. Retrieved January 12, 2026, from [Link]
-
Characterization and Simulation of Organic and Perovskite LEDs. (n.d.). Fluxim. Retrieved January 12, 2026, from [Link]
-
Manufacturing Process and Key Technologies of OLED. (n.d.). DisplayMan. Retrieved January 12, 2026, from [Link]
-
The Importance of Benzoxazole Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Characteristics Study of OLED Materials. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. (1998). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Multifunctional elastic benzoxazole derivative crystals for advanced optoelectronic applications. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
- Preparation method of 2-(aminophenyl)-5-aminobenzoxazole. (2019). Google Patents.
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
-
2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE with all your request, CasNo.13676-47-6. (n.d.). COLORCOM LTD. Retrieved January 12, 2026, from [Link]
-
Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. (2014). RSC Publishing. Retrieved January 12, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 11. Lower price high purity 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE with all your request, CasNo.13676-47-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
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- 20. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocol for the Synthesis of Poly(amic acid) from 5-Amino-2-(3-aminophenyl)benzoxazole and Pyromellitic Dianhydride
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of poly(amic acid), a crucial precursor to high-performance polyimides, by reacting the aromatic diamine 5-Amino-2-(3-aminophenyl)benzoxazole with pyromellitic dianhydride. This guide is intended for researchers and professionals in materials science and drug development, offering in-depth procedural instructions, explanations of the underlying chemistry, and methods for comprehensive characterization of the resulting polymer.
Introduction: The Significance of Poly(amic acid)s
Poly(amic acid)s (PAAs) are intermediate polymers that are pivotal in the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] The synthesis of PAA is typically the first stage in a two-step process, which involves the polycondensation reaction between a dianhydride and a diamine in a polar aprotic solvent at ambient temperatures.[1][3] The resulting PAA is soluble in its reaction solvent, allowing it to be processed into films, coatings, or fibers before being converted into the final, often insoluble and intractable, polyimide via thermal or chemical imidization.[3][4]
The choice of the diamine and dianhydride monomers is critical as it dictates the final properties of the polyimide. The diamine this compound is a heterocyclic aromatic compound that can impart unique properties to the resulting polymer, such as enhanced thermal stability and specific optoelectronic characteristics.[5][6] This protocol details the synthesis of a poly(amic acid) from this benzoxazole-containing diamine and a common aromatic dianhydride, pyromellitic dianhydride (PMDA).
The Chemistry Behind the Synthesis
The formation of poly(amic acid) is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the diamine's amino group attacks the electrophilic carbonyl carbon of the dianhydride.[1] This leads to the opening of the anhydride ring and the formation of an amide linkage and a carboxylic acid group, which are the defining functionalities of the poly(amic acid) repeating unit.
The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP).[3][7] These solvents are crucial as they dissolve both the monomers and the resulting polymer, and their polar nature helps to stabilize the charged intermediates in the reaction mechanism. The reaction proceeds readily at room temperature without the need for a catalyst.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Details/Specification | Supplier |
| This compound | Purity ≥ 98% | e.g., Sigma-Aldrich, TCI |
| Pyromellitic dianhydride (PMDA) | Purity ≥ 98%, sublimation purified | e.g., Sigma-Aldrich, TCI |
| N,N-dimethylacetamide (DMAc) | Anhydrous, Purity ≥ 99.8% | e.g., Sigma-Aldrich, Acros Organics |
| Three-neck round-bottom flask | 100 mL, with appropriate stoppers | Standard laboratory supplier |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Nitrogen inlet and outlet | For maintaining an inert atmosphere | Standard laboratory supplier |
| Syringes and needles | For reagent transfer | Standard laboratory supplier |
| Drying tube | Filled with a suitable desiccant (e.g., CaCl2) | Standard laboratory supplier |
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Setup:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Assemble the three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a septum for reagent addition. The third neck can be fitted with a stopper or a drying tube.
-
Purge the flask with dry nitrogen gas for at least 15 minutes to ensure an inert atmosphere. Maintaining a dry, inert atmosphere is critical to prevent premature hydrolysis of the dianhydride and to obtain a high molecular weight polymer.[1]
-
-
Dissolution of the Diamine:
-
Weigh 2.25 g (10.0 mmol) of this compound and add it to the reaction flask.
-
Using a syringe, add 40 mL of anhydrous N,N-dimethylacetamide (DMAc) to the flask.
-
Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.
-
-
Addition of the Dianhydride:
-
In a separate, dry container, weigh 2.18 g (10.0 mmol) of pyromellitic dianhydride (PMDA).
-
Add the PMDA powder to the stirred diamine solution in small portions over a period of 15-20 minutes. The slow, portion-wise addition helps to control the reaction exotherm and ensures a more uniform polymerization.
-
A slight excess of dianhydride (e.g., a molar ratio of 1.02:1 dianhydride to diamine) can be used to ensure complete reaction of the diamine and to cap the polymer chains with anhydride groups, which can be beneficial for stability.[3][7]
-
-
Polymerization:
-
After the complete addition of the dianhydride, rinse the container with a small amount of DMAc (e.g., 5 mL) and add it to the reaction flask to ensure all the dianhydride is transferred.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere.
-
The viscosity of the solution will gradually increase as the polymerization proceeds. The reaction is typically allowed to proceed for 24 hours to ensure the formation of a high molecular weight poly(amic acid).[8]
-
-
Storage of the Poly(amic acid) Solution:
-
Upon completion of the reaction, the resulting viscous poly(amic acid) solution can be stored in a tightly sealed container in a refrigerator at approximately 4 °C. It is important to note that poly(amic acid) solutions can undergo hydrolytic degradation over time, leading to a decrease in molecular weight and viscosity.[9]
-
Workflow Diagram
Caption: Workflow for the synthesis of poly(amic acid).
Trustworthiness: Validation and Characterization
The successful synthesis of the poly(amic acid) must be confirmed through various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the formation of the poly(amic acid) by identifying its characteristic functional groups. A thin film of the polymer solution can be cast on a salt plate (e.g., KBr or NaCl) and the solvent evaporated at a low temperature (e.g., 60-80 °C) under vacuum. The resulting spectrum should exhibit the following characteristic absorption bands:
-
~3300 cm⁻¹: N-H stretching of the amide group.[10]
-
~1720 cm⁻¹: C=O stretching of the carboxylic acid group.[10]
-
~1660 cm⁻¹: C=O stretching of the amide group (Amide I band).[10]
-
~1540 cm⁻¹: N-H bending and C-N stretching of the amide group (Amide II band).
The absence of strong characteristic peaks for the anhydride group (around 1850 cm⁻¹ and 1780 cm⁻¹) indicates the successful opening of the anhydride ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information about the polymer. The sample is typically prepared by dissolving a small amount of the precipitated and dried polymer in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆). Key proton signals to look for are:
-
~13.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).[11]
-
~10.0 ppm: A singlet corresponding to the amide proton (-NH-CO-).[11]
-
Aromatic region (7.0-8.5 ppm): A complex pattern of signals corresponding to the various aromatic protons in the polymer backbone.
The integration of these peaks can provide information about the polymer's structure and purity.
Inherent Viscosity
The inherent viscosity of the polymer solution is an indicator of its molecular weight. A higher inherent viscosity generally corresponds to a higher molecular weight. It is determined by measuring the flow times of the pure solvent and dilute polymer solutions of known concentrations in a viscometer (e.g., an Ubbelohde viscometer) at a constant temperature. The inherent viscosity (ηinh) is calculated using the following equation:
ηinh = [ln(t/t₀)] / c
where:
-
t is the flow time of the polymer solution.
-
t₀ is the flow time of the pure solvent.
-
c is the concentration of the polymer solution (e.g., in g/dL).
For high molecular weight poly(amic acid)s, inherent viscosities are typically in the range of 0.5 to over 2.0 dL/g.[6][12]
Data Presentation
| Parameter | Value | Unit |
| Diamine (this compound) | 2.25 | g |
| Dianhydride (PMDA) | 2.18 | g |
| Solvent (DMAc) | 45 | mL |
| Reaction Temperature | Ambient (~25 °C) | °C |
| Reaction Time | 24 | hours |
| Expected Inherent Viscosity | 0.8 - 2.2[6] | dL/g |
Conclusion
This protocol provides a comprehensive guide for the synthesis of poly(amic acid) from this compound and pyromellitic dianhydride. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this important polymer precursor. The subsequent characterization techniques are essential for validating the successful synthesis and for understanding the properties of the material, which is a critical step towards the development of advanced polyimide-based materials.
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Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy. (n.d.). Chinese Journal of Applied Chemistry. Retrieved from [Link]
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¹H-NMR spectra of poly(amic acid) (A) and PI-5 (B) (400 MHz, measured in DMSO-d6). (n.d.). ResearchGate. Retrieved from [Link]
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Representative Fourier transform infrared (FTIR) spectra of poly(amic acid) (PAA) and Polyimide (PI). (n.d.). ResearchGate. Retrieved from [Link]
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1H NMR spectra of (a) PAA-1a, (b) PAA-2a, (c) PAA-1b, (d) PAA-1c, (e)... (n.d.). ResearchGate. Retrieved from [Link]
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FT-IR spectra of Poly(amic acid) (PAA) and polyimide(PI). (n.d.). ResearchGate. Retrieved from [Link]
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a Common aromatic monomers used in the synthesis of polyamic acid... (n.d.). ResearchGate. Retrieved from [Link]
- Highly Macroporous Polyimide with Chemical Versatility Prepared from Poly(amic acid)
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3.1-1 FTIR spectra of the conversion of a polyamic acid to a polyimide... (n.d.). ResearchGate. Retrieved from [Link]
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-
Inherent viscosity, M w , polydispersity and yield of polymers. (n.d.). ResearchGate. Retrieved from [Link]
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-
Lower price high purity 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE with all your request, CasNo.13676-47-6 COLORCOM LTD. China (Mainland). (n.d.). Retrieved from [Link]
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-
The synthesis of Poly(amic acid) and preparation process of copolyamide-imide (co-PAI) membrane. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 5-Amino-2-(3-aminophenyl)benzoxazole for Biological Imaging
Introduction: The Promise of Benzoxazole-Based Fluorophores
Benzoxazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in biomedical and materials science research.[1][2] Their rigid, conjugated structure often imparts favorable photophysical properties, making them excellent candidates for fluorescent probes.[3][4] These probes are indispensable tools in modern cell biology, enabling researchers to visualize cellular structures, track dynamic processes, and detect specific analytes in real-time.[5][6]
This guide focuses on 5-Amino-2-(3-aminophenyl)benzoxazole (hereafter referred to as APB), a member of the benzoxazole family with potential applications in biological imaging. The presence of two amino groups on the aromatic framework suggests that its fluorescent properties may be sensitive to the local microenvironment, such as pH and polarity, making it a potentially powerful tool for interrogating cellular states.[7] This document provides a comprehensive overview of APB's characteristics and detailed protocols for its application in live-cell, fixed-cell, and tissue-based imaging experiments, designed for researchers and professionals in cell biology and drug development.
Section 1: Scientific Principles & Probe Characteristics
Mechanism of Fluorescence and Environmental Sensitivity
The fluorescence of APB originates from its extended π-conjugated system, which allows it to absorb photons of a specific wavelength, transition to an excited state, and then relax by emitting photons at a longer wavelength (a lower energy). The efficiency and spectral properties of this process are highly dependent on the molecule's interaction with its surroundings.
Many benzoxazole derivatives exhibit environment-sensitive emission, and APB's amino-functionalized structure makes it a prime candidate for such behavior.[7] The lone pair of electrons on the nitrogen atoms can participate in intramolecular charge transfer (ICT) upon photoexcitation. In polar environments, the ICT state is stabilized, often leading to a bathochromic (red) shift in the emission spectrum. This solvatochromic property can be exploited to report on the polarity of different subcellular compartments. Furthermore, the amino groups are subject to protonation at acidic pH, which would significantly alter the probe's electronic structure and, consequently, its fluorescent output.[7][8]
Physicochemical and Spectral Properties
A thorough characterization of a probe's spectral properties is critical for designing imaging experiments and selecting appropriate microscope filter sets.
| Property | Value / Description | Reference |
| Chemical Name | This compound | [9] |
| CAS Number | 13676-48-7 | [9] |
| Molecular Formula | C₁₃H₁₁N₃O | [1] |
| Molecular Weight | 225.25 g/mol | [1] |
| Appearance | Off-white to tan solid | [10][11] |
| Solubility | Soluble in DMSO and methanol | [11] |
| Excitation (λex) | To be determined empirically (Protocol 1.3) | |
| Emission (λem) | To be determined empirically (Protocol 1.3) | |
| Quantum Yield (Φ) | To be determined empirically | |
| Molar Extinction Coefficient (ε) | To be determined empirically |
Protocol: Empirical Determination of Spectral Properties
Causality: Before use in complex biological samples, the precise excitation and emission maxima of APB must be determined in relevant solvents (e.g., PBS, DMSO, Ethanol) to ensure optimal imaging and avoid spectral bleed-through in multi-color experiments.
-
Preparation: Prepare a 1 mM stock solution of APB in DMSO. Create a dilution series in the desired solvent (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.
-
Absorbance Scan: Use a spectrophotometer to measure the absorbance spectrum from 250 nm to 600 nm to find the absorbance maximum (λmax), which is a good starting point for determining the optimal excitation wavelength.
-
Excitation Spectrum: Using a spectrofluorometer, set the emission wavelength to an estimated value (e.g., 20-40 nm longer than the λmax) and scan a range of excitation wavelengths to find the peak that yields the highest fluorescence intensity. This is the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to find the peak of fluorescence intensity. This is the optimal emission wavelength (λem).
-
Documentation: Record the λex and λem values. The difference between these is the Stokes shift, a key characteristic of a fluorophore.[7]
Section 2: Probe Preparation and Handling
Preparation of Stock Solution
Expertise: Using a high-purity, anhydrous solvent like DMSO is critical for creating a concentrated stock solution. This minimizes the volume of organic solvent added to aqueous cell culture media, thereby reducing potential cytotoxicity.
-
Weighing: Carefully weigh out 1-5 mg of APB powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1-10 mM. For example, to make a 10 mM stock from 2.25 mg of APB (MW=225.25), dissolve it in 100 µL of DMSO.
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may aid dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in amber or black microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.
Storage and Stability
-
Stock Solution: Store aliquots of the DMSO stock solution at -20°C or -80°C, protected from light.[11] Under these conditions, the probe should be stable for at least 6-12 months.
-
Working Solution: Diluted working solutions in aqueous buffers (e.g., PBS or cell culture medium) should be prepared fresh for each experiment and not stored.
Section 3: Protocols for Biological Imaging
The following protocols provide a starting point for using APB. Trustworthiness: For every protocol, it is essential to perform a concentration optimization experiment (titration) to find the lowest possible probe concentration that yields a high signal-to-noise ratio while minimizing cytotoxicity.[12]
Protocol 3.1: Live-Cell Imaging
This protocol is designed for staining living, cultured cells to observe their morphology and potentially dynamic processes.
Caption: General workflow for staining live cultured cells with APB.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).[13]
-
APB stock solution (1-10 mM in DMSO).
-
Pre-warmed PBS or HBSS.
-
Fluorescence microscope with appropriate filters for APB.
Procedure:
-
Cell Culture: Plate cells and grow them to the desired confluency (typically 50-70%) in a 37°C, 5% CO₂ incubator.
-
Prepare Working Solution: Just before use, dilute the APB stock solution in pre-warmed, serum-containing culture medium to the desired final concentration (start with a range of 0.5 µM to 10 µM).
-
Probe Loading: Remove the existing medium from the cells and replace it with the APB-containing medium.[13]
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. The optimal time may vary between cell types and should be determined empirically.
-
Washing: Gently aspirate the loading medium and wash the cells 2-3 times with pre-warmed complete culture medium or PBS to remove unbound probe and reduce background fluorescence.[13]
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is ideal) to the cells. Immediately proceed to imaging on a fluorescence microscope.
-
Expert Insight: Minimize light exposure to prevent phototoxicity and photobleaching. Use the lowest possible excitation intensity and shortest exposure time that provides a good signal.[12][14] For time-lapse experiments, consider using an onstage incubator to maintain temperature and CO₂ levels.[15]
-
Protocol 3.2: Fixed-Cell Staining and Co-localization
This protocol is for staining cells that have been chemically fixed, which preserves their structure. This method is compatible with immunofluorescence, allowing for co-localization studies of APB with specific protein targets.
Caption: Workflow for fixed-cell staining, including an optional immunofluorescence path.
Materials:
-
Cells cultured on sterile glass coverslips.
-
PBS (Phosphate-Buffered Saline).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[16]
-
Blocking Buffer (for optional IF): 1-5% BSA or normal serum in PBS.[17]
-
Primary and fluorescently-conjugated secondary antibodies (for optional IF).
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Fixation: Wash cells once with PBS, then add 4% PFA and incubate for 10-15 minutes at room temperature.[18]
-
Washing: Aspirate the fixative and wash the cells 3 times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.[13] Wash 3 times with PBS.
-
(Optional) Immunofluorescence: a. Blocking: Incubate cells in Blocking Buffer for 30-60 minutes. b. Primary Antibody: Incubate with primary antibody diluted in Blocking Buffer (e.g., 1 hour at RT or overnight at 4°C).[19] c. Washing: Wash 3 times with PBS. d. Secondary Antibody: Incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[16] e. Washing: Wash 3 times with PBS.
-
APB Staining: Incubate the fixed and permeabilized cells with APB working solution (e.g., 1-10 µM in PBS) for 20-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells 3 times with PBS. During the second wash, a nuclear counterstain like DAPI can be included.[17]
-
Mounting: Briefly dip the coverslip in distilled water to remove salt crystals, remove excess water, and mount it onto a microscope slide using a drop of antifade mounting medium.[19] Seal the edges with nail polish.
-
Imaging: Visualize using a fluorescence or confocal microscope. Store slides at 4°C in the dark.
Protocol 3.3: Staining of Paraffin-Embedded Tissue Sections
This protocol adapts standard immunohistochemistry procedures for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with APB.
Materials:
-
FFPE tissue sections (5-15 µm thick) on coated slides.
-
Xylene and graded ethanol series (100%, 95%, 70%, 50%).
-
Deionized water.
-
Antigen Retrieval Buffer (optional, for testing): e.g., 10 mM Citrate Buffer, pH 6.0.[17]
-
APB working solution (1-10 µM in PBS).
-
Antifade mounting medium.
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 times for 10 minutes each. b. Immerse in 100% ethanol: 2 times for 10 minutes each. c. Immerse in 95% ethanol: 1 time for 5 minutes. d. Immerse in 70% ethanol: 1 time for 5 minutes. e. Immerse in 50% ethanol: 1 time for 5 minutes. f. Rinse thoroughly with deionized water.
-
(Optional) Heat-Induced Epitope Retrieval (HIER):
-
Rationale: While typically for antibodies, HIER can sometimes improve the accessibility of small molecules to their targets by unmasking sites altered by fixation. This step should be tested.
-
Immerse slides in pre-heated Citrate Buffer and heat (e.g., microwave, pressure cooker, or water bath at 95-100°C) for 20-30 minutes.[17]
-
Allow slides to cool to room temperature in the buffer, then rinse with water and PBS.
-
-
APB Staining: a. Drain excess buffer from the slides without letting the tissue dry out. b. Cover the tissue section with APB working solution. c. Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Wash slides 3 times for 5 minutes each in PBS.
-
Counterstaining & Mounting: a. (Optional) Counterstain with DAPI for 2-5 minutes. b. Rinse once with PBS. c. Mount with an anti-fade mounting medium and a coverslip.
-
Imaging: Visualize using a fluorescence microscope.
Section 4: Experimental Design and Validation
A robust experimental design is crucial for obtaining reliable and interpretable data.
Probe Titration and Controls
-
Concentration Titration: Always begin by testing a range of APB concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal concentration that provides bright staining with minimal background and no observable cytotoxicity (for live-cell imaging).
-
Negative Control: Image unstained cells/tissues using the same acquisition settings to assess the level of autofluorescence.
-
Vehicle Control: Treat cells with the highest concentration of the vehicle (DMSO) used in the experiment to ensure it has no effect on cell health or fluorescence.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Probe concentration too low; Incorrect filter set; Photobleaching. | Increase APB concentration; Verify filter compatibility with determined λex/λem; Reduce exposure time/excitation intensity; Use antifade mountant for fixed samples.[14] |
| High Background | Probe concentration too high; Insufficient washing. | Decrease APB concentration; Increase the number and duration of wash steps.[12] |
| Phototoxicity (Live Cells) | Excitation light intensity too high; Prolonged exposure. | Reduce excitation power; Use a more sensitive camera to decrease exposure time; Acquire images less frequently in time-lapse experiments.[14] |
| Non-specific Staining | Probe aggregation; Hydrophobic interactions. | Filter the working solution before use; Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers for fixed samples. |
Section 5: Data Analysis and Interpretation
Image analysis can range from qualitative assessment to rigorous quantification.
-
Qualitative Analysis: Observe the subcellular localization of the APB signal. Does it appear in the nucleus, cytoplasm, mitochondria, or membranes? Co-localization with known organelle trackers can provide definitive answers.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure fluorescence intensity. This can be used to quantify changes in the probe's signal in response to cellular treatments or to compare different cell populations. For environment-sensitive probes, ratiometric imaging (comparing intensity in two different emission channels) can provide a more robust readout that is independent of probe concentration.
References
-
Bio-Techne. (n.d.). Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol. Bio-Techne. [Link]
-
Abdel-Hafiz, L., & Horvath, I. (2020). Immunofluorescence Staining of Paraffin Sections Step by Step. Frontiers in Immunology. [Link]
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
-
Li, J., et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. PubMed. [Link]
-
Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
-
Rice University. (2024). Development of Novel Fluorescent Structures with Biological Applications. Rice University. [Link]
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Xu, J., et al. (2024). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. RSC Publishing. [Link]
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Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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Henary, M., et al. (2020). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC. [Link]
-
MDPI. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. MDPI. [Link]
-
MDPI. (2021). Recent Advancements in Developments of Novel Fluorescent Probes: In Cellulo Recognitions of Alkaline Phosphatases. MDPI. [Link]
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Nagano, T. (2010). Development of fluorescent probes for bioimaging applications. PMC. [Link]
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LabRoots. (2019). Best practices: 5 steps to live-cell imaging. YouTube. [Link]
-
ResearchGate. (2016). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... ResearchGate. [Link]
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-
Elsevier. (2018). New non-protienogenic fluorescent amino acids. [Link]
-
NIH. (n.d.). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. NIH. [Link]
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ResearchGate. (n.d.). Various bioactive molecules containing benzoxazole. ResearchGate. [Link]
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Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. [Link]
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PubMed. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. PubMed. [Link]
-
Alchemist. (n.d.). 5-Amino-2-(p-aminophenyl)benzimidazole. [Link]
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Pharmaffiliates. (n.d.). 13676-47-6| Chemical Name : 5-Amino-2-(4-aminophenyl)benzoxazole. Pharmaffiliates. [Link]
-
COLORCOM LTD. (n.d.). Lower price high purity 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE with all your request, CasNo.13676-47-6. [Link]
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Derivatization of 5-Amino-2-(3-aminophenyl)benzoxazole for antimicrobial studies
Senior Application Scientist Notes: Derivatization of 5-Amino-2-(3-aminophenyl)benzoxazole for Antimicrobial Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the this compound scaffold. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] This guide details the rationale and step-by-step protocols for synthesizing the core scaffold, creating a library of derivatives through Schiff base formation, and evaluating their antimicrobial efficacy using standardized methods. The objective is to provide a robust framework for identifying novel benzoxazole-based antimicrobial candidates to address the growing challenge of antimicrobial resistance.[4]
Introduction: The Strategic Value of the Benzoxazole Scaffold
The emergence of multidrug-resistant pathogens presents a formidable global health challenge, necessitating the urgent development of novel antimicrobial agents.[4] The benzoxazole nucleus is a privileged scaffold in drug discovery due to its structural similarity to biological purines like adenine and guanine, allowing for favorable interactions with biopolymers.[2] The specific scaffold, this compound, is particularly attractive for derivatization. It possesses two strategically positioned primary amino groups (at the C5 position of the benzoxazole ring and the C3 position of the phenyl ring), which serve as versatile handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and broaden the antimicrobial spectrum.
Research has shown that modifications at the 2- and 5-positions of the benzoxazole ring can significantly influence biological activity.[5] By creating derivatives, we aim to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for target engagement and cellular penetration. Computational studies suggest that benzoxazole derivatives may exert their antibacterial effects through mechanisms like the inhibition of DNA gyrase, a crucial bacterial enzyme.[6]
Synthesis and Derivatization Workflow
The overall strategy involves a two-stage process: first, the synthesis of the core this compound molecule, followed by the parallel synthesis of a derivative library.
Caption: Overall workflow from synthesis to antimicrobial evaluation.
Protocol: Synthesis of this compound Core
The synthesis of 2-arylbenzoxazoles is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its equivalent.[7][8] The use of polyphosphoric acid (PPA) as both a catalyst and a solvent at elevated temperatures is an effective method for this cyclocondensation.[9][10]
Rationale: PPA protonates the carboxylic acid, activating it for nucleophilic attack by the amino group of 2,4-diaminophenol. The subsequent intramolecular cyclization and dehydration yield the stable benzoxazole ring.
Materials:
-
2,4-Diaminophenol dihydrochloride
-
3-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Deionized water
Procedure:
-
Place 3-aminobenzoic acid (1 equivalent) and 2,4-diaminophenol dihydrochloride (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Add polyphosphoric acid (PPA) in excess (approximately 10-15 times the weight of the reactants).
-
Heat the mixture with stirring to 170-200°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9][11]
-
Maintain the temperature for 2-3 hours or until TLC indicates the consumption of starting materials.
-
Allow the reaction mixture to cool to approximately 80-90°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.
-
Filter the crude product, wash thoroughly with deionized water, and dry under vacuum.
-
Purify the crude solid by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.
Protocol: Derivatization via Schiff Base Formation
The two primary amino groups on the core scaffold are excellent nucleophiles for reaction with aldehydes to form imines, or Schiff bases. This reaction is a straightforward and efficient way to introduce a wide variety of substituents.
Rationale: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. The resulting carbinolamine then dehydrates to form the stable C=N double bond of the imine.
Materials:
-
This compound (core scaffold)
-
A library of substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Hexane
Procedure (Parallel Synthesis Approach):
-
In separate reaction vials, dissolve the core scaffold (1 equivalent) in absolute ethanol.
-
To each vial, add a different substituted aromatic aldehyde (2.2 equivalents to target both amino groups).
-
Add 2-3 drops of glacial acetic acid to each vial to catalyze the reaction.
-
Seal the vials and stir the mixtures at reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixtures to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the precipitate by filtration. Wash the solid with a small amount of cold ethanol and then with hexane to remove any unreacted aldehyde.
-
Dry the final derivatives under vacuum. Characterize the products using IR, NMR, and mass spectrometry.[12]
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized and widely used technique for this purpose.[13][14][15]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17]
Materials:
-
Synthesized benzoxazole derivatives (stock solutions in DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for colorimetric reading)
Procedure:
-
Preparation of Compound Dilutions: a. Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate. b. In well 1, add 100 µL of the test compound at a starting concentration (e.g., 512 µg/mL in MHB with 2% DMSO). c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). Well 12 will be the sterility control (broth only).
-
Preparation of Inoculum: a. Aseptically pick 3-5 bacterial colonies and inoculate into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[13] b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.[17]
-
Determination of MIC: a. After incubation, the MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[13]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[17]
Data Presentation and Interpretation
The results of the antimicrobial screening should be tabulated to facilitate the analysis of Structure-Activity Relationships (SAR).
Table 1: Hypothetical Antimicrobial Activity Data for Benzoxazole Derivatives
| Compound ID | R-Group (Substituent on Aldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| Core | -H (unmodified) | 128 | >256 | 256 |
| BZ-01 | 4-Chloro (-Cl) | 16 | 64 | 32 |
| BZ-02 | 4-Methoxy (-OCH₃) | 64 | 128 | 128 |
| BZ-03 | 4-Nitro (-NO₂) | 8 | 32 | 16 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 1 |
Interpretation: From this hypothetical data, one could infer that derivatization significantly improves antimicrobial activity. The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl rings appears to enhance potency, particularly against the Gram-positive S. aureus. This provides a clear direction for the next round of synthesis and optimization.
Proposed Mechanism of Action
While the exact mechanism requires further elucidation, computational and experimental studies on similar heterocyclic compounds suggest that a primary target in bacteria is the DNA gyrase enzyme (a type II topoisomerase).[6]
Causality: DNA gyrase is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death. Benzoxazole derivatives are hypothesized to bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from performing its supercoiling function.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazoles.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. The synthetic and screening protocols outlined in this document provide a systematic and robust methodology for generating and evaluating a library of derivatives. By analyzing the resulting structure-activity relationships, researchers can rationally design next-generation compounds with enhanced potency and an optimized pharmacological profile, contributing to the critical pipeline of new treatments for infectious diseases.
References
- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Bentham Science Publishers. (2022, August 1). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Benchchem. (n.d.). Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents.
- National Institutes of Health (NIH). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- National Institutes of Health (NIH). (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- National Institutes of Health (NIH). (2021, November 3). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- Organic Chemistry Portal. (n.d.). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Novel Antimicrobial Agents Using Sinapaldehyde.
- National Institutes of Health (NIH). (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- ResearchGate. (2021, March 1). Break‐and‐Build Strategy for the Synthesis of 2‐Benzoylbenzoxazoles from o‐Aminophenols and Acetophenones.
- ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
- (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
- ResearchGate. (n.d.). Benzoxazoles as promising antimicrobial agents: A systematic review.
- ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole....
- ResearchGate. (2025, August 9). Synthesis and Antimicrobial Activity of Novel Benzoxazoles.
- MDPI. (n.d.). Novel Antimicrobial Agents: Design, Synthesis and Biological Evaluation.
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- Baghdad Science Journal. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives.
- UTTAR PRADESH JOURNAL OF ZOOLOGY. (2024, January 24). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities.
- Semantic Scholar. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives.
- National Institutes of Health (NIH). (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- Smolecule. (n.d.). Buy this compound | 13676-48-7.
- Semantic Scholar. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives.
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Application Note & Protocol: High-Performance Thermally Stable Films from 5-Amino-2-(3-aminophenyl)benzoxazole
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-2-(3-aminophenyl)benzoxazole in the synthesis of high-performance, thermally stable polybenzoxazole (PBO) films. PBOs are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and other advanced industries.[1][2]
The unique molecular structure of this compound, featuring both aromatic amine and benzoxazole functionalities, serves as a critical building block for creating polymers with superior thermal stability, mechanical strength, and optical clarity.[3] This guide will detail the synthesis of the monomer, its polymerization into a processable precursor, and the subsequent thermal conversion to the final, robust polybenzoxazole film.
Introduction to Polybenzoxazoles (PBOs)
Polybenzoxazoles are heterocyclic aromatic polymers characterized by the presence of the benzoxazole ring in their backbone. This rigid-rod polymer structure imparts outstanding properties, including:
-
Exceptional Thermal Stability: PBOs can withstand extreme temperatures, with decomposition temperatures often exceeding 500-600°C.[1][2][4]
-
High Mechanical Strength and Modulus: Fully aromatic PBO fibers exhibit unusually high tensile strength and modulus.[5]
-
Excellent Chemical and Solvent Resistance: The stable aromatic and heterocyclic structure provides resistance to a wide range of chemicals.[5][6]
The preparation of PBO films typically follows a two-step process to overcome the insolubility and infusibility of the final polymer.[7][8] A soluble precursor polymer, such as a poly(hydroxyamide) (PHA) or a poly(amic acid) (PAA), is first synthesized.[7][8] This precursor is then cast into a film and thermally treated to induce cyclodehydration, forming the final polybenzoxazole structure.[5][7][9]
Synthesis of the Monomer: this compound
The synthesis of this compound is a critical first step. While various methods exist for benzoxazole synthesis, a common and effective approach involves the condensation of an aminophenol with a benzoic acid derivative, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[10][11]
Reaction Scheme:
The synthesis can be conceptually understood through the following reaction:
Caption: Synthesis of this compound.
Detailed Protocol for Monomer Synthesis:
Materials:
-
2,4-Diaminophenol dihydrochloride
-
3-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Thermometer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add 2,4-diaminophenol dihydrochloride and 3-aminobenzoic acid in equimolar amounts.
-
Addition of PPA: Under a gentle stream of nitrogen, add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the reactants).
-
Heating and Reaction: Begin stirring the mixture and slowly heat the flask to 170-200°C.[10] Maintain this temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Precipitation and Neutralization: After the reaction is complete, cool the mixture to below 100°C. Carefully and slowly pour the viscous solution into a large beaker containing rapidly stirred deionized water. This will precipitate the crude product.
-
Filtration and Washing: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with deionized water and then with methanol to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 80-100°C overnight.
-
Characterization: Confirm the structure and purity of the synthesized monomer using techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.[12]
Preparation of Thermally Stable Polybenzoxazole Films
The preparation of PBO films from the synthesized diamine monomer involves a two-step process:
-
Synthesis of a Soluble Precursor Polymer: A poly(hydroxyamide) (PHA) is synthesized by the low-temperature solution polycondensation of the diamine monomer with a dicarboxylic acid chloride.
-
Thermal Conversion to Polybenzoxazole: The PHA precursor film is cast and then thermally cured to induce intramolecular cyclodehydration, forming the final PBO film.[7]
Workflow for PBO Film Preparation:
Caption: Two-step process for preparing PBO films.
Detailed Protocol for Poly(hydroxyamide) Precursor Synthesis:
Materials:
-
This compound (synthesized as above)
-
Terephthaloyl chloride (TPC) or other aromatic dicarboxylic acid chloride (purified by sublimation or recrystallization)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium chloride (LiCl) (dried)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Low-temperature bath (e.g., ice-salt bath)
Procedure:
-
Dissolution of Monomer: In a dry, nitrogen-purged three-necked flask, dissolve the this compound and dried lithium chloride in anhydrous DMAc. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the solution to 0-5°C using a low-temperature bath.
-
Addition of Acid Chloride: Slowly add an equimolar amount of the dicarboxylic acid chloride (e.g., TPC) to the cooled, stirring solution. The acid chloride should be added in small portions to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at 0-5°C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. A significant increase in viscosity indicates successful polymerization.
-
Storage: The resulting viscous poly(hydroxyamide) solution can be stored in a refrigerator before film casting.
Detailed Protocol for Film Casting and Thermal Curing:
Equipment:
-
Glass plates or substrates
-
Doctor blade or casting knife
-
Vacuum oven
-
High-temperature furnace with inert atmosphere capability (e.g., nitrogen or argon)
Procedure:
-
Film Casting: Pour the poly(hydroxyamide) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven and dry at a relatively low temperature (e.g., 60-80°C) overnight to slowly remove the majority of the solvent.[9]
-
Pre-Baking: Carefully peel the precursor film from the glass substrate. Place the free-standing film in a vacuum oven and pre-bake at a higher temperature (e.g., 120-180°C) for several hours to remove any residual solvent.[9][13]
-
Thermal Curing (Cyclodehydration): Place the dried precursor film in a high-temperature furnace under an inert nitrogen atmosphere. The thermal curing is typically performed in a stepwise manner to ensure complete conversion and to avoid film defects. A representative heating schedule is as follows:
-
Heat from room temperature to 250°C at a rate of 5-10°C/min and hold for 1 hour.
-
Increase the temperature to 350-400°C at a rate of 5°C/min and hold for 1-2 hours.[9] This step facilitates the cyclodehydration to form the benzoxazole rings.
-
-
Cooling: After the curing cycle is complete, allow the film to cool down slowly to room temperature under the inert atmosphere to prevent thermal shock and oxidation.
Characterization of Thermally Stable Films
The resulting polybenzoxazole films should be characterized to evaluate their properties.
Structural Characterization:
-
FT-IR Spectroscopy: To confirm the conversion of the poly(hydroxyamide) precursor to the polybenzoxazole. The disappearance of amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring absorptions (around 1600 cm⁻¹ and 1460 cm⁻¹) indicate successful cyclization.[5]
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the film. PBO films are expected to show high decomposition temperatures, typically above 500°C in a nitrogen atmosphere.[4][6][14]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. High Tg values are indicative of a rigid polymer backbone and high thermal stability.[8][14][15]
Mechanical Properties:
-
Tensile Testing: To measure the tensile strength, elongation at break, and tensile modulus of the films. These properties are crucial for understanding the mechanical robustness of the material.[1]
Expected Results and Data Summary
The following table summarizes the expected properties of polybenzoxazole films derived from this compound, based on literature values for similar PBO systems.
| Property | Expected Value Range | Source |
| Glass Transition Temperature (Tg) | 300 - 400°C | [1][8][15] |
| 10% Weight Loss Temperature (TGA, N₂) | 550 - 650°C | [1][2][4] |
| Tensile Strength | 100 - 150 MPa | [1] |
| Tensile Modulus | 2.0 - 3.0 GPa | [1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Molecular Weight of Precursor Polymer | Impure monomers or solvent; incorrect stoichiometry. | Purify monomers and ensure anhydrous conditions; carefully control the addition of the acid chloride. |
| Brittle Precursor Film | Low molecular weight of the polymer; incomplete solvent removal before peeling. | Optimize polymerization conditions; ensure slow and thorough drying of the cast film. |
| Film Darkening or Degradation During Curing | Presence of oxygen in the furnace; curing temperature too high or held for too long. | Ensure a continuous flow of high-purity inert gas; optimize the curing temperature and time profile. |
| Incomplete Cyclization | Curing temperature too low or time too short. | Increase the final curing temperature or hold time; monitor conversion by FT-IR. |
Safety Precautions
-
Chemical Handling: Handle all chemicals, especially acid chlorides and aprotic polar solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
High Temperatures: The monomer synthesis and film curing involve high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
-
Inert Atmosphere: When working with an inert atmosphere, ensure proper setup and be aware of the potential for asphyxiation in enclosed spaces.
By following these detailed protocols and application notes, researchers can successfully synthesize this compound and utilize it to prepare high-performance, thermally stable polybenzoxazole films for a variety of advanced applications.
References
- Preparation of High-Temperature-Resistant Polybenzoxazole Paper by a Two-Step Method. (n.d.). Google Scholar.
- Preparation and gas transport properties of triptycene-containing polybenzoxazole (PBO)-based polymers derived from thermal rear. (n.d.). Google Scholar.
- This compound | 13676-48-7. (n.d.). Smolecule.
- Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. (n.d.).
- Heat-resistant polybenzoxazole nanofibers made by electrospinning. (n.d.).
- Polybenzoxazole Films Fabricated Using Vapor Deposition Polymeriz
- Design and preparation of porous polybenzoxazole films using the tert-butoxycarbonyl group as a pore generator and their application for patternable low-k materials. (n.d.). Royal Society of Chemistry.
- Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... (n.d.).
- Characterization and Thermal Degradation of Polyimide Derived from 5-amino-2(p-aminophenyl) Benzoxazole Monomer with Pyromellitic Dianhydride. (n.d.). Scientific.Net.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Google Scholar.
- Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. (n.d.).
- Characterization and thermal degradation of polyimide derived from 5-amino-2(p-aminophenyl) benzoxazole monomer with pyromellitic dianhydride. (n.d.). Harbin Institute of Technology.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. (n.d.). Scientific.Net.
- Polybenzoxazoles and polybenzothiazoles. (n.d.).
- Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. (2024). Digital CSIC.
- Characterization and Thermal Degradation of Polyimide Derived from 5-amino-2(p-aminophenyl) Benzoxazole Monomer with Pyromellitic Dianhydride. (n.d.).
- The Role of 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE in Advanced Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Application Note & Protocol: A Guide to Measuring the Fluorescence Quantum Yield of Benzoxazole Derivatives
Abstract
Benzoxazole and its derivatives represent a critical class of heterocyclic compounds in drug discovery and materials science, valued for their unique photophysical properties. A key parameter for characterizing these fluorophores is the fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed light into emitted fluorescence.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for accurately determining the fluorescence quantum yield of benzoxazole derivatives using the widely adopted relative method. We will delve into the theoretical underpinnings, instrumental setup, meticulous step-by-step protocols, data analysis, and critical considerations to ensure the generation of reliable and reproducible data.
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical property defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[2][3][4][5] Its value, ranging from 0 to 1 (or 0% to 100%), provides a direct measure of the fluorescence process's efficiency.[2] A high quantum yield is often a desirable characteristic for fluorescent probes used in bio-imaging, high-throughput screening, and diagnostics, as it correlates with brighter emission.[6]
For benzoxazole derivatives, which are explored as fluorescent probes for DNA, proteins, and other biological targets, an accurate determination of Φf is paramount.[5] The quantum yield is highly sensitive to the molecule's chemical structure and its local environment, including solvent polarity, pH, and binding interactions.[7][8] Therefore, measuring Φf under various conditions can provide invaluable insights into the structure-property relationships and the interaction of these derivatives with their biological targets.
This guide focuses on the relative method for determining fluorescence quantum yield. This approach, also known as the comparative method, is the most common and reliable technique, involving the comparison of the fluorescence properties of the test sample to a well-characterized fluorescent standard with a known quantum yield.[3][9][10]
Instrumentation and Experimental Design
A precise and well-calibrated experimental setup is crucial for accurate quantum yield measurements. The core instrumentation includes a research-grade spectrofluorometer and a UV-Vis spectrophotometer.
Required Equipment
-
Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra. Key components include:
-
A stable light source (e.g., Xenon arc lamp).
-
Excitation and emission monochromators for wavelength selection.
-
A sample holder with a 90° detection geometry.
-
A sensitive detector (e.g., photomultiplier tube - PMT).
-
Software capable of spectral correction and integration.
-
-
UV-Vis Spectrophotometer: To accurately measure the absorbance of the sample and standard solutions at the excitation wavelength.
-
Quartz Cuvettes: Standard 1 cm path length quartz fluorescence cuvettes are required. It is advisable to use a matched set for both the spectrophotometer and spectrofluorometer to minimize variability.[9][10]
-
Volumetric Glassware: For accurate preparation of stock and dilute solutions.
-
High-Purity Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.
Experimental Setup Visualization
The following diagram illustrates the typical optical path of a spectrofluorometer configured for fluorescence quantum yield measurements.
Caption: Workflow for relative fluorescence quantum yield measurement.
Step-by-Step Protocol:
-
Instrument Warm-up and Setup: Allow the spectrofluorometer and spectrophotometer to warm up according to the manufacturer's instructions to ensure lamp stability.
-
Select Excitation Wavelength (λex): Using the UV-Vis spectrophotometer, record the absorption spectra of a dilute solution of your benzoxazole derivative. Choose an excitation wavelength (λex) on the shoulder of the main absorption band, not necessarily the peak, to minimize potential inner filter effects. The same λex must be used for both the sample and the standard.
-
Measure Absorbance: For each prepared dilution of the sample and the standard, accurately measure and record the absorbance at the chosen λex.
-
Record Fluorescence Spectra:
-
Set the spectrofluorometer's excitation wavelength to λex.
-
For each dilution, record the fluorescence emission spectrum. Ensure that the emission scan range covers the entire emission profile of the compound.
-
It is critical that all instrumental parameters (e.g., excitation and emission slit widths, detector voltage) remain constant for all measurements of both the sample and the standard. [9][11]5. Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to check for fluorescent impurities and for potential background subtraction.
-
-
Spectral Correction: Ensure that the recorded fluorescence spectra are corrected for the instrument's wavelength-dependent response of the detection system. Modern spectrofluorometers typically have built-in correction files.
Data Analysis and Calculation
The fluorescence quantum yield of the unknown sample (Φx) is calculated using the following equation, which compares the sample to a known standard (Φst): [9] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φx: The fluorescence quantum yield of the sample (unknown).
-
Φst: The known fluorescence quantum yield of the standard.
-
Gradx: The gradient of the plot of integrated fluorescence intensity versus absorbance for the sample. [9]* Gradst: The gradient of the plot of integrated fluorescence intensity versus absorbance for the standard. [9]* ηx: The refractive index of the solvent used for the sample. [9]* ηst: The refractive index of the solvent used for the standard. [9](Note: If the same solvent is used for both, this term (ηx²/ηst²) equals 1 and can be omitted).
Data Processing Steps
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). The software accompanying the spectrofluorometer typically performs this function.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Determine Gradients: The resulting plot should be a straight line passing through the origin. [9]Perform a linear regression on the data points for both the sample and the standard to determine their respective gradients (slopes, m). The quality of the linear fit (R² value) is an indicator of data quality.
-
Calculate Quantum Yield: Substitute the calculated gradients and the known values for the standard's quantum yield and the solvent refractive indices into the equation above to determine the quantum yield of your benzoxazole derivative.
Sample Data Presentation
| Solution | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard (Quinine Sulfate) | ||
| Dilution 1 | 0.021 | 150,000 |
| Dilution 2 | 0.043 | 305,000 |
| Dilution 3 | 0.065 | 460,000 |
| Dilution 4 | 0.082 | 580,000 |
| Dilution 5 | 0.098 | 695,000 |
| Sample (Benzoxazole Derivative) | ||
| Dilution 1 | 0.025 | 185,000 |
| Dilution 2 | 0.048 | 355,000 |
| Dilution 3 | 0.069 | 510,000 |
| Dilution 4 | 0.085 | 630,000 |
| Dilution 5 | 0.096 | 710,000 |
Trustworthiness and Self-Validation: Avoiding Common Pitfalls
To ensure the integrity and trustworthiness of your results, be mindful of the following potential sources of error:
-
Inner Filter Effect: As mentioned, maintain absorbance below 0.1 to avoid reabsorption of emitted light. [9][10][11]The linearity of the intensity vs. absorbance plot is a key validation check.
-
Solvent Impurities: Always use spectroscopic grade solvents and run a solvent blank to check for background fluorescence.
-
Photodegradation: Some fluorescent molecules can degrade upon prolonged exposure to the excitation light. Minimize exposure time and check for changes in the absorption spectrum before and after fluorescence measurements.
-
Concentration Quenching: At high concentrations, fluorophores can form non-fluorescent aggregates or quench each other's fluorescence. Working in the dilute regime (Abs < 0.1) helps to mitigate this. [9][10]* Instrumental Artifacts: Ensure your spectrofluorometer's spectral correction is accurate and up-to-date. Regularly check instrument performance using standard compounds. [12] By carefully controlling these factors and validating the linearity of the response, the protocol becomes a self-validating system, enhancing the trustworthiness of the obtained quantum yield values.
Conclusion
The measurement of fluorescence quantum yield is an essential component in the characterization of novel benzoxazole derivatives for applications in drug discovery and materials science. The relative method, when performed with meticulous attention to detail, provides a reliable and accessible means of obtaining this critical parameter. By understanding the underlying principles, carefully selecting standards, and being aware of potential pitfalls, researchers can generate high-quality, reproducible data that will significantly advance their research objectives.
References
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from [Link]
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Quantum yield - Wikipedia. (n.d.). Retrieved from [Link]
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Fluorescence quantum yield measurement | JASCO Global. (2021, March 10). Retrieved from [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Resch-Genger, U., Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C.D., Lakowicz, J.R. (eds) Topics in Fluorescence Spectroscopy. Springer, Boston, MA.
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Performing Quantum Yield for Solutions with the SC-30 Integrating Sphere in the FS5. (2025, September 4). Retrieved from [Link]
- Nikoobakht, B., & Wang, J. (2020). Absolute and Relative Methods for Fluorescence Quantum Yield Evaluation of Quantum Dots. Methods in Molecular Biology, 2135, 37-51.
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. Retrieved from [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. (n.d.). Retrieved from [Link]
- Silva, A. M. G., et al. (2013). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Journal of Physical Chemistry A, 117(38), 9329-9338.
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]
- Le-cunff, M., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
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Recording Fluorescence Quantum Yields - HORIBA. (n.d.). Retrieved from [Link]
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Fluorescence Spectroscopy-Quantum yield. (n.d.). Retrieved from [Link]
- Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-26.
- DeRose, P. C., & Resch-Genger, U. (2010). Recommendations for Fluorescence Instrument Qualification: The New ASTM Standard Guide. Analytical Chemistry, 82(5), 2129-2133.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2022).
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- References for Small Fluorescence Quantum Yields. (2024, May 15). PMC - PubMed Central.
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Solvent Effects on Fluorescence Emission - Evident Scientific. (n.d.). Retrieved from [Link]
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC - NIH.
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2019). Frontiers in Chemistry, 7, 72.
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A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.). Retrieved from [Link]
- Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. (2024, September 20). Amazon S3.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2025, August 9).
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Application Notes & Protocols: Cross-Coupling Reactions Involving 5-Amino-2-(3-aminophenyl)benzoxazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 5-Amino-2-(3-aminophenyl)benzoxazole Scaffold
The benzoxazole motif is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific scaffold of this compound presents a unique platform for the synthesis of complex molecules. Its two primary aromatic amine functionalities offer nucleophilic sites for direct functionalization, while the electron-rich aromatic rings are amenable to electrophilic substitution, creating handles for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of synthetic strategies to leverage this versatile building block, focusing on robust and reproducible protocols for N-arylation, C-C, and C-C alkyne bond formation.
Direct Functionalization via Buchwald-Hartwig N-Arylation
The presence of two primary amine groups on the this compound core makes it an ideal substrate for Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds.[2][3] This reaction allows for the direct coupling of the amine groups with a variety of aryl halides or triflates, providing a straightforward route to complex diaryl and triaryl amine structures.
A significant challenge in the N-arylation of diamines is achieving selective mono- versus diarylation. The relative reactivity of the two amino groups in this compound can be influenced by steric and electronic factors. The amine at the 5-position of the benzoxazole ring is electronically distinct from the amine on the pendant phenyl ring, which may allow for a degree of chemoselectivity. The choice of ligand, base, and reaction conditions is paramount in controlling the extent of arylation.[4][5][6] Bulky, electron-rich phosphine ligands are often employed to promote efficient coupling and can influence selectivity.[2][7]
Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for Buchwald-Hartwig N-arylation.
Protocol 1: Mono-N-Arylation of this compound
This protocol is designed to favor mono-arylation by using a slight excess of the diamine substrate relative to the aryl halide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol).
-
Add the aryl bromide (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the flask and stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product(s).
Functionalization for C-C and C-C Alkyne Couplings
To engage the aromatic rings of this compound in cross-coupling reactions such as Suzuki, Heck, or Sonogashira, a suitable leaving group, typically a halide, must first be installed. The electron-donating nature of the amino groups activates the aromatic rings towards electrophilic aromatic substitution, such as bromination.
Regioselective Bromination
The key to a successful two-step functionalization strategy is the regioselective installation of a bromine atom. The directing effects of the amino and benzoxazole groups will influence the position of bromination. The use of a mild brominating agent like N-bromosuccinimide (NBS) can provide good control over the reaction.[8][9] It is anticipated that bromination will occur at positions ortho or para to the activating amino groups. Careful optimization of reaction conditions may be required to achieve high regioselectivity.
Protocol 2: Regioselective Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 mmol) portion-wise over 10 minutes, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the brominated product. Further purification can be achieved by recrystallization or column chromatography.
Palladium-Catalyzed C-C and C-C Alkyne Bond Formation
With a halogenated derivative of this compound in hand, a variety of powerful C-C bond-forming reactions can be employed to further elaborate the scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[10][11] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[12]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling of Brominated this compound
Materials:
-
Brominated this compound (from Protocol 2)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a round-bottom flask, combine the brominated benzoxazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C under an argon atmosphere for 6-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a valuable method for introducing vinyl groups.[13][14]
Protocol 4: Heck Reaction of Brominated this compound
Materials:
-
Brominated this compound
-
Alkene (e.g., styrene or an acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a sealed tube, add the brominated benzoxazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol).
-
Add the alkene (1.5 mmol) and triethylamine (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the alkenylated product.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, creating arylalkyne structures. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15][16][17]
Protocol 5: Sonogashira Coupling of Brominated this compound
Materials:
-
Brominated this compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask under argon, add the brominated benzoxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or gentle heat (40-50 °C) for 4-12 hours until TLC indicates completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the crude product by flash column chromatography.
Summary of Reaction Conditions
The following table provides a comparative overview of the typical conditions for the cross-coupling reactions discussed.
| Reaction | Catalyst System | Base | Solvent | Temperature |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C |
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | THF | 25-50 °C |
Conclusion
This compound is a highly versatile building block for the synthesis of complex molecular architectures relevant to drug discovery and materials science. The protocols outlined in these application notes provide robust starting points for its functionalization through a variety of palladium-catalyzed cross-coupling reactions. Direct N-arylation via the Buchwald-Hartwig amination and a two-step sequence of regioselective bromination followed by Suzuki, Heck, or Sonogashira coupling offer a powerful toolkit for creating diverse libraries of novel benzoxazole derivatives. As with any synthetic protocol, optimization of the specific substrates and conditions may be necessary to achieve optimal yields and purity.
References
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Cabello-Sanchez, N., Jean, L., Maddaluno, J., Lasne, M.-C., & Rouden, J. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry, 72(6), 2030–2039. Available at: [Link]
-
Cabello-Sanchez, N., Jean, L., Maddaluno, J., Lasne, M. C., & Rouden, J. (2007). Palladium-mediated N-arylation of heterocyclic diamines: insights into the origin of an unusual chemoselectivity. PubMed. Available at: [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. Sci-Hub. Available at: [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]
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A New Regioselective Bromination of Activated Aromatic Rings. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ACS Publications. Available at: [Link]
-
Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
-
A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. CECRI, Karaikudi. Available at: [Link]
-
Catalyst-Controlled Switchable Mono-/Di-C–H Arylation of Aromatic Amides with Arylsilanes. Organic Letters. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Available at: [Link]
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A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-Catalyzed Oxidative Amination of Heteroarenes. Organic Letters. ACS Publications. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
-
Heck coupling reaction. ResearchGate. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Available at: [Link]
-
Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]
-
Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos). PMC - PubMed Central. Available at: [Link]
-
Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications. RSC Publishing. Available at: [Link]
-
General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available at: [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
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Application Notes and Protocols for the Formulation of 5-Amino-2-(3-aminophenyl)benzoxazole-Based Resins and Coatings
Introduction: A New Frontier in High-Performance Polymers
In the pursuit of advanced materials, the synthesis of polymers with exceptional thermal stability, mechanical robustness, and chemical resistance is of paramount importance. Among the heterocyclic structures that impart these desirable properties, the benzoxazole moiety is particularly noteworthy. This document provides a comprehensive guide for researchers and professionals on the formulation of high-performance resins and coatings based on the versatile diamine monomer, 5-Amino-2-(3-aminophenyl)benzoxazole.
The unique molecular architecture of this monomer, featuring a rigid benzoxazole core and two reactive amine functionalities, offers a pathway to novel thermosetting systems. These systems are particularly promising for applications in the aerospace, electronics, and automotive industries, where materials are subjected to extreme conditions.[1] This guide will detail the synthesis of the base polymer, its formulation into a curable resin system, and the protocols for its application and characterization as a protective coating. The methodologies described herein are grounded in established polymer chemistry principles and aim to provide a robust starting point for innovation and development.
Part 1: Synthesis of the Amino-Functional Benzoxazole-Based Polyimide
The foundation of the high-performance coating is a soluble polyimide derived from this compound. The synthesis is a two-step process involving the creation of a poly(amic acid) precursor, followed by chemical or thermal imidization. This method allows for the formation of a high molecular weight polymer that can be processed in solution before being converted to the final, insoluble polyimide.[2][3]
Synthesis of the this compound Monomer
The synthesis of the diamine monomer is a critical first step that dictates the purity and quality of the final polymer. The most common and effective method is the condensation of an aminophenol with an aminobenzoic acid in a dehydrating medium such as polyphosphoric acid (PPA).[4][5]
Protocol 1: Monomer Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 2,4-diaminophenol dihydrochloride and 3-aminobenzoic acid in equimolar amounts to polyphosphoric acid (PPA).
-
Reaction Execution: Heat the mixture under a slow nitrogen stream with constant stirring. A typical temperature profile is a gradual increase to 180-200°C, holding for 4-6 hours until the reaction is complete (monitored by TLC).[6]
-
Isolation and Purification: Cool the reaction mixture and pour it into a large volume of rapidly stirred water or a basic solution (e.g., 10% sodium carbonate) to precipitate the crude product.
-
Washing: Filter the precipitate and wash it extensively with water until the filtrate is neutral, followed by washing with a suitable organic solvent (e.g., methanol) to remove impurities.
-
Drying: Dry the purified monomer in a vacuum oven at 80-100°C to a constant weight.
Synthesis of the Polyimide Precursor: Poly(amic acid)
The amino-functional polyimide is synthesized via a polycondensation reaction between the this compound monomer and an aromatic dianhydride. The reaction is carried out in a polar aprotic solvent at low temperatures to form the soluble poly(amic acid) precursor.
Protocol 2: Poly(amic acid) Synthesis
-
Reagent Preparation: Dry the this compound monomer and an aromatic dianhydride (e.g., 4,4'-oxydiphthalic anhydride, ODPA) under vacuum. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen).
-
Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Polycondensation: Cool the solution to 0-5°C in an ice bath. Gradually add an equimolar amount of the dianhydride powder to the stirred solution. Ensure the temperature does not exceed 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[2]
Diagram 1: Synthesis of Amino-Functional Polyimide
Caption: Workflow for the synthesis of the amino-functional polyimide.
Part 2: Formulation of a Thermosetting Coating Resin
The synthesized linear polyimide, while possessing excellent intrinsic properties, requires cross-linking to form a robust, thermosetting coating. The pendant primary amine groups on the benzoxazole moiety are ideal sites for covalent cross-linking. A highly effective and widely used class of cross-linkers for amine-functional polymers are epoxy resins. The reaction between an amine and an epoxy group forms a stable β-hydroxyamine linkage, creating a durable three-dimensional network.[7]
Rationale for Epoxy Cross-linking
-
Reactivity: The nucleophilic primary amines on the polyimide backbone readily react with the electrophilic epoxide rings of the epoxy resin.[8]
-
Adhesion: The resulting hydroxyl groups from the epoxy-amine reaction can form hydrogen bonds with the substrate, enhancing adhesion.
-
Versatility: A wide variety of epoxy resins are commercially available, from flexible aliphatic to rigid aromatic structures, allowing for the tailoring of the final coating's properties.
-
No Byproducts: The addition reaction between amines and epoxies proceeds without the formation of volatile byproducts, which is advantageous for coating applications.
Representative Coating Formulation
This section provides a starting point formulation for a two-component thermosetting coating. The exact ratios should be optimized based on the desired properties and the specific epoxy resin used.
Table 1: Representative Coating Formulation
| Component | Role | Example | Weight Ratio (Solid) |
| Part A: Resin Solution | |||
| Amino-Functional Polyimide | Base Polymer | Synthesized in Part 1 | 100 |
| N-Methyl-2-pyrrolidone (NMP) | Solvent | - | As needed for ~20-30% solids |
| Part B: Curing Agent | |||
| Epoxy Resin | Cross-linker | Bisphenol A diglycidyl ether (DGEBA) | 20-40 |
| Optional Additives | |||
| Adhesion Promoter | Enhance substrate bonding | Silane (e.g., 3-aminopropyltriethoxysilane) | 0.5-2 |
| Leveling Agent | Improve film uniformity | Polyacrylate-based | 0.1-0.5 |
Formulation Notes:
-
The stoichiometry between the amine groups on the polyimide and the epoxy groups on the cross-linker is a critical parameter. The ideal ratio can be calculated based on the amine hydrogen equivalent weight (AHEW) of the polyimide and the epoxy equivalent weight (EEW) of the epoxy resin.
-
The solids content of the final formulation should be adjusted to achieve the desired application viscosity.
Part 3: Application Protocol for the Coating
A systematic approach to surface preparation, coating application, and curing is essential to achieve a high-quality, defect-free protective film.
Substrate Preparation
Proper substrate preparation is crucial for ensuring good adhesion of the coating.[9]
Protocol 3: Steel Substrate Preparation
-
Degreasing: Thoroughly clean the steel panels with a solvent such as acetone or isopropanol to remove any organic contaminants.
-
Mechanical Abrasion: Sandblast or mechanically abrade the surface to create a surface profile that enhances mechanical interlocking of the coating.
-
Final Cleaning: Rinse the panels with deionized water and dry them completely with a stream of nitrogen or in an oven.
-
Adhesion Promoter (Optional): Apply a dilute solution of an adhesion promoter (e.g., a silane in an alcohol/water mixture) and allow it to dry before applying the main coating.
Coating Application and Curing
The formulated resin can be applied using various techniques, followed by a thermal cure to initiate cross-linking.
Protocol 4: Coating Application and Curing
-
Mixing: Shortly before application, thoroughly mix Part A (Resin Solution) and Part B (Curing Agent) in the predetermined ratio.
-
Application: Apply the mixed resin to the prepared substrate using a suitable method such as spin coating, dip coating, or spray coating to achieve the desired film thickness.
-
Solvent Evaporation: Allow the coated substrate to stand at room temperature for a period (e.g., 30-60 minutes) or in a low-temperature oven (e.g., 60-80°C) to allow for solvent evaporation.
-
Curing: Transfer the coated substrate to a programmable oven and cure using a staged thermal cycle. A representative cycle would be:
-
Ramp to 150°C and hold for 1 hour.
-
Ramp to 200°C and hold for 2 hours.
-
Slowly cool to room temperature.
-
Diagram 2: Curing Mechanism and Coating Workflow
Caption: The cross-linking reaction and the overall coating application process.
Part 4: Characterization and Expected Performance
The resulting cured coating is expected to exhibit a combination of the excellent properties of the polyimide backbone and the robust, cross-linked nature of the epoxy-amine network.
Key Performance Attributes
-
Thermal Stability: The high thermal stability of the polyimide backbone should result in a coating with a high glass transition temperature (Tg) and decomposition temperature.[10]
-
Adhesion: Excellent adhesion to metal substrates is anticipated due to the potential for covalent bonding via the adhesion promoter and hydrogen bonding from the hydroxyl groups formed during curing.[11]
-
Mechanical Properties: The cross-linked network should provide a hard, scratch-resistant surface.
-
Corrosion Resistance: The dense, cross-linked structure is expected to act as an excellent barrier to corrosive agents such as water, oxygen, and ions.[12]
Characterization Techniques
Table 2: Characterization Methods and Expected Performance
| Property | Test Method | Typical Expected Value Range (for high-performance coatings) |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | Dynamic Mechanical Analysis (DMA) | > 250 °C |
| 5% Weight Loss Temp. (Td5) | Thermogravimetric Analysis (TGA) | > 450 °C in N2 |
| Mechanical Properties | ||
| Adhesion | ASTM D3359 (Cross-hatch) | 5B (Excellent) |
| Pencil Hardness | ASTM D3363 | ≥ 4H |
| Corrosion Resistance | ||
| Salt Spray Resistance | ASTM B117 | > 1000 hours with no blistering or corrosion |
| Corrosion Current (Icorr) | Potentiodynamic Polarization | < 10^-8 A/cm^2 |
Conclusion
The formulation of thermosetting resins and coatings from this compound represents a promising avenue for the development of next-generation high-performance materials. By leveraging the inherent thermal stability of the benzoxazole-containing polyimide backbone and the robust cross-linking chemistry of epoxy-amine systems, it is possible to create coatings with exceptional durability and protective properties. The protocols and formulations presented in this guide provide a solid, scientifically-grounded framework for researchers to build upon. Further optimization of the formulation and curing parameters will undoubtedly lead to even greater performance and new applications for this exciting class of polymers.
References
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Meng, X., Wang, P., & Jiang, L. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Advanced Materials Research, 415-417, 1789-1793. [Link]
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Meng, X. (2011). Synthesis and characterization of polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole monomer. Harbin Institute of Technology. [Link]
-
Polyonics. (n.d.). Understanding the Polyimide Coating Process: Benefits and Applications. Retrieved from [Link]
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Meng, X. (2011). Characterization and thermal degradation of polyimide derived from 5-amino-2(p-aminophenyl) benzoxazole monomer with pyromellitic dianhydride. Harbin Institute of Technology. [Link]
-
Wang, J., et al. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. ACS Omega, 5(35), 22365–22373. [Link]
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Saha, M., & Li, Y. (2021). Applications of polyimide coatings: a review. SN Applied Sciences, 3(363). [Link]
-
Gardner, S. D. (1995). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Journal of Coatings Technology, 67(842), 65-72. [Link]
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Wang, C., et al. (2020). A Flexible Corrosion Resistant Polyimide Coating for Low Alloy Mild Steel: Electrochemical and DFT Studies. Journal of The Electrochemical Society, 167(14). [Link]
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Zhang, Y., et al. (2022). Polyimide Films Impregnated with Epoxy Resin Demonstrating Superior Self-Healing Properties for Thermally Stable Energy Storage Capacitors. ACS Applied Materials & Interfaces, 14(45), 51265–51274. [Link]
-
Ribeiro, P. A., et al. (2021). An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films. Polymers, 13(12), 1956. [Link]
-
Epoxy Technology. (n.d.). Polyimides. [Link]
-
Ertan-Bolelli, T., et al. (2016). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. [Link]
-
Saarivirta, E., et al. (2018). Corrosion protection of galvanized steel by polyimide coatings: EIS and SEM investigations. Progress in Organic Coatings, 125, 25-33. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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Lu, Y., et al. (2021). Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins. Polymers, 13(9), 1417. [Link]
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European Coatings. (2022). Optimisation of adhesion to improve steel corrosion protection. [Link]
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Wang, C., et al. (2024). A Flexible Corrosion Resistant Polyimide Coating for Low Alloy Mild Steel: Electrochemical and DFT Studies. Journal of The Electrochemical Society. [Link]
- PCT Patent WO2023144709A1. (2023).
-
Harbin Institute of Technology. (2012). Synthesis and characterization of polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole monomer. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE in Advanced Polymer Synthesis. [Link]
-
Springer Professional. (2019). Synthesis and properties of processable poly(benzimidazole-imide)s based on 2-(3-aminophenyl)-5-aminobenzimidazole. [Link]
-
Singh, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24657-24683. [Link]
- U.S. Patent US5919892A. (1999). Polyamic acids and methods to convert polyamic acids into polyimidebenzoxazole films.
-
Wikipedia. (n.d.). Epoxy. [Link]
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PCI Magazine. (2005). Crosslinking With Amino-Functional Siloxane Resin Improves Flexibility of Bis-Phenol A Epoxy Paints. [Link]
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iotasilane.com. (n.d.). Application principle of amino resin crosslinker in coatings. [Link]
-
Czub, P., & Sienkiewicz, A. (2018). Cure Reactions of Polymer Coatings, Cross-Linking via Functional Group Reactions. In Coatings Science and Technology. IntechOpen. [Link]
- U.S. Patent US6294259B1. (2001). Polyimide hybrid adhesives.
- KR Patent KR100676331B1. (2007). Polyimide hybrid adhesive.
- European Patent EP3837294A1. (2021). One component thermosetting epoxy resin compositions.
- European Patent EP3274390B1. (2021).
-
Express Polymer Letters. (2015). Preparation of a bio-based epoxy with comparable properties to those of petroleum-based counterparts. [Link]
-
MDPI. (2024). Overview of Recent Developments in Composite Epoxy Resin in Organic Coating on Steel (2020–2024). [Link]
-
ResearchGate. (2018). The joint effect of amine and maleimide functional group in aminomaleimide on the curing kinetics and mechanical properties of epoxy resins. [Link]
-
ResearchGate. (2018). New thermosetting resin from poly(p‐vinylphenol) based benzoxazine and epoxy resin. [Link]
-
ResearchGate. (2016). Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. [Link]
-
ResearchGate. (2015). Influence of aromatic amine hardeners in the cure kinetics of an epoxy resin used in advanced composites. [Link]
-
NIH. (2021). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. [Link]
-
THEORETICAL STUDY OF METAL-POLYIMIDE INTERFACIAL PROPERTIES. - CORE. (n.d.). Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole
Introduction: Navigating the Synthesis of a Key Benzoxazole Intermediate
Welcome to the technical support center for the synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole. This molecule is a vital building block in the development of advanced materials and pharmaceutical agents, prized for its rigid, heterocyclic structure. However, its synthesis is not without challenges. Common issues such as low yields, incomplete reactions, and the formation of persistent impurities can hinder research and development timelines.
This guide is structured to provide direct, actionable solutions to the problems you may encounter in the lab. Drawing from established literature and extensive field experience, we will explore the causality behind common synthetic pitfalls and provide robust, validated protocols to overcome them. Our goal is to empower you, the researcher, to optimize your reaction conditions efficiently and achieve consistent, high-purity yields.
Synthetic Strategies: An Overview
The synthesis of this compound typically involves a multi-step process. The most prevalent strategies begin with the condensation of a 2,4-diaminophenol derivative with a 3-nitrobenzoic acid derivative (or vice versa), followed by cyclization and subsequent reduction of the nitro groups. A common and effective method involves the use of polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent to facilitate the crucial cyclization step.[1]
An alternative route involves starting with nitrated precursors, such as 2-amino-4-nitrophenol and 3-nitrobenzoyl chloride, forming the dinitro benzoxazole intermediate, and then performing a final reduction step to yield the target diamine.[2]
Below is a generalized workflow illustrating the key stages of the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the cyclization step?
A: The two most critical parameters are temperature and water content . The dehydrative cyclization is the rate-determining step and requires sufficient thermal energy, often in the range of 170-200°C when using a catalyst like polyphosphoric acid (PPA).[3] PPA's effectiveness stems from its dual role as a Brønsted acid catalyst and a powerful dehydrating agent. Any moisture present in the starting materials or solvent will consume the PPA and impede the reaction. Therefore, using anhydrous reagents and maintaining a dry reaction atmosphere (e.g., under nitrogen or argon) is paramount.[4]
Q2: How do I choose the appropriate reduction method for the nitro groups?
A: The choice depends on your scale, available equipment, and sensitivity of other functional groups.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂ gas): This is a very clean and efficient method, typically providing high yields with minimal byproducts.[3] It is suitable for molecules that do not contain other reducible functional groups (like alkynes or certain protecting groups). However, it requires specialized equipment for handling hydrogen gas. The hydrogenation pressure can range from 0.6-1.2 MPa at temperatures of 45-80 °C.[2]
-
Metal/Acid Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl): This is a more common and accessible laboratory method. A combination of iron powder and ammonium chloride in a solvent like methanol at reflux (around 70°C) is effective and generally avoids the harsh acidity of SnCl₂/HCl, which could potentially cleave the benzoxazole ring under prolonged heating.[3]
Q3: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5][6] Use a solvent system that provides good separation between your starting materials, intermediates, and the final product. A common mobile phase for these types of aromatic compounds is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[7] Staining with potassium permanganate or viewing under UV light will help visualize the spots. For the reduction step, the disappearance of the nitro-containing intermediate and the appearance of the more polar diamine product on the TLC plate is a clear indicator of reaction completion.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the initial troubleshooting steps?
A: A systematic check of your setup and reagents is the first priority.
-
Verify Starting Material Purity: Impurities in the aminophenol or benzoic acid derivatives can poison catalysts and introduce side reactions.[6][8] Confirm the purity of your starting materials by NMR or melting point analysis. 2-aminophenols are particularly susceptible to oxidation, appearing as dark, discolored solids; use freshly purified material if possible.
-
Ensure Anhydrous Conditions: As mentioned, the cyclization step is highly sensitive to water. Ensure all glassware is oven-dried, and solvents are anhydrous.[7]
-
Check Reagent Stoichiometry: Accurately measure the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction and a complex mixture of byproducts.[6]
-
Confirm Inert Atmosphere: If the reaction is sensitive to oxygen, ensure a continuous positive pressure of an inert gas like nitrogen or argon is maintained throughout the process.[4]
Caption: Troubleshooting decision tree for addressing low product yield.
Issue 2: Incomplete Reaction
Q: My TLC analysis consistently shows unreacted starting material, even after the recommended reaction time. What should I do?
A: This indicates that the reaction has stalled. Consider the following actions:
-
Extend Reaction Time: The most straightforward approach is to continue the reaction for a longer duration, monitoring by TLC every few hours.[6]
-
Increase Temperature: For thermally driven cyclizations, a modest increase in temperature (e.g., by 10-20°C) can significantly accelerate the reaction rate. However, be cautious of potential decomposition at excessively high temperatures. The optimal range for PPA-mediated synthesis is often between 170-200°C.[3]
-
Check Catalyst Activity: If using a catalyst like PPA, ensure it has not degraded. PPA is hygroscopic and loses activity upon absorbing moisture. Using a fresh batch or a higher catalyst loading may be necessary. For other catalysts, ensure they are active and compatible with your specific substrates.[4][7]
Issue 3: Formation of Impurities and Side Products
Q: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are they and how can I minimize them?
A: Side product formation is a common issue that complicates purification and lowers yield.
-
Likely Side Products:
-
Incomplete Cyclization: The amide intermediate formed from the initial condensation may fail to cyclize, remaining as a major impurity.
-
Polymerization: Under harsh acidic and high-temperature conditions, aminophenols can be prone to polymerization, resulting in an intractable tar-like substance.
-
-
Minimization Strategies:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Overheating or extending the reaction unnecessarily can promote decomposition and polymerization.[6]
-
Controlled Reagent Addition: In some cases, adding one reagent dropwise to the other at a controlled temperature can prevent localized concentration spikes and reduce side reactions.
-
Choose the Right Catalyst: The catalyst choice can significantly impact selectivity. While PPA is effective, other Lewis or Brønsted acids might offer better results for your specific substrates under milder conditions.[5][9]
-
Issue 4: Difficulties in Product Purification
Q: The crude product is a dark, oily residue that is difficult to purify by column chromatography. What are some effective purification strategies?
A: Purification of highly polar, amino-functionalized aromatic compounds can be challenging.
-
Initial Work-up: After the reaction is complete, quenching the mixture properly is crucial. For PPA reactions, pouring the hot mixture into ice-water and then neutralizing with a strong base (like NaOH or NH₄OH) will precipitate the crude product.[10] This removes the bulk of the acidic catalyst.
-
Column Chromatography: This is the most common purification method.[7]
-
Adsorbent: Use silica gel as the stationary phase. If your compound is very polar and sticks to the silica, consider deactivating the silica with triethylamine (by adding ~1% to your eluent) to reduce tailing.
-
Solvent System (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., 20:1 Petroleum Ether:Ethyl Acetate) and gradually increase the polarity to elute your product.[4]
-
-
Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) can be an excellent method for achieving high purity.[7]
Optimized Reaction Protocol Example
This protocol is a robust starting point based on common literature methods. Optimization for specific substrates may be required.
Step 1: Condensation and Cyclization
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq).
-
Heat the PPA to ~80°C under a nitrogen atmosphere until it becomes a stirrable liquid.
-
Add 2,4-diaminophenol dihydrochloride (1.0 eq) and 3-nitrobenzoic acid (1.05 eq) to the flask.
-
Slowly raise the temperature of the reaction mixture to 190-200°C and maintain for 4-5 hours.
-
Monitor the reaction progress by TLC (DCM:MeOH 9:1).
-
Once the starting material is consumed, cool the mixture to ~100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with concentrated ammonium hydroxide until the pH is ~8-9. A solid precipitate should form.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude nitro-substituted benzoxazole intermediate.
Step 2: Reduction of the Nitro Group
-
Suspend the crude intermediate (1.0 eq) in methanol.
-
Add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (2.0 eq).
-
Heat the mixture to reflux (~70°C) and stir for 3-4 hours.[3]
-
Monitor the reaction by TLC until the starting material disappears.
-
Once complete, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the final product, this compound.
Data Summary Tables
Table 1: Typical Reaction Parameters for Benzoxazole Synthesis
| Parameter | Condition | Rationale & Key Considerations |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a Brønsted acid and a dehydrating agent, ideal for cyclization.[1] |
| Lewis Acids (e.g., BF₃·Et₂O) | Can catalyze the reaction under potentially milder conditions.[11][12] | |
| Solvent | Solvent-free (with PPA) | High concentration and temperature drive the reaction.[5] |
| High-boiling point solvents (e.g., Dioxane) | Used for reactions requiring high temperatures with other catalysts.[10] | |
| Temperature | 170-200°C (PPA) | Required to overcome the activation energy for dehydrative cyclization.[3] |
| 50-140°C (Other methods) | Varies widely based on the reactivity of substrates and catalyst efficiency.[5] | |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of electron-rich aminophenol starting materials.[4] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure reagents, moisture, wrong stoichiometry | Verify reagent purity, use anhydrous conditions, recheck molar ratios.[8] |
| Incomplete Reaction | Insufficient time/temp, inactive catalyst | Extend reaction time, increase temperature moderately, use fresh catalyst.[6] |
| Side Products | Overheating, incorrect conditions | Optimize temperature and time, consider controlled reagent addition.[6] |
| Purification Issues | Polar product, baseline streaking on TLC | Neutralize crude product thoroughly, use deactivated silica for chromatography. |
References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles. 4
-
BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. 7
-
BenchChem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis. 5
-
Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate.
-
Organic Chemistry Portal. Synthesis of Benzoxazoles.
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
-
Patil, S. A., et al. (n.d.). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. 6
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
-
Kasparkova, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis.
-
Kasparkova, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
-
BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis. 8
-
Google Patents. (2019). CN110577500A - Preparation method of 2-(aminophenyl)-5-aminobenzoxazole.
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Technical Support Center: Purification of 5-Amino-2-(3-aminophenyl)benzoxazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 5-Amino-2-(3-aminophenyl)benzoxazole from common reaction byproducts. Our focus is on delivering scientifically sound, field-proven insights to overcome challenges encountered during the purification process.
Introduction to Purification Challenges
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, often involves the condensation of substituted aminophenols and aminobenzoic acids or their derivatives.[1][2] While the synthesis may appear straightforward, the crude product is frequently contaminated with unreacted starting materials, intermediates, and various side products. The presence of two primary amine groups in the target molecule imparts basic properties, which can complicate standard purification techniques like silica gel chromatography.[3] This guide provides a systematic approach to troubleshooting these purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A1: The presence of multiple spots on a TLC plate is a common observation and indicates an incomplete reaction or the formation of side products.[4] The identities of these impurities are highly dependent on the synthetic route employed. However, some common culprits include:
-
Unreacted Starting Materials: 2,4-diaminophenol and 3-aminobenzoic acid (or its activated form) are frequent contaminants if the reaction has not gone to completion.
-
Incomplete Cyclization Intermediate (Schiff Base): In syntheses involving an aldehyde and an aminophenol, the intermediate Schiff base may be stable and not fully cyclize to the benzoxazole ring.[5]
-
Polymeric Byproducts: Under harsh reaction conditions, such as high temperatures or strong acids (like polyphosphoric acid), starting materials or the product itself can polymerize, leading to a complex mixture of high molecular weight species.[5]
-
Oxidation Products: 2-aminophenols are particularly susceptible to air oxidation, which can result in colored impurities and lower yields. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[5][6]
Q2: I'm observing significant streaking and poor separation of my compound on a standard silica gel column. What is causing this and how can I fix it?
A2: The basic nature of the two amino groups in this compound is the primary cause of poor chromatographic performance on standard silica gel. Silica gel is acidic, and the basic amine functionalities interact strongly with the stationary phase, leading to peak tailing, streaking, and in some cases, irreversible adsorption.[3]
Here are several strategies to overcome this challenge:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will compete with your product for the acidic sites on the silica, leading to improved peak shape and separation.[7]
-
Use of Amine-Functionalized Silica: A more robust solution is to use a column packed with amine-bonded silica. This type of stationary phase provides a more alkaline environment, minimizing the undesirable acid-base interactions and often allowing for the use of less hazardous solvents.[3][8]
-
Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase chromatography can be an effective alternative. A mobile phase of acetonitrile/water or methanol/water, potentially with a pH modifier, can provide good separation.[7]
Q3: I attempted recrystallization, but my yield was very low, or the product did not crystallize at all. What should I do?
A3: Recrystallization is a powerful purification technique, but its success hinges on selecting the right solvent system. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[9]
Troubleshooting Recrystallization:
-
Systematic Solvent Screening: Begin by testing the solubility of your crude product in a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and water) on a small scale.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify the solution and then allow it to cool slowly.[9]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Check Purity: If the crude product is highly impure, recrystallization may not be effective in a single step. It may be necessary to first perform a preliminary purification by column chromatography to remove the bulk of the impurities.
Experimental Protocols
Protocol 1: Column Chromatography with Amine-Functionalized Silica
This protocol is recommended for the purification of basic compounds like this compound to avoid issues with peak tailing and product loss on standard silica gel.[8]
-
Column Preparation:
-
Select an appropriately sized amine-functionalized silica gel column based on the amount of crude material.
-
Equilibrate the column with the starting mobile phase (e.g., 100% hexane or a low polarity mixture like 5% ethyl acetate in hexane).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, create a slurry by adsorbing the crude product onto a small amount of silica gel or celite.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the column.
-
Begin elution with a low polarity mobile phase and gradually increase the polarity (e.g., a gradient of 5% to 60% ethyl acetate in hexane). The optimal gradient will need to be determined by TLC analysis.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is useful when a single solvent for recrystallization cannot be readily identified.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethanol or acetone) and heat the mixture gently with stirring until the solid dissolves completely.[9]
-
-
Addition of "Poor" Solvent:
-
While the solution is still warm, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.
-
-
Clarification and Cooling:
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask during this time.[9]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the purified crystals in a vacuum oven.
-
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC | Incomplete reaction, side product formation (e.g., Schiff base, polymers), starting material oxidation. | Extend reaction time, optimize reaction conditions (temperature, catalyst), use an inert atmosphere.[4][5] |
| Streaking/Tailing in Column Chromatography | Strong interaction of basic amine groups with acidic silica gel. | Use amine-functionalized silica, add a basic modifier (e.g., triethylamine) to the eluent, or use reversed-phase chromatography.[3][7][8] |
| Low Yield from Recrystallization | Inappropriate solvent choice, product is too soluble at low temperatures. | Perform systematic solvent screening, use a mixed solvent system, cool the solution in an ice bath to maximize precipitation.[9] |
| Product Fails to Crystallize | Solution is not supersaturated, high level of impurities inhibiting crystal formation. | Scratch the inside of the flask, add a seed crystal, perform a preliminary purification by column chromatography. |
Visualizations
Caption: Decision workflow for purification strategy.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpbs.com [ijpbs.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Aminophenyl Benzoxazoles
Welcome to the technical support center for the synthesis of aminophenyl benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic process. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction yield is consistently low, or I have no product at all.
As a Senior Application Scientist, here's my analysis: Low or no yield is one of the most frequent challenges in benzoxazole synthesis. The root cause often lies in one of four areas: the integrity of your starting materials, suboptimal reaction conditions, competing side reactions that consume your reagents, or product degradation.[1] A systematic evaluation of each of these factors is the most efficient path to a solution.
Probable Causes:
-
Impure Starting Materials: The purity of the o-aminophenol and the carboxylic acid (or its derivative) is paramount. Impurities can inhibit catalyst activity or introduce competing reaction pathways.[2] o-Aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and significantly lower yields.[2]
-
Suboptimal Reaction Conditions: Key parameters like temperature, reaction time, and solvent choice are critical. For instance, condensation reactions often require high temperatures to overcome the activation energy for cyclization and drive off water.[2][3] If the temperature is too low, the reaction may stall.[2]
-
Catalyst Inactivity: Acid catalysts like Polyphosphoric Acid (PPA) or Eaton's Reagent can lose efficacy if they absorb atmospheric moisture. Recyclable catalysts may lose activity over time.[2]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction, leaving starting materials unconsumed.[4]
Recommended Actions & Protocols:
-
Validate Starting Material Purity:
-
Melting Point Analysis: Compare the observed melting point of your o-aminophenol and carboxylic acid with literature values. A broad or depressed melting range indicates impurities.[4]
-
Spectroscopic Analysis: Use ¹H NMR to confirm the structure and identify any unexpected signals that could correspond to impurities.
-
Purification: If impurities are suspected, purify the o-aminophenol by recrystallization. Ensure it is thoroughly dried before use.
-
-
Optimize Reaction Conditions (Protocol for PPA-mediated Synthesis):
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, carefully add the o-aminophenol (1.0 eq) and the aminobenzoic acid (1.0 eq) to Polyphosphoric Acid (PPA). A common ratio is 10g of PPA per 1g of reactant.[5][6]
-
Step 2: Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon for 10-15 minutes to prevent oxidation of the aminophenol.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Step 3: Incremental Heating: Begin stirring and slowly heat the mixture. A typical temperature range for PPA-catalyzed condensations is 150-210°C.[5][6] Increase the temperature in 10°C increments, holding for 30 minutes at each step.
-
Step 4: Monitor Progress: Track the reaction's progress by taking small aliquots, quenching them in a saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).[2] The disappearance of starting material spots indicates the reaction is proceeding.
-
Step 5: Work-up: Once the reaction is complete, allow the mixture to cool to approximately 80-90°C and very carefully pour it onto crushed ice with vigorous stirring to precipitate the product.[7]
-
-
Verify Catalyst Activity:
-
For PPA or Eaton's Reagent, use a fresh, unopened bottle if possible, or ensure the current stock has been stored in a desiccator.
-
If using a reusable catalyst, consider adding a fresh portion to see if the reaction proceeds.[2]
-
Issue 2: My TLC shows multiple spots, indicating a complex mixture of products.
As a Senior Application Scientist, here's my analysis: The appearance of multiple spots on a TLC plate is a classic sign of side product formation. In benzoxazole synthesis, the most common side reactions stem from incomplete cyclization, where an intermediate is stable enough to be isolated, or from undesired intermolecular reactions like dimerization and polymerization.[2]
Probable Causes:
-
Incomplete Cyclization: The initial condensation between the o-aminophenol and the carboxylic acid forms an o-hydroxyanilide intermediate. Insufficient heat or catalytic activity may prevent this intermediate from successfully undergoing the final intramolecular cyclization and dehydration step.[8] Similarly, reactions with aldehydes can stall at the Schiff base intermediate stage.[2][4]
-
Dimerization/Polymerization: At high temperatures or under strongly acidic conditions, o-aminophenol can self-condense or polymerize, leading to intractable, often colored, byproducts.[2]
-
Over-Acylation: If the reaction conditions are too harsh or the stoichiometry is incorrect, acylation can occur at multiple sites, especially if other nucleophilic groups are present on the reactants.[4][9]
Recommended Actions & Protocols:
-
Promote Complete Cyclization:
-
Increase Temperature/Time: If you suspect a stalled intermediate, try increasing the reaction temperature by 10-20°C or extending the reaction time. Continue to monitor by TLC.[2]
-
Use a Stronger Dehydrating Catalyst: Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid) is a more powerful condensing agent than PPA and can be effective at lower temperatures, potentially reducing thermal degradation.[8][10]
-
Mechanism Visualization: Understanding the pathway helps in troubleshooting. The desired reaction proceeds through a key intermediate that must cyclize.
-
Diagram: Desired Synthesis and Side Reaction Pathways This diagram illustrates the intended reaction pathway versus common side reactions. The key branching point is the stability of the intermediate (Amide or Schiff Base) and the conditions that may favor polymerization over intramolecular cyclization.
Caption: Desired vs. side reaction pathways in benzoxazole synthesis.
-
Minimize Polymerization:
-
Strict Temperature Control: Avoid excessive temperatures. While heat is necessary, runaway temperatures can promote polymerization.
-
Inert Atmosphere: As mentioned previously, using a nitrogen or argon atmosphere is crucial to prevent oxidative side reactions that can initiate polymerization.[2]
-
Data Summary: Common Side Products and Mitigation
| Side Product | Probable Cause | Recommended Mitigation Strategy |
| Uncyclized o-Hydroxyanilide | Insufficient temperature; inactive catalyst. | Increase reaction temperature incrementally; use a stronger dehydrating agent like Eaton's reagent. |
| Uncyclized Schiff Base (from aldehyde) | Insufficient oxidant or heat for cyclization. | Increase reaction temperature; add a suitable oxidant if the pathway requires it.[2][4] |
| Polymeric/Tarry Material | Excessively high temperatures; presence of oxygen. | Maintain strict temperature control; ensure the reaction is run under an inert atmosphere.[2] |
| N,O-Diacylated Product | Use of highly reactive acylating agents (e.g., acyl chlorides) with excess reagent. | Use 1:1 stoichiometry; consider using a carboxylic acid with PPA for better control over acylation.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing aminophenyl benzoxazoles? The most prevalent and robust methods involve the condensation of an o-aminophenol with a carboxylic acid or its derivative (like an acyl chloride or ester).[7][11] The direct condensation with a carboxylic acid, typically catalyzed by Polyphosphoric Acid (PPA) or Eaton's Reagent at high temperatures, is a classic and widely used approach due to its operational simplicity.[7][12]
Q2: What is the specific role of Polyphosphoric Acid (PPA) and Eaton's Reagent? Both PPA and Eaton's Reagent serve a dual function. First, they act as Brønsted acid catalysts to activate the carbonyl group of the carboxylic acid, making it more electrophilic. Second, they are powerful dehydrating agents, which is critical for driving the equilibrium of the condensation and cyclization steps toward the final benzoxazole product by removing the water byproduct.[7][8][13] Eaton's reagent is generally considered more reactive and can often facilitate reactions at lower temperatures.[10][14]
Q3: My product seems to be lost during the purification step. What are some effective purification strategies? Purification can indeed be a source of significant product loss.[4]
-
Initial Precipitation: Ensure the product fully precipitates during the work-up by pouring the reaction mixture into a large volume of ice water with vigorous stirring.
-
Neutralization: After precipitation, neutralize the acidic solution carefully with a base like sodium bicarbonate or ammonium hydroxide to ensure the amino group on your product is not protonated, which would increase its water solubility.
-
Column Chromatography: This is a highly effective method for purifying benzoxazoles. A silica gel column with a gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is typically successful.[4][15]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be an efficient final purification step.
Q4: How can I definitively confirm the structure of my aminophenyl benzoxazole and identify any side products? A combination of standard analytical techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. They will not only confirm the structure of the desired product but also help identify the structures of any major impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its elemental composition.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.[4]
Diagram: General Workflow for Synthesis & Troubleshooting
Caption: A systematic workflow for synthesis and troubleshooting.
References
- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. troubleshooting low yield in benzoxazole synthesis.
- Benchchem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- ResearchGate. Proposed mechanism for benzoxazole from aminophenol and diazoester.
- Harbin Institute of Technology. Synthesis and Purification of 2,6-Bis(p-aminophenyl)-benzo[1,2-d;5,4- d′]bisoxazole.
- ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- Benchchem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- NIH. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
- Benchchem. Technical Support Center: Synthesis of Benzoxazole Derivatives.
- CORE. Studies in the Synthesis of Benzoxazole Compounds.
- NIH. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC.
- NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Unknown Source. Benzoxazole: Synthetic Methodology and Biological Activities.
- ResearchGate. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...
- Patsnap. Synthesis of benzoxazole. Eureka.
- Unknown Source.
- RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Semantic Scholar. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Organic Chemistry Portal. Benzoxazole synthesis.
- Google Patents. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
- Chemcess. Aminophenol: Properties, Production, Reactions And Uses.
- ACS Publications. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Sigma-Aldrich. Eaton s Reagent 39394-84-8.
- Wikipedia. Eaton's reagent.
- ResearchGate. How can I condense o-amino phenol with thiopene-2,5-di carboxylic acid ? Any suggested method?.
- ACS GCI Pharmaceutical Roundtable. Condensation.
- Unknown Source. A Review on Various Synthetic Methods of Benzoxazole Moiety.
- ResearchGate. Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent.
- CoLab. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.
- Chemistry LibreTexts. 21.8: Condensation of Acids with Amines.
- ResearchGate. Eaton's reagent in polybenzimidazole synthesis: The influence of temperature and microwave irradiation | Request PDF.
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Preventing diacylation during the synthesis of benzoxazole precursors.
A Guide to Preventing Diacylation in the Synthesis of N-(2-hydroxyphenyl)amides
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing benzoxazole precursors, specifically the selective N-acylation of 2-aminophenols, can be a delicate process. A common and frustrating challenge is the formation of the diacylated byproduct, which complicates purification and significantly reduces the yield of your desired mono-acylated intermediate.
This guide is designed to provide you with a deep understanding of why diacylation occurs and to offer robust, field-proven strategies and protocols to ensure high selectivity and yield in your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the selective acylation of 2-aminophenol.
Q1: Why does diacylation occur during the acylation of 2-aminophenol?
Diacylation occurs because 2-aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic and reacts preferentially, under certain conditions, the hydroxyl group can also be acylated, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products.
Q2: Which functional group is more nucleophilic on 2-aminophenol, the amine or the phenol?
The amino group is intrinsically more nucleophilic than the phenolic hydroxyl group.[1][2] This can be understood by comparing the basicity of the two groups. The conjugate acid of an amine (R-NH₃⁺) has a much higher pKa than the conjugate acid of a phenol (Ar-OH₂⁺), indicating the amine is a stronger base and, in this context, a better nucleophile.[1] Therefore, kinetic control of the reaction should favor N-acylation.
Q3: What factors promote the undesired O-acylation and diacylation?
Several factors can shift the reaction pathway towards O-acylation and diacylation:
-
Strong Bases: The use of strong bases (e.g., NaOH, KOH) can deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide can compete with or even outcompete the neutral amino group in attacking the acylating agent.
-
Excess Acylating Agent: Using a significant excess of the acylating agent (like acetic anhydride or an acyl chloride) increases the probability of the second, slower acylation of the hydroxyl group occurring after the initial N-acylation is complete.[3]
-
High Temperatures and Long Reaction Times: Elevated temperatures can provide the necessary activation energy for the less favorable O-acylation to occur.[4] Extended reaction times can also lead to the eventual formation of the thermodynamically stable diacylated product.
-
Catalysts: Certain catalysts, particularly those that activate the hydroxyl group, can inadvertently promote O-acylation. For example, 4-dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can promote the acylation of even hindered alcohols.[5]
Troubleshooting Guide: From Problem to Solution
This section provides actionable solutions to specific problems encountered during synthesis.
Problem 1: My TLC shows multiple product spots, and the yield of my desired N-(2-hydroxyphenyl)amide is low.
This is a classic sign of competing side reactions, most likely O-acylation and diacylation.
Step 1: Identify the Byproducts
Confirm the identity of the spots. The desired N-acylated product is more polar than the diacylated product but less polar than the starting 2-aminophenol. You can tentatively assign identities based on Rf values and confirm using LC-MS or by isolating and characterizing the byproducts.
Step 2: Strategic Reaction Optimization
The key to preventing diacylation is to leverage the higher intrinsic nucleophilicity of the amine over the hydroxyl group.
A. Re-evaluate Your Base: If you are using a strong base, switch to a milder, non-nucleophilic organic base like triethylamine (Et₃N) or pyridine. These bases are sufficient to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without significantly deprotonating the phenol.
B. Control Stoichiometry: Use the acylating agent in a controlled stoichiometry, typically ranging from 1.0 to 1.2 equivalents relative to the 2-aminophenol. Avoid large excesses. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
C. Lower the Reaction Temperature: Perform the acylation at a lower temperature. Often, running the reaction at 0 °C or even room temperature is sufficient for N-acylation while disfavoring the more energy-intensive O-acylation.
D. Choose the Right Solvent: The choice of solvent can influence selectivity. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate are commonly used. In some cases, aqueous conditions can favor selective N-acylation.[6][7]
Workflow for Troubleshooting Low Selectivity
The following diagram outlines a decision-making process for optimizing your reaction.
Problem 2: My reaction conditions are optimized, but I still see significant diacylation. What advanced methods can I use?
When simple optimization is insufficient, more advanced and highly selective methods are required.
A. Protecting Group Strategy
The most definitive way to prevent O-acylation is to protect the hydroxyl group before performing the N-acylation.[8][9] The protecting group must be stable to the acylation conditions and easily removable afterward without affecting the newly formed amide.
-
Ideal Protecting Group Properties:
-
Easy and high-yielding introduction.
-
Stable to the N-acylation reaction conditions.
-
Selective and high-yielding removal under mild conditions that do not cleave the amide bond.[9]
-
-
Recommended Protecting Group: The tert-butyldimethylsilyl (TBS) group is an excellent choice. It is easily introduced using TBS-Cl and imidazole, is robust to most N-acylation conditions, and is cleanly removed with a fluoride source (like TBAF) or mild acid.
B. Enzymatic Acylation
For ultimate chemoselectivity, enzymatic catalysis is a powerful tool. Lipases, such as Novozym 435 (Candida antarctica lipase B), can selectively catalyze the acylation of the amino group, leaving the hydroxyl group untouched.[3][10] This method often proceeds under very mild conditions.[3]
-
Key Advantages:
-
Exceptional chemoselectivity for the amino group.
-
Mild reaction conditions (often room temperature).
-
Environmentally friendly ("green chemistry") approach.
-
Protocols & Data
Protocol 1: Optimized Selective N-Acetylation of 2-Aminophenol
This protocol is optimized to favor mono-N-acylation by controlling temperature and stoichiometry.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add acetic anhydride (1.05 eq.) dropwise to the stirred solution over 5 minutes. Rationale: Slow addition at low temperature prevents localized heating and minimizes over-reaction.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-(2-hydroxyphenyl)acetamide, can often be purified by simple recrystallization from an appropriate solvent system (e.g., water/ethanol or toluene).
Data Table: Effect of Reaction Conditions on Selectivity
The following table summarizes typical outcomes when varying key reaction parameters.
| Acylating Agent (eq.) | Base (eq.) | Solvent | Temp (°C) | Approx. N-acyl : Di-acyl Ratio |
| Acetic Anhydride (1.1) | None | THF | 0 | > 95 : 5 |
| Acetic Anhydride (2.5) | None | THF | 25 | 60 : 40 |
| Acetyl Chloride (1.1) | Pyridine (1.2) | DCM | 0 | > 90 : 10 |
| Acetyl Chloride (1.1) | NaOH (1.2) | H₂O/DCM | 25 | 50 : 50 |
| Vinyl Acetate (3.0) | Novozym 435 | THF | 50 | > 98 : 2[3] |
Reaction Mechanism: N-acylation vs. Diacylation
The diagram below illustrates the competing reaction pathways.
References
-
Jadhav, S. D., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Available at: [Link]
- Patel, S. K., et al. (2023). An environment-friendly process for selective acylation of aminophenol. Google Patents (US20230104724A1).
- Patel, S. K., et al. (2023). Environment-friendly process for selective acylation of aminophenol. Google Patents (US12103900B2).
-
Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [https://baran-lab. Scripps.edu/wp-content/uploads/2019/02/Protecting-Groups-by-Phil-Baran.pdf]([Link]. Scripps.edu/wp-content/uploads/2019/02/Protecting-Groups-by-Phil-Baran.pdf)
- Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
-
Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Jooken, E. (2018). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. Available at: [Link]
-
Bi, B. (2016). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Quora. Available at: [Link]
-
ResearchGate (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Request PDF. Available at: [Link]
-
Zhang, X. H., et al. (2017). Microwave-Assisted Synthesis of Benzoxazoles in Glycerol. Chinese Journal of Applied Chemistry. Available at: [Link]
-
University of Calcutta (n.d.). Protecting groups in organic synthesis + H2O. University of Calcutta. Available at: [Link]
-
Nahakpam, L., et al. (2016). Diacetoxyiodobenzene assisted C–O bond formation via sequential acylation and deacylation process: synthesis of benzoxazole amides and their mechanistic study by DFT. Organic & Biomolecular Chemistry. Available at: [Link]
-
SK (2014). Acyl Protective Groups. Chem-Station Int. Ed. Available at: [Link]
-
Li, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate (2021). Is there any simple method to make n acetylation of 2-amino phenol? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Acetamides. Organic Chemistry Portal. Available at: [Link]
- Weinstock, L. M. (1963). Preparation of N-acetyl-p-aminophenol. Google Patents (US3113150A).
-
ResearchGate (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole
Introduction
Welcome to the technical support center for the synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. This compound is a key heterocyclic aromatic compound, often utilized as a building block in the development of functional materials and pharmaceuticals, including polyimides and potential therapeutic agents.[1][2][3]
The most common synthetic pathway involves a two-stage process: the condensation of 2-amino-4-nitrophenol with 3-nitrobenzoic acid (or a derivative) to form the dinitro intermediate, followed by the reduction of both nitro groups. While straightforward on paper, this synthesis presents significant challenges during scale-up, including managing harsh reaction conditions, controlling impurities, ensuring process safety, and achieving consistent, high-purity yields.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address the specific issues you may encounter. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your process development.
Overall Synthetic Workflow
The typical manufacturing process is a multi-step synthesis that requires careful control over each stage.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Troubleshooting the Condensation and Cyclization Stage
This stage involves the formation of the benzoxazole ring from 2-amino-4-nitrophenol and 3-nitrobenzoic acid, typically using a strong acid catalyst like Polyphosphoric Acid (PPA) at high temperatures.[4][5]
Q1: My yield of the dinitro intermediate, 2-(3-nitrophenyl)-5-nitrobenzoxazole, is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in this step is a common scale-up issue stemming from several factors. Systematically investigating these will help pinpoint the root cause.
-
Causality - Incomplete Reaction: The primary cause is often insufficient thermal energy or catalyst activity to drive the reaction to completion. The condensation of an amine with a carboxylic acid to form an amide, followed by an intramolecular cyclization and dehydration, has a high activation energy.[6]
-
Troubleshooting:
-
Temperature Control: Ensure the internal reaction temperature reaches and is maintained at the target (often 170-200°C for PPA). At scale, heat transfer can be inefficient. Use a well-calibrated probe and ensure adequate mixing to avoid cool spots.
-
Catalyst Quality & Stoichiometry: PPA serves as both a catalyst and a solvent.[5] Ensure it is of a suitable grade and that a sufficient quantity is used to maintain a stirrable slurry as the reaction progresses.
-
Moisture Content: Water is a byproduct of the reaction. Its presence can shift the equilibrium away from the product. While difficult to remove at temperature, ensuring your starting materials and reactor are scrupulously dry is critical.
-
-
-
Causality - Starting Material Purity: Impurities in either 2-amino-4-nitrophenol or 3-nitrobenzoic acid can interfere with the reaction, leading to side products and lower yields.
-
Troubleshooting:
-
Purity Analysis: Run HPLC or NMR on your starting materials to confirm their identity and purity (>98% is recommended).
-
Isomeric Impurities: For 2-amino-4-nitrophenol, ensure it is free from the 2-amino-6-nitrophenol isomer, which would produce an undesired benzoxazole isomer.
-
-
-
Causality - Degradation: At the high temperatures required, starting materials or the product itself can degrade, forming tarry, insoluble byproducts.
-
Troubleshooting:
-
Reaction Time: Profile the reaction using in-process controls (e.g., sampling for HPLC analysis) to determine the optimal reaction time. Prolonged heating after completion can drastically lower the isolated yield due to degradation.
-
Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
-
Q2: I'm observing significant side products and tar formation. How can I minimize these?
A2: Side product formation is typically linked to incomplete cyclization or thermal degradation.
-
Key Side Product - The Amide Intermediate: A common issue is the formation of the N-acylated intermediate (N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide) which fails to cyclize.[6]
-
Identification: This intermediate will have a different retention time in HPLC and a distinct mass in LC-MS analysis compared to the desired product.
-
Mitigation: This points to insufficient catalytic activity or temperature. Consider increasing the reaction temperature in small increments (e.g., 5-10°C) or extending the reaction time. A stronger acid catalyst could also be explored, but this may increase degradation.[6]
-
-
Key Side Product - Polymerization: 2-aminophenols can self-condense or polymerize at high temperatures or under strongly acidic conditions.[6]
-
Identification: This usually manifests as an insoluble, tar-like substance that complicates work-up and purification.
-
Mitigation: Careful control of the reaction temperature is crucial. Avoid "hot spots" through vigorous and efficient stirring. Ensuring a stoichiometric balance of reactants can also help minimize self-condensation of the aminophenol.
-
The following diagram outlines a logical troubleshooting workflow for this stage.
Caption: Troubleshooting logic for the benzoxazole formation step.
Q3: How should I handle the work-up and purification of the dinitro intermediate at scale?
A3: The work-up for a PPA reaction involves quenching the reaction mixture into water or ice, which hydrolyzes the PPA and precipitates the product.
-
Quenching: This is a highly exothermic step. At scale, the addition of the hot PPA mixture to water must be done slowly and with vigorous cooling and stirring to manage the heat generated. A reverse quench (adding water to the reactor) is generally not recommended due to the risk of uncontrolled boiling.
-
Isolation: The precipitated solid is collected by filtration. It will be highly acidic. Wash the filter cake thoroughly with water until the filtrate is near neutral pH to remove residual phosphoric acid.
-
Purification: The crude solid is often purified by trituration or recrystallization from a suitable solvent like acetic acid, ethanol, or a toluene/ethanol mixture. The choice of solvent should be optimized to maximize recovery while effectively removing the key amide intermediate and any tarry byproducts.
Part 2: Troubleshooting the Dinitro Reduction Stage
This critical stage reduces the two nitro groups to the corresponding primary amines to yield the final product. The most common methods are catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., iron powder in acidic medium).[4]
Q4: The reduction is sluggish, incomplete, or yields a mixture of partially reduced species. How can I drive it to completion?
A4: Incomplete reduction is a frequent hurdle, leading to complex purification challenges.
-
Causality - Catalyst Deactivation (for Hydrogenation): The Pd/C catalyst can be poisoned or deactivated.
-
Troubleshooting:
-
Catalyst Quality: Ensure you are using a high-quality catalyst from a reputable supplier. The catalyst loading (typically 5-10 wt%) should be sufficient.
-
Substrate Purity: Impurities from the previous step, particularly sulfur-containing compounds if any reagents were sourced from sulfur-based processes, can poison palladium catalysts. Purifying the dinitro intermediate is key.
-
Agitation: At scale, ensuring the solid catalyst is well-suspended in the reaction mixture is critical for efficient mass transfer of hydrogen gas to the catalyst surface. Check that your reactor's agitation is sufficient to prevent the catalyst from settling.
-
-
-
Causality - Insufficient Reducing Agent/Conditions:
-
Troubleshooting (Hydrogenation):
-
Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of your reactor. Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Temperature: Gently increasing the temperature (e.g., to 45-80°C) can also increase the reaction rate, but must be balanced against the risk of side reactions.[7]
-
-
Troubleshooting (Chemical Reduction):
-
Stoichiometry: Ensure a sufficient excess of the metal reductant (e.g., iron) and acid is used. The reaction consumes the metal, so an adequate charge is necessary.
-
Activation: The surface of the metal powder may need activation, often achieved by heating with the acid before adding the substrate.
-
-
Q5: My final product is off-color (pink, brown, or black) instead of the expected pale yellow/tan. What is the cause and how can it be prevented?
A5: Discoloration in the final product is almost always due to the oxidation of the aromatic amine groups. Aromatic amines are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities, even at trace levels.
-
Prevention During Reaction/Work-up:
-
Inert Atmosphere: Once the reduction is complete, handle the reaction mixture and the isolated product under a strict inert atmosphere (nitrogen or argon) at all times.
-
Antioxidants: During work-up and isolation, consider adding a small amount of an antioxidant like sodium sulfite or sodium metabisulfite to the quench/wash solutions to scavenge dissolved oxygen.
-
Temperature: Keep the product cool during isolation and drying, as oxidation is accelerated by heat.
-
-
Purification to Remove Color:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can leave colored, oxidized impurities behind in the mother liquor.
-
Data Summary: Troubleshooting the Reduction Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | Catalyst poisoning/deactivation (H₂). Insufficient H₂ pressure. Poor agitation. Insufficient chemical reductant. | Use fresh, high-quality catalyst. Purify intermediate. Increase H₂ pressure and/or temperature. Improve agitation. Increase stoichiometry of Fe/acid. |
| Product Discoloration | Air oxidation of aromatic amine groups. | Maintain a strict inert atmosphere during work-up, isolation, and storage. Use antioxidants (e.g., sodium sulfite) in wash solutions. Purify via activated carbon treatment and/or recrystallization. |
| Poor Filterability | Very fine catalyst particles (Pd/C). Colloidal iron hydroxides (Fe/HCl). | Use a filter aid (e.g., Celite®). Optimize pH during work-up for iron reduction to precipitate salts effectively. Allow mixture to cool fully before filtration. |
Part 3: Safety & Handling at Scale
Q6: What are the most critical safety hazards to consider when scaling up this synthesis?
A6: This process involves several significant hazards that require robust engineering controls and strict adherence to safety protocols.
-
Corrosive Materials: Polyphosphoric acid (PPA) is highly corrosive. The quench step is also highly exothermic and generates hot, acidic wastewater.
-
Control Measures: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure the quenching vessel is adequately sized and has sufficient cooling capacity.
-
-
Flammable Materials:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly rated, grounded, and located in an area with appropriate ventilation and monitoring.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric (ignite spontaneously on contact with air). NEVER add dry catalyst to a flammable solvent. Always handle the catalyst as a water-wet paste and charge it to the reactor under an inert atmosphere. Filtered catalyst cakes must be kept wet and should not be allowed to dry out.
-
-
Toxicology:
-
Aromatic Amines: The final product and any related amine intermediates are classified as primary aromatic amines, which are known to be toxic and may be carcinogenic.[8][9][10]
-
Control Measures: Avoid inhalation of dusts and skin contact. Use engineering controls like fume hoods or glove boxes for handling the dry powder. All personnel should wear appropriate PPE, including respirators if handling outside of a contained system.
-
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Nitrophenyl)-5-nitrobenzoxazole (Intermediate)
This protocol is a representative example and must be optimized for your specific equipment and scale.
-
Charge the reactor with Polyphosphoric Acid (PPA, 10x weight of the limiting reagent).
-
Under an inert nitrogen atmosphere, add 2-amino-4-nitrophenol (1.0 eq).
-
Add 3-nitrobenzoic acid (1.05 eq).
-
Begin vigorous stirring and slowly heat the mixture to 180-190°C.
-
Hold at temperature for 4-6 hours, monitoring the reaction progress by HPLC until the starting materials are consumed (<2%).
-
In a separate, well-agitated, and cooled vessel, prepare a 10:1 mixture of water and ice.
-
Once the reaction is complete, cool the reactor to ~120°C and slowly transfer the hot reaction mixture into the ice/water slurry, maintaining the quench temperature below 50°C.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash the cake extensively with water until the filtrate pH is >4.
-
Dry the crude product under vacuum at 60-70°C. Further purification can be achieved by recrystallization from glacial acetic acid.
Protocol 2: Reduction to this compound
This protocol describes catalytic hydrogenation. All steps involving the catalyst and hydrogen must be performed with extreme caution.
-
Charge the hydrogenation reactor with the dinitro intermediate (1.0 eq) and a suitable solvent (e.g., Tetrahydrofuran (THF) or Ethanol).[7]
-
Spurge the vessel thoroughly with nitrogen to inert the atmosphere.
-
Prepare a slurry of water-wet 5% Pd/C catalyst (5-10 wt% on a dry basis). Transfer this slurry to the reactor under a nitrogen blanket.
-
Seal the reactor. Purge the headspace multiple times, first with nitrogen, then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous agitation and heat the reactor to 50-60°C.
-
Monitor the reaction by hydrogen uptake and/or HPLC analysis. The reaction is typically complete in 8-16 hours.
-
Once complete, cool the reactor to ambient temperature. Vent the hydrogen and purge thoroughly with nitrogen.
-
Filter the reaction mixture through a bed of filter aid (e.g., Celite®) to remove the Pd/C catalyst. CAUTION: Keep the filtered catalyst cake wet at all times.
-
Concentrate the filtrate under reduced pressure to crystallize the product.
-
Isolate the product by filtration, wash with a small amount of cold solvent, and dry under a nitrogen-purged vacuum oven at a low temperature (<50°C).
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Gan, Z., et al. (2023).
- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- Smolecule. (n.d.). Buy this compound | 13676-48-7.
- Ertan-Bolelli, T., et al. (2016). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...
- Gheni, S. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Ali, A., et al. (2023).
- Gheni, S. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Gheni, S. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Henkel Kommanditgesellschaft auf Aktien. (1982). U.S. Patent No. 4,329,503.
- ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?
- Shanghai Mikinyi Chemical Co., Ltd. (2011). CN Patent No. 102267916B.
- Bayer AG. (1981). DE Patent No. 3002254A1.
- Gheni, S. A., et al. (2023).
- ResearchGate. (n.d.). Progressive/regioselective reduction from dinitro- to diamino-carbazole derivatives.
- Jiangsu Jurong Chemical Co., Ltd. (2016). CN Patent No. 105801440A.
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- Zhejiang Wolipu Pharmaceutical Co., Ltd. (2019). CN Patent No. 110577500A.
- Meng, X., et al. (n.d.). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.
- Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
- Royal Society of Chemistry. (n.d.). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds.
- World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles.
- Hoffmann-La Roche Inc. (1970). U.S. Patent No. 3,536,729.
- COLORCOM LTD. (n.d.). Lower price high purity 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE.
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- 3. Lower price high purity 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE with all your request, CasNo.13676-47-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
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Methods to improve the solubility of polyimides derived from 5-Amino-2-(3-aminophenyl)benzoxazole
Technical Support Center: Enhancing the Solubility of Benzoxazole-Containing Polyimides
A Guide for Researchers and Application Scientists
Welcome to the technical support center for high-performance polymers. This guide is designed to provide you, our fellow researchers and scientists, with actionable insights and troubleshooting strategies for a common challenge in the field of polyimides (PIs): poor solubility. Specifically, we will address methods to improve the processability of PIs derived from the high-performance diamine, 5-Amino-2-(3-aminophenyl)benzoxazole .
Polyimides based on this monomer are known for their exceptional thermal stability and mechanical strength, but their rigid, planar molecular structure often leads to insolubility in common organic solvents, complicating their processing into films, coatings, or fibers.[1][2][3] This guide follows a question-and-answer format to directly address the issues you may be encountering in your laboratory.
Frequently Asked Questions & Troubleshooting
Q1: Why is my polyimide derived from this compound insoluble?
A1: Understanding the Root Cause of Insolubility
The poor solubility of these polyimides is not an experimental flaw but a direct consequence of their molecular architecture. Several factors contribute to this issue:
-
High Chain Rigidity: The benzoxazole moiety, combined with aromatic dianhydrides, creates a rigid polymer backbone.[4][5] This stiffness prevents the polymer chains from easily adopting the coiled conformations necessary for dissolution.
-
Strong Intermolecular Forces: The planar, aromatic nature of the polymer chains allows for significant π-π stacking and the formation of charge-transfer complexes (CTCs) between chains. These strong, non-covalent interactions effectively "lock" the chains together, making it difficult for solvent molecules to penetrate and solvate the polymer.
-
High Packing Density: The linear and rigid structure allows polymer chains to pack closely and efficiently in the solid state, maximizing intermolecular attractions and further hindering solvent ingress.[6]
These combined effects result in a polymer that is often only soluble in high-boiling, aggressive solvents like hot m-cresol or sulfuric acid, if at all.
Q2: How can I chemically modify my polymer to improve its solubility while retaining good thermal properties?
A2: Macromolecular Engineering Strategies
The most effective way to improve solubility is to strategically modify the polymer backbone to disrupt the forces mentioned above. This involves moving away from a rigid homopolymer and creating more disordered, flexible structures.
By copolymerizing this compound with a second, more flexible diamine, you can introduce "kinks" into the polymer backbone. These flexible points disrupt the chain's linearity, hindering efficient packing and weakening intermolecular forces.
Common Flexible Diamines:
-
4,4'-Oxydianiline (ODA): Introduces a flexible ether (-O-) linkage.
-
2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): Contains both ether and bulky, flexible isopropylidene (-C(CH₃)₂-) groups.
-
4,4'-(4,4'-Isopropylidenediphenoxy)dianiline: Provides extended flexible segments.
The presence of ether linkages, in particular, can increase segmental rotation along the polymer chain, which significantly improves solubility without a drastic sacrifice in thermal stability.[7]
Figure 1: Disruption of chain packing via flexible linkages.
Another powerful approach is to introduce bulky side groups or use monomers with a non-planar, asymmetric structure. These structural elements act as "spacers" that physically prevent the polymer chains from packing closely together. This increases the free volume within the material, making it easier for solvent molecules to penetrate and dissolve the polymer.[8][9]
Effective Monomers for This Strategy:
-
Dianhydrides with Bulky Groups:
-
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA): The bulky -C(CF₃)₂- group is highly effective at disrupting chain packing and improving solubility.
-
9,9-Bis(4-aminophenyl)fluorene (BAFL) based diamines: The cardo fluorene group is exceptionally bulky and creates a kinked, non-coplanar structure.[10]
-
-
Diamines with Pendent Groups: Synthesizing or procuring diamines that already contain large side groups (e.g., phenyl, tert-butyl) can significantly enhance solubility.[11][12]
Figure 2: Bulky groups increase free volume, enhancing solubility.
Experimental Protocols & Data
Protocol: Synthesis of a Soluble Benzoxazole Co-polyimide
This protocol describes the synthesis of a co-polyimide using a 70:30 molar ratio of this compound (ABO) and 4,4'-Oxydianiline (ODA) with 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA).
Materials:
-
This compound (ABO)
-
4,4'-Oxydianiline (ODA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic Anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Diamine Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and an argon inlet, dissolve the calculated amounts of ABO (e.g., 7.0 mmol) and ODA (e.g., 3.0 mmol) in anhydrous DMAc. The final solids content should be around 15-20 wt%. Stir under argon until all diamines are fully dissolved.
-
Poly(amic acid) Synthesis: Once a clear solution is obtained, add an equimolar amount of 6FDA (10.0 mmol) in one portion. The reaction is exothermic; maintain the temperature at or below 25°C using a water bath if necessary.
-
Polymerization: Continue stirring the solution at room temperature under argon for 12-24 hours. The viscosity will increase significantly, indicating the formation of the poly(amic acid) precursor.[10]
-
Chemical Imidization: To the viscous poly(amic acid) solution, add acetic anhydride (2-3 times the molar amount of diamines) and pyridine (equimolar to acetic anhydride) as the dehydrating agent and catalyst, respectively.
-
Imidization Reaction: Stir the mixture at room temperature for 1 hour, then heat to 80-100°C for 3-4 hours to complete the imidization process.
-
Polymer Precipitation: Cool the polymer solution to room temperature and precipitate it by slowly pouring it into a large excess of vigorously stirring methanol.
-
Purification: Filter the fibrous polyimide product, wash it thoroughly with fresh methanol several times, and then with hot water to remove residual solvents and reagents.
-
Drying: Dry the purified polyimide in a vacuum oven at 120°C overnight or until a constant weight is achieved.
Table 1: Solubility of Modified Benzoxazole Polyimides
The following table summarizes the expected solubility of polyimides based on the strategies discussed. The solubility is tested by mixing 10 mg of polymer with 1 mL of solvent and stirring for 24 hours at room temperature.[11]
| Polymer System (Diamine + Dianhydride) | NMP | DMAc | THF | Chloroform |
| ABO Homopolymer + PMDA (Rigid) | - | - | - | - |
| ABO/ODA (7:3) + 6FDA (Flexible + Bulky) | ++ | ++ | + | +/- |
| ABO + 6FDA (Bulky) | + | + | - | - |
| ABO/BAPP (5:5) + BPADA (Very Flexible) | ++ | ++ | ++ | + |
Key: ++ (Soluble), + (Soluble on heating), +/- (Partially soluble/swells), - (Insoluble)
Q3: What are the trade-offs when modifying a polyimide for solubility?
A3: Balancing Properties for Your Application
Improving solubility through macromolecular engineering inevitably involves trade-offs. It is crucial to understand these to tailor the polymer for your specific application.
-
Thermal Stability: Introducing flexible linkages or bulky aliphatic groups can lower the glass transition temperature (Tg) and the thermal decomposition temperature (Td).[8][11] This is because these modifications reduce chain packing and intermolecular forces, which are also responsible for the high thermal stability of rigid PIs. However, by using thermally stable flexible units (like ether linkages) and carefully controlling the copolymer ratio, a good balance can be achieved.
-
Mechanical Properties: While solubility increases, the tensile strength and modulus of the polyimide might decrease. Rigid, tightly packed chains lead to high stiffness and strength. Introducing flexibility can lead to more ductile materials with higher elongation at break but lower ultimate strength.[7]
-
Solvent Resistance: A key advantage of insoluble polyimides is their excellent chemical resistance. Enhancing solubility means the final material will be more susceptible to attack by the very solvents it is now soluble in.
Table 2: Property Trade-Offs in Modified Polyimides
| Modification Strategy | Primary Effect on Solubility | Potential Impact on Tg | Potential Impact on Modulus |
| Introduce Flexible Linkages | High Improvement | Moderate Decrease | Moderate Decrease |
| Incorporate Bulky Groups | High Improvement | Slight Decrease | Slight Decrease |
| Copolymerization | Tunable Improvement | Tunable Decrease | Tunable Decrease |
By systematically applying these strategies, you can overcome the processing challenges associated with this compound-based polyimides, unlocking their potential for a wider range of advanced applications.
References
-
Amutha, K., et al. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 11(31), 19035-19053. Available at: [Link]
-
de la Campa, J. G., et al. (2007). Chemical modification of copolyimides with bulky pendent groups. Polymer, 48(24), 7143-7149. Available at: [Link]
-
Tharakan, S. A., & Muthusamy, S. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 11(31), 19035-19053. Available at: [Link]
-
Li, Y., et al. (2022). Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups. ACS Omega, 7(15), 12836-12845. Available at: [Link]
-
Wang, X., et al. (2018). The soluble imide oligomers containing benzoxazole structure. Journal of Applied Polymer Science, 135(34), 46603. Available at: [Link]
-
Zhang, Y., et al. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Polymers, 16(2), 229. Available at: [Link]
-
Li, G., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(66), 41661-41671. Available at: [Link]
-
Zhang, G., et al. (2014). Synthesis of Polyimides with Low Viscosity and Good Thermal Properties via Copolymerization. Journal of Applied Polymer Science, 131(23). Available at: [Link]
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Hsiao, S. H., & Lin, S. Y. (2009). Synthesis and Properties of Aromatic Polyimide, Poly(benzoxazole imide), and Poly(benzoxazole amide imide). Journal of Applied Polymer Science, 113(5), 3236-3246. Available at: [Link]
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Shockravi, A., et al. (2017). Solubility behavior of polyimides in different organic solvents. High Performance Polymers, 29(9), 1101-1109. Available at: [Link]
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Liaw, D. J., et al. (2012). Solubility Improvements in Aromatic Polyimides by Macromolecular Engineering. Progress in Polymer Science, 37(7), 907-974. Available at: [Link]
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Meng, X., et al. (2012). Synthesis and Characterization of polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole monomer. Advanced Materials Research, 415-417, 1789-1793. Available at: [Link]
-
Liaw, D. J., et al. (2012). Solubility improvements in aromatic polyimides by macromolecular engineering. Progress in Polymer Science, 37(7), 907-974. Available at: [Link]
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Uniyal, S., et al. (2013). Comparative study of polyimides containing different flexible linkages. High Performance Polymers, 25(6), 661-669. Available at: [Link]
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Ding, M., & Yang, S. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of the Adhesion Society of Japan, 43(11), 468-471. Available at: [Link]
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Liu, J., et al. (2011). Synthesis and properties of polyimides containing benzoxazole units in the main chain. Proceedings of the 9th China-Japan Seminar on Advanced Aromatic Polymers, 1-4. Available at: [Link]
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Jiao, Y., et al. (2021). Polyimides containing a novel bisbenzoxazole with high Tg and low CTE. RSC Advances, 11(31), 19163-19170. Available at: [Link]
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Hsiao, S. H., & Yang, C. P. (1995). Aromatic Polyamides and Polyimides with Benzoxazole or Benzothiazole Pendent Groups Prepared from 5-(2-Benzoxazole)- or 5-(2-Benzothiazole)-1,3-phenylenediamine. Macromolecules, 28(19), 6578-6585. Available at: [Link]
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Hsiao, S. H., & Lin, S. Y. (2019). Synthesis and properties of processable poly(benzimidazole-imide)s based on 2-(3-aminophenyl)-5-aminobenzimidazole. Polymers, 11(12), 2055. Available at: [Link]
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Meng, X., et al. (2012). Characterization and Thermal Degradation of Polyimide Derived from 5-amino-2(p-aminophenyl) Benzoxazole Monomer with Pyromellitic Dianhydride. Advanced Materials Research, 455-456, 806-814. Available at: [Link]
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Jiao, Y., et al. (2021). Polyimides containing a novel bisbenzoxazole with high Tg and low CTE. RSC Advances, 11(31), 19163-19170. Available at: [Link]
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Enhancing the thermal stability of polymers containing 5-Amino-2-(3-aminophenyl)benzoxazole
Technical Support Center: Enhancing Thermal Stability of Benzoxazole-Containing Polymers
Welcome to the technical support center for high-performance polymers incorporating the 5-Amino-2-(3-aminophenyl)benzoxazole moiety. This guide is designed for researchers and professionals engaged in the synthesis and application of these advanced materials. My objective is to provide not just protocols, but the underlying rationale to empower you to troubleshoot issues and proactively enhance the thermal performance of your polymers. The inherent rigidity and aromaticity of the benzoxazole ring system provide an excellent foundation for thermal stability, but optimal performance requires careful control over synthesis, purification, and formulation.[1][2][3]
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the thermal behavior of these specialized polymers.
Q1: What are the expected thermal properties of a baseline polymer synthesized with this compound?
A1: Polymers derived from this diamine, typically polyimides, exhibit exceptional thermal stability.[4][5] The exact properties are highly dependent on the comonomer, specifically the dianhydride used in polymerization. Generally, you can expect:
-
Glass Transition Temperature (Tg): Often in the range of 314°C to 369°C.[6][7][8] The Tg is a measure of the transition from a rigid, glassy state to a more rubbery state and is a key indicator of the upper service temperature for mechanical applications.
-
Decomposition Temperature (Td): The onset of significant weight loss, as measured by Thermogravimetric Analysis (TGA), is typically very high. The 5% weight loss temperature (Td5) is frequently observed above 500°C in an inert nitrogen atmosphere.[7][8][9]
Q2: What is the primary reason for the high thermal stability imparted by the benzoxazole ring?
A2: The high stability is a direct result of the chemical structure. The benzoxazole unit is a fused aromatic heterocyclic system. Aromatic rings are inherently stable due to the delocalization of π-electrons, which requires a large amount of energy to break.[10][11] This rigid, rod-like structure minimizes thermal motion and resists bond cleavage at elevated temperatures.[1] When incorporated into a polymer backbone, such as in a polyimide, this stability is conferred to the entire macromolecule.[2]
Q3: My TGA data shows a significant difference in decomposition temperature between runs in nitrogen versus air. Why is this?
A3: This is expected behavior and highlights the difference between thermal and thermo-oxidative degradation.
-
In an Inert Atmosphere (Nitrogen, Argon): Degradation is purely thermal, caused by the direct cleavage of chemical bonds from heat energy. For benzoxazole-based polyimides, this typically occurs above 550°C.[7][8]
-
In an Oxidative Atmosphere (Air): Degradation is a combination of heat and oxidation. The presence of oxygen introduces new, lower-energy degradation pathways, often involving the formation of hydroperoxide radicals that accelerate bond scission.[12][13] This results in a lower observed decomposition temperature, often starting around 500°C for these polymers.[7][8]
Section 2: Troubleshooting Guide for Common Thermal Stability Issues
This section is structured to help you diagnose and resolve common problems encountered during your research.
| Problem / Symptom | Probable Cause(s) | Recommended Solutions & Validation |
| Lower than expected decomposition temperature (<500°C in N2) in TGA. | 1. Incomplete Imidization: The precursor poly(amic acid) is less stable than the final polyimide. Residual amic acid groups will decompose at lower temperatures. 2. Residual Solvent or Monomer: Trapped high-boiling point solvents (e.g., NMP) or unreacted monomers will volatilize during TGA, appearing as an early weight loss step.[14] 3. Low Molecular Weight: Shorter polymer chains have a higher proportion of less stable end-groups, which can initiate degradation earlier.[14] 4. Impurities: Residual catalysts or synthetic byproducts can act as catalysts for degradation.[2][10] | Solutions: 1. Optimize Curing: Increase the final curing temperature or time. A typical protocol involves heating to 300°C and holding for 1 hour to ensure complete imidization.[15] 2. Purify Polymer: Precipitate the polymer solution into a non-solvent like ethanol or methanol, wash thoroughly, and dry under vacuum at an elevated temperature (e.g., 150-200°C) for several hours.[16] 3. Adjust Stoichiometry: Ensure a precise 1:1 molar ratio of diamine to dianhydride during synthesis to maximize molecular weight. Validation: - Use FTIR to confirm imidization by observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks. - Re-run TGA on the purified, fully cured sample. The initial weight loss step should be eliminated, and the onset of decomposition should increase.[14] |
| Significant weight loss (~5-10%) observed below 300°C in TGA. | 1. Adsorbed Water: High-performance polymers can be hygroscopic. Trapped water will evaporate during the initial heating phase of the TGA run.[3] 2. Incomplete Solvent Removal: As above, residual solvent is a common cause. | Solutions: 1. Pre-Dry Sample: Dry the sample thoroughly in a vacuum oven (e.g., at 150°C overnight) immediately before TGA analysis. 2. TGA Method Modification: Add an isothermal hold step in your TGA program (e.g., at 120°C for 30 minutes) to drive off moisture and volatile solvents before starting the main temperature ramp.[14] Validation: - The initial, low-temperature weight loss step should be absent in the subsequent TGA curve. |
| Poor mechanical properties (e.g., embrittlement) after thermal aging. | 1. Oxidative Chain Scission: At elevated temperatures in the presence of air, oxygen attacks the polymer backbone, leading to chain cleavage and a reduction in molecular weight.[2] 2. Excessive Cross-linking: Uncontrolled radical reactions can lead to excessive cross-linking, which increases modulus but reduces ductility, causing embrittlement.[12] | Solutions: 1. Incorporate Antioxidants: Add a stabilizer package. A synergistic blend of a primary antioxidant (radical scavenger, e.g., hindered phenol) and a secondary antioxidant (hydroperoxide decomposer, e.g., phosphite) is often most effective.[17] 2. Structural Modification: Synthesize copolymers using more oxidatively stable comonomers to enhance the intrinsic stability of the backbone.[10] Validation: - Perform comparative mechanical testing (tensile strength, elongation at break) on aged samples with and without the stabilizer package. - Use Gel Permeation Chromatography (GPC) to monitor changes in molecular weight distribution after aging. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing suboptimal thermal stability.
Caption: Workflow for troubleshooting low thermal decomposition temperatures.
Section 3: Advanced Strategies for Enhancing Thermal Stability
Beyond troubleshooting, the following methods can be used to proactively engineer polymers with superior thermal performance.
Strategic Comonomer Selection
The choice of dianhydride comonomer has a profound impact on the final properties of the polyimide. Rigid, aromatic dianhydrides generally yield polymers with higher Tgs and Tds compared to those containing flexible linkages (e.g., ether groups).
Table 1: Influence of Dianhydride on Thermal Properties of Polyimides from 5-Amino-2-(p-aminophenyl)benzoxazole (AAPB)
| Dianhydride Comonomer | Abbreviation | Tg (°C) | Td5 (5% Weight Loss, N2, °C) | Reference |
| Pyromellitic dianhydride | PMDA | 336 | >530 | [4][6] |
| 4,4'-Oxydiphthalic anhydride | ODPA | 344 | >530 | [4][6] |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | 6FDA | 369 | >530 | [4][6] |
Scientist's Insight: While flexible ether linkages in ODPA can improve solubility and processability, the rigid structure of PMDA often maximizes thermal stability. The bulky, fluorine-containing 6FDA comonomer significantly increases Tg by restricting chain rotation, while maintaining high decomposition temperatures.[4][6] The selection is therefore a trade-off between processability and ultimate thermal performance.
Incorporation of Inorganic Nanoparticles
Creating organic-inorganic hybrid materials is a powerful method to enhance thermal stability.
-
Mechanism: Incorporating nanoparticles like silica (SiO2) into the polymer matrix can improve thermal properties.[1] The silica network can act as a physical barrier, hindering the diffusion of volatile degradation products away from the polymer (the "barrier effect") and insulating the underlying polymer from the heat source.
-
Methodology: This is often achieved via an in-situ sol-gel process. A silica precursor (e.g., tetraethoxysilane, TEOS) is introduced into the poly(amic acid) solution. Subsequent hydrolysis and condensation reactions form a finely dispersed silica network within the polymer matrix as it is cured.
Cross-linking and End-Capping
Introducing covalent cross-links between polymer chains creates a network structure that severely restricts chain mobility and requires more energy for decomposition.
-
Mechanism: A thermally stable network resists degradation and increases the char yield (the amount of material left at high temperatures).
-
Methodology: One approach is to synthesize a version of the benzoxazole monomer that contains reactive functional groups capable of thermal cross-linking, such as propargyl groups.[18] These groups can undergo thermally induced reactions at high temperatures (e.g., 200-300°C) to form a robust, cross-linked network. End-capping the polymer chains with these reactive groups is another effective strategy.
Section 4: Key Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and reliable data.
Protocol 1: Two-Stage Synthesis of a Benzoxazole-Containing Polyimide
This protocol describes the common laboratory-scale synthesis via a poly(amic acid) precursor.[4][6][16]
Materials:
-
This compound (diamine)
-
Chosen dianhydride (e.g., PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
Flame-dried, three-neck flask with mechanical stirrer
Procedure:
-
Monomer Dissolution: In a flame-dried flask under a positive nitrogen atmosphere, add the diamine monomer and anhydrous NMP. Stir with the mechanical stirrer until the diamine is fully dissolved.
-
Poly(amic acid) Formation: Cool the solution to 0-5°C using an ice bath. Slowly add an equimolar amount of the dianhydride powder in small portions. Ensure the temperature remains below 10°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous, indicating successful formation of the high molecular weight poly(amic acid).
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate. Use a doctor blade to ensure uniform thickness.
-
Thermal Imidization (Curing): Place the cast film in a programmable oven.
-
Heat to 80-100°C for 2-4 hours to slowly remove the bulk of the NMP solvent.
-
Increase the temperature in steps: 150°C (1 hr), 200°C (1 hr), 250°C (1 hr), and finally 300°C (1 hr). This gradual heating schedule prevents film stress and ensures complete conversion to the polyimide.[15]
-
-
Film Recovery: After cooling to room temperature, carefully peel the tough, flexible polyimide film from the glass substrate.
Diagram of the Two-Stage Polyimide Synthesis
Caption: The two-stage process for synthesizing polyimides.
Protocol 2: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for evaluating the decomposition characteristics of your polymer.[14][16][19]
Procedure:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Select the appropriate crucible type (platinum or alumina).
-
Sample Preparation: Place 5-10 mg of the dry polymer film or powder into the TGA crucible. An accurate initial mass is critical. Ensure the sample is fully dried in a vacuum oven to remove any adsorbed moisture or solvent.[14]
-
Method Setup:
-
Atmosphere: Select the purge gas (typically high-purity nitrogen for thermal stability or air for thermo-oxidative stability). Set a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 10 minutes.
-
(Optional) Add an isothermal hold at 120°C for 20-30 minutes to remove volatiles.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[16]
-
-
-
Data Analysis:
-
Record the TGA curve (Weight % vs. Temperature).
-
Determine the onset temperature of decomposition (Tonset).
-
Determine the temperature for 5% and 10% weight loss (Td5, Td10). These are standard metrics for comparing stability.[9]
-
Note the char yield, which is the percentage of mass remaining at the end of the experiment (e.g., at 800°C). A higher char yield is often correlated with better flame retardancy.
-
References
- Thermal Degradation and Stability of Polymers. (2024). POLYMER-SEARCH.COM.
-
Meng, X., et al. (2012). Synthesis and Characterization of polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole monomer. Advanced Materials Research, 415-417, 1789-1793. [Link]
-
Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Scientific.Net. [Link]
-
Lozano-Pérez, A. A., et al. (2021). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. ACS Publications. [Link]
-
Characterization and Thermal Degradation of Polyimide Derived from 5-amino-2(p-aminophenyl) Benzoxazole Monomer with Pyromellitic Dianhydride. Scientific.Net. [Link]
-
Chen, Y., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 11, 1937-1946. [Link]
-
Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. ResearchGate. [Link]
-
How Thermal Degradation Affects Polymer Performance Over Time. Patsnap Eureka. [Link]
-
Holmes, G. A., et al. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate. [Link]
-
Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Digital CSIC. [Link]
-
How Thermal Degradation Affects Polymer Performance Over Time. Patsnap. [Link]
-
Synthesis and properties of a novel highly thermal stable N-propargyl monomer containing benzoxazole ring. ResearchGate. [Link]
-
Prevent Failing of Performance Polymers Applied at High Pressures. TA Instruments. [Link]
-
The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate. [Link]
-
Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate. [Link]
-
Thermal Degradation of Plastics. Zeus. [Link]
-
How Does TGA Measure Polymer Thermal Stability?. Chemistry For Everyone - YouTube. [Link]
-
How Does Degradation Temperature Relate To Polymer Stability?. Chemistry For Everyone. [Link]
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Controlling the molecular weight of polyimides from 5-Amino-2-(3-aminophenyl)benzoxazole
Topic: Controlling the Molecular Weight of Polyimides from 5-Amino-2-(3-aminophenyl)benzoxazole
Welcome to the technical support center for advanced polyimide synthesis. This guide is designed to provide researchers working with the diamine this compound (APBZ) with practical, in-depth solutions for controlling polymer molecular weight. We will move beyond basic protocols to explore the causality behind experimental outcomes, empowering you to troubleshoot and optimize your polymerizations effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of APBZ-based polyimides.
Question 1: My final polyimide has a very low inherent viscosity and a low molecular weight (Mn) according to GPC. What are the most likely causes?
Answer: Achieving a high molecular weight is often the primary challenge in step-growth polymerization. A low molecular weight in your APBZ-based polyimide synthesis typically points to one of four critical areas:
-
Stoichiometric Imbalance: This is the most common cause. The molecular weight of a polycondensation polymer is exquisitely sensitive to the molar ratio of the monomers.[1][2] For maximum chain length, a precise 1:1 molar ratio of the diamine (APBZ) and the dianhydride is required. An excess of either monomer will cap the growing chains, drastically limiting the final molecular weight.[1] Even a small deviation can lead to a significant reduction.
-
Presence of Impurities: Aromatic dianhydrides are highly susceptible to hydrolysis. Trace amounts of water in the reaction solvent (e.g., N,N-dimethylacetamide or DMAc) or adsorbed on the glassware will react with the dianhydride, converting it to a non-reactive tetra-acid.[3] This effectively changes the monomer stoichiometry and terminates chain growth. Similarly, impurities in the monomers themselves can disrupt the polymerization.
-
Poly(amic acid) Degradation: The poly(amic acid) (PAA) intermediate is not indefinitely stable in solution. The formation of the amic acid linkage is a reversible equilibrium reaction.[3] If the PAA solution is stored for an extended period, especially at room temperature, this equilibrium can shift back towards the monomers, causing a decrease in the average molecular weight before the imidization step even begins.[3]
-
Suboptimal Reaction Conditions:
-
Low Monomer Concentration: Very dilute reaction conditions can slow the rate of polymerization and increase the relative impact of solvent-borne impurities, both of which can limit molecular weight.[3][4]
-
Incorrect Order of Addition: The highest molecular weights are typically achieved when the solid dianhydride is added gradually to a stirred solution of the diamine.[3] This method minimizes premature reaction of the highly reactive dianhydride with trace water in the solvent.
-
Question 2: The viscosity of my poly(amic acid) solution dropped significantly after storing it in the refrigerator for 24 hours. Should I proceed with imidization?
Answer: This is a well-documented phenomenon associated with the reversibility of the poly(amic acid) formation.[3] The drop in viscosity is a direct indicator of a decrease in the polymer's molecular weight due to chain scission.
Recommendation: It is strongly advised to proceed with the imidization step as soon as possible after the poly(amic acid) synthesis is complete and the desired viscosity has been reached. While you can still proceed with the imidization of the aged solution, be aware that the final polyimide will have a lower molecular weight and, consequently, potentially inferior mechanical properties compared to a film cast from a fresh PAA solution.[3] For applications where high tensile strength and modulus are critical, it is best to restart the synthesis.
Question 3: My GPC results show a very broad or bimodal molecular weight distribution. What causes this?
Answer: A broad or bimodal distribution suggests that multiple, distinct polymerization processes or side-reactions are occurring. A likely cause, especially at higher monomer concentrations, is a diffusion-controlled reaction.[3]
Causality: If the dianhydride has low solubility in the reaction solvent, it dissolves slowly. The polymerization that occurs at the surface of the solid dianhydride particles can be very rapid and diffusion-limited, leading to the formation of very high molecular weight polymer in localized regions before the bulk solution has reached stoichiometric balance. As the remaining dianhydride dissolves, a second, lower molecular weight population of polymer forms. This results in a bimodal distribution.[3] Side reactions and polymer degradation can also contribute to broadening the distribution.
Frequently Asked Questions (FAQs)
This section covers fundamental principles for controlling molecular weight in your experiments.
Question 1: How can I precisely control (not just maximize) the molecular weight of my polyimide?
Answer: Controlling molecular weight to a specific target is essential for tuning properties like solubility and melt processability.[5] There are two primary, reliable methods:
-
Deliberate Stoichiometric Offset: This is the most direct method. By intentionally adding a small, calculated excess of one monomer, you can control the final chain length according to the Carothers equation. For example, a 2% molar excess of the diamine will result in a polymer with a predictable, lower average molecular weight where nearly all chain ends are amine-terminated. This is a standard industrial practice for producing processable polyimide oligomers.[1][2]
-
Use of End-capping Agents: This method offers more precise control and allows for the introduction of specific end-group functionality. A monofunctional reactant, such as phthalic anhydride (an end-capper for excess diamine) or 4-phenylethynyl phthalic anhydride (PEPA, a reactive end-capper), is added to the reaction mixture.[6][7] The amount of the end-capper is calculated based on the desired molecular weight (Mn). This agent competes with the bifunctional monomers to terminate chain growth, providing a robust and reproducible method for molecular weight control.[6]
Key Factors Influencing Molecular Weight
The following diagram illustrates the primary experimental variables and their effect on the final molecular weight of the polyimide.
Caption: Two-step synthesis workflow for APBZ-based polyimides.
Step-by-Step Procedure:
-
Preparation: Dry the APBZ and dianhydride monomers in a vacuum oven overnight at a temperature below their melting point to remove any adsorbed water. All glassware must be rigorously dried.
-
Reaction Setup: Assemble a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with dry nitrogen for at least 30 minutes.
-
Diamine Dissolution: Under a positive nitrogen pressure, add the APBZ diamine to the flask, followed by the anhydrous DMAc to achieve the desired monomer concentration (typically 15-20 wt% solids). Stir until the diamine is fully dissolved.
-
Poly(amic acid) Synthesis:
-
Cool the stirred diamine solution to 0-5°C using an ice bath.
-
For Maximum Molecular Weight: Add an equimolar amount of the dianhydride to the solution in small portions over 30-60 minutes.
-
For Controlled Molecular Weight:
-
Stoichiometric Offset: Use a calculated molar excess of either the diamine or dianhydride.
-
End-capping: If using an end-capper like phthalic anhydride, add it to the reaction after the initial polymerization has proceeded for several hours, or co-add it with the dianhydride.
-
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring under nitrogen for 12-24 hours. The solution will become highly viscous.
-
-
Film Casting and Imidization:
-
Pour the viscous PAA solution onto a clean, level glass plate. Cast a film of uniform thickness using a doctor blade.
-
Place the cast film in a programmable oven with a nitrogen atmosphere.
-
Apply a staged heating program:
-
Hold at 100°C for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C and hold for 1 hour.
-
-
Slowly cool the oven to room temperature.
-
-
Film Recovery: Carefully peel the resulting tough, flexible polyimide film from the glass substrate.
-
Characterization: Analyze the film using FTIR to confirm imidization, GPC to determine molecular weight, and TGA/DSC for thermal properties. [4][8][9]
References
- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer US.
- Li, Y., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/py/c7py01064a]
- Sava, I., & Bruma, M. (2013). Molecular weight measurements and thermal properties of polyimides. ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-weight-measurements-and-thermal-properties-of-polyimides_tbl3_235332306]
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Validation & Comparative
A Comparative Guide to High-Performance Polyimides: The Impact of Aminophenyl Benzoxazole Isomerism
Introduction: Beyond Conventional Polyimides
Polyimides (PIs) stand as a cornerstone class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and excellent dielectric performance. For applications demanding performance at the extremes, such as in aerospace, flexible electronics, and advanced composites, the intrinsic properties of standard polyimides are often enhanced by integrating rigid, heterocyclic moieties into the polymer backbone. The benzoxazole ring system is a particularly effective building block for this purpose. Its rigid, planar structure and strong intermolecular interactions contribute significantly to elevating the glass transition temperature (Tg), thermal decomposition temperature, and mechanical modulus of the resulting polymers.[1]
However, not all benzoxazole-containing polyimides are created equal. The final properties of the polymer are exquisitely sensitive to the precise chemical architecture of the diamine monomer used in its synthesis. This guide provides an in-depth comparative analysis of polyimides synthesized from different structural isomers of aminophenyl benzoxazole. By examining how the placement of the amino functional groups on the benzoxazole scaffold influences polymer chain packing, linearity, and intermolecular forces, we can understand and predict the ultimate performance characteristics of these advanced materials. This analysis is critical for researchers and engineers aiming to tailor polyimide properties for specific, demanding applications.
The Critical Role of Diamine Isomerism
The geometric arrangement of the amino groups in the diamine monomer dictates the fundamental conformation of the resulting polyimide chain. This, in turn, governs everything from thermal stability to solubility. A linear, symmetric diamine will generally produce a rigid, rod-like polymer that packs efficiently, leading to high thermal stability and mechanical strength but often poor solubility and processability. Conversely, an asymmetric or "kinked" monomer structure disrupts this ordered packing, which can enhance solubility and melt processability, albeit sometimes at the cost of ultimate thermal performance.[2]
This guide will focus on a comparative study of polyimides derived from the following key aminophenyl benzoxazole diamine isomers:
Figure 1: Chemical structures of the aminophenyl benzoxazole isomers under comparison.
Comparative Performance Analysis
The properties of polyimides are a function of both the diamine monomer and the tetracarboxylic dianhydride with which it is polymerized. To provide a meaningful comparison, we will examine the properties of polyimides derived from these isomers when reacted with common dianhydrides.
Isomer A: 5-amino-2-(4-aminophenyl)benzoxazole (BOA or AAPB)
This isomer possesses a relatively linear and rigid structure due to the para-linkage of the phenyl ring. This geometry promotes efficient molecular packing and strong intermolecular interactions.
Performance Characteristics:
-
Thermal Properties: Polyimides based on BOA consistently exhibit very high glass transition temperatures (Tg), often exceeding 400°C, and exceptional thermal stability, with 5% weight loss temperatures (Td5%) typically above 550°C.[3][4] The rigid backbone restricts segmental motion, requiring significant thermal energy to induce glass transition.
-
Mechanical Properties: The ordered chain packing results in high tensile strength and modulus. For example, a polyimide film made from BOA and pyromellitic dianhydride (PMDA) can exhibit a tensile modulus between 4.7 and 7.5 GPa and a tensile strength of 164-242 MPa.[3]
-
Solubility: A significant drawback of the high rigidity of BOA-based polyimides is their generally poor solubility in common organic solvents, which can complicate processing.[5]
Isomers B & C: The Meta-Linkage Effect
Isomers B (2-(3-aminophenyl)benzo[d]oxazol-5-amine) and C (2-(3-aminophenyl)benzo[d]oxazol-6-amine) introduce a meta-linkage from one of the aminophenyl groups. This seemingly small change has a profound impact on the polymer architecture.
Performance Characteristics:
-
Thermal Properties: The introduction of the meta-linkage creates a kink in the polymer backbone. This disruption of linearity hinders efficient chain packing. Consequently, polyimides derived from these isomers (referred to as the PI-a and PI-b series, respectively, in some literature) show lower Tg values compared to their more linear counterparts.[6] For instance, Tg values for these polyimides range from 285 to 363°C, which is excellent but generally lower than those from fully para-linked structures.[6] The thermal stability remains high, with Td5% values in the range of 510–564°C.[6]
-
Mechanical Properties: These polyimides maintain good mechanical properties, with tensile strengths reported between 103–126 MPa and moduli of 2.9–3.7 GPa.[6]
-
Processability: A key advantage of these isomers is improved processability. The less regular chain packing can lead to better solubility and, notably, good melt processability, which is highly desirable for manufacturing complex parts.[6]
-
Isomeric Distinction: Between isomers B and C, the "PI-b" series (from 2-(3-aminophenyl)benzo[d]oxazol-6-amine) tends to show slightly higher Tg and Td5% values compared to the "PI-a" series (from 2-(3-aminophenyl)benzo[d]oxazol-5-amine).[6] This is attributed to subtle differences in the geometry and polarity affecting intermolecular forces.
Quantitative Data Summary
The following tables summarize the performance data for polyimides synthesized from these isomers with various dianhydrides. This allows for a direct comparison of how the isomer structure influences the final properties.
Table 1: Thermal Properties of Isomeric Benzoxazole Polyimides
| Diamine Isomer | Dianhydride | Tg (°C) | Td5% (°C, in N₂) | Reference |
| Isomer A (BOA/AAPB) | PMDA | 314 - >410 | >550 | [3][4] |
| Isomer A (BOA/AAPB) | BPDA | 339 - 387 | 573 - 577 | [7][8] |
| Isomer A (BOA/AAPB) | 6FDA | 336 - 369 | >530 | [9][10] |
| Isomer B | ODPA | ~285 | ~510 | [6] |
| Isomer C | ODPA | ~315 | ~530 | [6] |
Table 2: Mechanical Properties of Isomeric Benzoxazole Polyimides
| Diamine Isomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Isomer A (BOA/AAPB) | PMDA | 164 - 242 | 4.7 - 7.5 | >6.0 | [3] |
| Isomer A (BOA/AAPB) | BPDA | 233 - 326 | 5.2 - 5.8 | - | [7][8] |
| Isomer B | Various | 103 - 126 | 2.9 - 3.7 | 3.0 - 6.5 | [6] |
| Isomer C | Various | 103 - 126 | 2.9 - 3.7 | 3.0 - 6.5 | [6] |
Experimental Protocol: Synthesis and Characterization
To ensure the reliability and reproducibility of these findings, a rigorously controlled experimental procedure is paramount. The following section details a standard, self-validating protocol for the synthesis of a benzoxazole-containing polyimide via the conventional two-stage method.
Workflow: Two-Stage Polyimide Synthesis
Figure 2: General workflow for the two-stage synthesis of polyimide films.
Detailed Step-by-Step Methodology
-
Monomer Preparation: Ensure both the aminophenyl benzoxazole diamine isomer and the selected dianhydride are of high purity and thoroughly dried under vacuum prior to use. Moisture can hydrolyze the dianhydride and interfere with polymerization, preventing the attainment of high molecular weight.
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of the diamine monomer in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).[1] The reaction must be conducted under an inert nitrogen atmosphere to prevent oxidation.
-
Cool the solution in an ice bath. Slowly add an equimolar amount of the solid dianhydride in small portions. The initial phase of this reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The viscosity of the solution will increase significantly as the high-molecular-weight poly(amic acid) (PAA) precursor is formed.[9][10]
-
-
Film Casting:
-
Filter the viscous PAA solution to remove any particulates.
-
Cast the solution onto a clean, level glass plate using a doctor blade to ensure a uniform thickness.
-
-
Thermal Imidization (Curing):
-
Place the cast film in a programmable convection oven or vacuum oven.
-
Employ a stepwise heating program to first slowly remove the solvent and then to induce cyclodehydration of the amic acid to the imide. A typical program might be: 1 hour at 80°C, 1 hour at 150°C, 1 hour at 250°C, and a final cure for 1 hour at 350-400°C.[1] This gradual heating process is critical to prevent void formation from rapid solvent evaporation and to ensure complete imidization.
-
After cooling, the resulting tough, flexible polyimide film can be carefully peeled from the glass substrate.
-
-
Characterization:
-
FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of amic acid bands and the appearance of characteristic imide absorption bands (e.g., ~1780 cm⁻¹ and ~1720 cm⁻¹ for asymmetric and symmetric C=O stretching).
-
Thermogravimetric Analysis (TGA): Determine the thermal stability (Td5%) by measuring the weight loss of the polymer as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Identify the glass transition temperature (Tg) of the polymer.
-
Mechanical Testing: Use a universal testing machine to measure the tensile strength, tensile modulus, and elongation at break of the prepared films according to ASTM standards.
-
Conclusion and Outlook
The choice of aminophenyl benzoxazole isomer is a powerful tool for tuning the properties of high-performance polyimides. This comparative guide demonstrates a clear structure-property relationship:
-
For Maximum Thermal Stability and Stiffness: Linear, para-catenated isomers like 5-amino-2-(4-aminophenyl)benzoxazole (BOA) are the preferred choice. The resulting rigid-rod polymers offer exceptional Tg and mechanical modulus, making them suitable for applications like dielectric substrates in high-frequency electronics and composites for aerospace.[3]
-
For Enhanced Processability: Asymmetric or meta-catenated isomers, such as 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine , provide a strategic advantage.[6] By introducing controlled disorder into the polymer backbone, they enhance solubility and enable melt processing, opening up possibilities for injection molding and extrusion of complex, heat-resistant components, while still maintaining excellent overall thermal and mechanical performance.
This understanding allows for the rational design of polyimides. By carefully selecting the diamine isomer and the dianhydride, researchers and engineers can precisely tailor the final material properties to meet the increasingly stringent demands of modern technology.
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A Comparative Guide to OLED Emitter Technologies: Evaluating Benzoxazole-Based Emitters Against a Field of Alternatives
In the dynamic landscape of organic electronics, the pursuit of highly efficient, stable, and cost-effective emitter materials for Organic Light-Emitting Diodes (OLEDs) is a cornerstone of innovation. This guide offers an in-depth technical comparison of benzoxazole-based emitters, with a focus on the potential of molecules like 5-Amino-2-(3-aminophenyl)benzoxazole, against established classes of emitters. While specific device data for this compound is not extensively published, we will leverage data from closely related benzoxazole derivatives to provide a comprehensive analysis for researchers, scientists, and professionals in drug development and materials science.
The Central Role of the Emitter in OLED Performance
The emissive layer (EML) is the heart of an OLED, where electrical energy is converted into light. The choice of emitter molecule dictates the fundamental performance characteristics of the device, including its color purity, efficiency, and operational lifetime. The evolution of OLED technology is often categorized by the generation of the emitter material, each defined by its mechanism of harnessing electrically generated excitons (bound electron-hole pairs).
Upon electrical excitation, both singlet (spin state S=0) and triplet (spin state S=1) excitons are formed in a statistical ratio of 1:3. The efficiency with which an emitter can convert these excitons into photons is a primary determinant of its performance.
A Comparative Overview of Emitter Generations
OLED emitters are broadly classified into three generations, with a fourth emerging, each with distinct advantages and limitations.
-
First Generation: Fluorescent Emitters These materials rely on the radiative decay of singlet excitons, which limits their theoretical maximum internal quantum efficiency (IQE) to 25%. The remaining 75% of energy from triplet excitons is typically lost as heat. Despite this, fluorescent emitters, particularly for the blue spectrum, are valued for their generally long operational lifetimes and excellent color purity.[1][2]
-
Second Generation: Phosphorescent Emitters (PhOLEDs) To overcome the limitations of fluorescence, phosphorescent emitters utilize heavy metal atoms (e.g., iridium, platinum) to facilitate intersystem crossing and harvest triplet excitons. This allows for a theoretical IQE of up to 100%.[3] PhOLEDs are widely used for red and green pixels in commercial displays due to their high efficiencies. However, developing stable and efficient deep-blue phosphorescent emitters has proven to be a significant challenge.[4][5]
-
Third Generation: Thermally Activated Delayed Fluorescence (TADF) Emitters TADF materials represent a significant breakthrough, achieving up to 100% IQE without the need for expensive and rare heavy metals.[6] In TADF molecules, a small energy gap between the lowest singlet and triplet states allows for the up-conversion of triplet excitons to singlet excitons through reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature. These up-converted excitons can then radiatively decay, producing delayed fluorescence.
-
Fourth Generation: Hyperfluorescence (HF) This emerging technology combines a TADF sensitizer with a fluorescent emitter. The TADF material harvests triplet excitons and then transfers the energy to the fluorescent emitter, resulting in a narrow emission spectrum, high color purity, and potentially longer lifetimes.
The Promise of Benzoxazole-Based Emitters
Benzoxazole derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest as robust building blocks for OLED emitters, particularly for the challenging blue and deep-blue spectral regions.[7][8] The rigid and planar structure of the benzoxazole core, coupled with the potential for extensive π-conjugation, provides a foundation for designing molecules with desirable photophysical properties.
The inclusion of amino groups, as in this compound, can further tune the electronic properties of the molecule, influencing its emission color and charge transport characteristics. These donor-acceptor-like structures can lead to hybridized local and charge-transfer (HLCT) states, which are beneficial for achieving high photoluminescence quantum yields.[7]
While specific device performance data for this compound remains elusive in publicly available literature, we can infer its potential by examining the performance of other benzoxazole-based emitters. For instance, solution-processable deep-blue OLEDs utilizing benzoxazole-carbazole derivatives have achieved maximum external quantum efficiencies (EQEmax) of up to 8.53% with excellent color purity (CIEy of 0.06).[7] Another study on OLEDs with neat films of a bis-chromophore benzoxazole derivative reported a deep blue emission at 430 nm with an EQE of 1.2%.[8] These findings underscore the potential of the benzoxazole scaffold in creating efficient deep-blue emitters.
Performance Comparison of Emitter Technologies
To provide a clear comparison, the following table summarizes the typical performance metrics for different classes of blue OLED emitters. It is important to note that the performance of any emitter is highly dependent on the overall device architecture, including the choice of host material, charge transport layers, and fabrication method.
| Emitter Class | Representative Emitter/Device | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Lifetime (LT50 @ 1000 cd/m²) (hours) |
| Benzoxazole-based (Fluorescent) | BPCPCHY (solution-processed)[7] | 8.53 | (not specified, CIEy = 0.06) | Not Reported |
| BBzx (neat film)[8] | 1.2 | (0.157, 0.044) | Not Reported | |
| Conventional Blue Fluorescent | BD-06[1] | 11.8 | (not specified, CIEy = 0.09) | 125 (LT90) |
| BBPA[1] | 8.7 | (0.15, 0.05) | Not Reported | |
| Blue Phosphorescent (PhOLED) | Pt(II) Complex (top-emitting)[9] | 49.5 | (not specified, CIEy = 0.06) | 670 |
| Blue TADF | B-heterotriangulene-based[7] | 28.2 | Not Reported | Not Reported |
| DDMA-TXO2 derivative[5] | 22.6 | (0.15, 0.18) | Not Reported |
Experimental Protocols for OLED Fabrication and Characterization
The fabrication and characterization of OLEDs are critical processes that require precision and a controlled environment to ensure reliable and reproducible results.
Solution-Processed OLED Fabrication Workflow
Solution processing offers a cost-effective and scalable method for OLED fabrication.
Caption: Workflow for solution-processed OLED fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone to improve the work function of the ITO.[10][11]
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate and subsequently annealed to remove residual solvent.[12]
-
Emissive Layer (EML) Deposition: The emissive layer, consisting of the emitter material doped in a suitable host, is dissolved in an organic solvent and spin-coated on top of the HIL. The film is then annealed to ensure a uniform and solvent-free layer.
-
Cathode Deposition: The device is transferred to a high-vacuum thermal evaporator. A low work function metal cathode, typically a bilayer of lithium fluoride (LiF) and aluminum (Al), is deposited through a shadow mask to define the active area of the pixels.[10]
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass coverslip in an inert atmosphere.
OLED Characterization Workflow
Caption: Workflow for OLED device characterization.
Key Characterization Techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density, while a spectroradiometer measures the luminance. This provides insights into the turn-on voltage and brightness of the device.[13]
-
Electroluminescence (EL) Spectra: The spectroradiometer also captures the emission spectrum of the OLED at different operating voltages, from which the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated to quantify the color purity.
-
External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of injected electrons. It is a critical measure of the device's efficiency and is typically measured using an integrating sphere to capture all emitted light.[14]
-
Operational Lifetime: The stability of the OLED is assessed by measuring the time it takes for the luminance to decrease to 50% of its initial value (LT50) while operating at a constant current density. Accelerated lifetime testing at higher brightness levels is often employed to extrapolate the device's lifespan under normal operating conditions.[15]
Conclusion and Future Outlook
The development of high-performance blue emitters remains a critical challenge in the advancement of OLED technology. Benzoxazole-based emitters, including derivatives of this compound, represent a promising class of materials for achieving deep-blue emission with good efficiency. While direct comparative data for this specific molecule is limited, the performance of related benzoxazole derivatives suggests their potential to compete with and even surpass conventional fluorescent emitters.
Future research should focus on the synthesis and characterization of a wider range of this compound derivatives to establish a clear structure-property relationship. By fine-tuning the molecular design, it may be possible to enhance their performance to rival that of TADF and phosphorescent emitters, ultimately contributing to the development of next-generation OLED displays and lighting with superior color quality, efficiency, and longevity.
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Boosting Blue PHOLED Lifespan: New Efficiency Advances for OLED Screens. (2025). [Link]
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Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters for Solution-Processable Organic Light-Emitting Diodes and the Influences of Hexahydrophthalimido. (2023). ACS Applied Materials & Interfaces. [Link]
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Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (n.d.). MDPI. [Link]
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(PDF) Exceptionally stable blue phosphorescent organic light-emitting diodes. (2022). ResearchGate. [Link]
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Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters. (2021). SPIE Digital Library. [Link]
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Status and Challenges of Blue OLEDs: A Review. (n.d.). PMC - PubMed Central. [Link]
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A novel deep-blue fluorescent emitter employed as an identical exciplex acceptor for solution-processed multi-color OLEDs. (n.d.). RSC Publishing. [Link]
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All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules. (n.d.). ACS Applied Materials & Interfaces. [Link]
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High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization. (n.d.). CityUHK Scholars. [Link]
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Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024). PubMed Central. [Link]
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Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]
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A Comparative Guide to the Mechanical Properties of Polyimides: The Decisive Role of Diamine Monomers
In the realm of high-performance polymers, polyimides stand out for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] The versatility of these materials stems from the ability to precisely tailor their characteristics by selecting specific dianhydride and diamine monomers.[3] It is the diamine monomer, in particular, that fundamentally defines the polymer backbone and dictates the ultimate mechanical performance of the resulting polyimide.[4] This guide offers an in-depth comparison of polyimides derived from various diamine monomers, providing researchers, scientists, and drug development professionals with the experimental data and foundational knowledge to inform their material selection.
The structural nuances of the diamine monomer directly influence chain packing, intermolecular forces, and segmental mobility within the polymer.[4] These factors, in turn, govern critical mechanical properties such as tensile strength, modulus, and elongation at break. This relationship between molecular architecture and macroscopic performance is the cornerstone of rational polyimide design.[4]
The Influence of Diamine Structure on Mechanical Properties
The mechanical integrity of a polyimide is inextricably linked to the chemical structure of its diamine constituent. Key structural features of the diamine monomer that significantly impact the final polymer's mechanical profile include:
-
Rigidity and Aromaticity: Diamines with rigid, aromatic backbones, such as p-phenylenediamine (PDA), contribute to polyimides with high tensile strength and modulus.[5] The planar and linear nature of these structures enhances intermolecular interactions and promotes ordered chain packing, leading to a stiffer, stronger material.[2]
-
Flexible Linkages: The introduction of flexible linkages, like ether (-O-) or isopropylidene (-C(CH3)2-) groups, into the diamine backbone generally increases the flexibility of the polymer chain.[1][6] This can lead to a lower tensile modulus and higher elongation at break, characteristics desirable for applications requiring flexibility.[7][8] For instance, polyimides based on 4,4'-oxydianiline (ODA), which contains a flexible ether linkage, typically exhibit lower modulus and higher elongation compared to their rigid PDA-based counterparts.[5]
-
Bulky Side Groups: Incorporating bulky side groups, such as trifluoromethyl (-CF3) or fluorenyl groups, into the diamine structure can disrupt chain packing. This disruption can increase the free volume within the polymer, which may lead to a decrease in tensile strength and modulus but can improve solubility and processability.[6]
-
Aliphatic vs. Aromatic Structures: Polyimides derived from aromatic diamines generally exhibit superior thermomechanical properties compared to those synthesized with cycloaliphatic or linear aliphatic diamines.[9] The aromatic rings provide a high degree of rigidity and thermal stability.[1] Fully aliphatic polyimides, while offering advantages like improved transparency and solubility, often have lower thermal and mechanical stability.[10]
Comparative Experimental Data
To illustrate the profound impact of the diamine monomer on mechanical properties, the following table summarizes experimental data for polyimides synthesized from a common dianhydride, pyromellitic dianhydride (PMDA), and various diamines.
| Diamine Monomer | Diamine Structure | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| p-Phenylenediamine (PDA) | Linear Aromatic | >160 | >4.5 | <10 |
| 4,4'-Oxydianiline (ODA) | Bent Aromatic Ether | ~114 | ~3.2 | >3 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA) | Aromatic with -CF3 groups | 152.5 - 248.1 | 2.1 - 3.4 | >18 |
| 4,4'-Diaminodiphenylsulfone (DDS) | Aromatic with -SO2- group | ~120 | ~3.5 | ~5 |
Note: The values presented are approximate and can vary based on synthesis conditions, film thickness, and testing methodology. Data is compiled from multiple sources for comparative purposes.[5][7][11]
From this data, a clear trend emerges: the rigid, linear structure of PDA results in a polyimide with a significantly higher tensile modulus and strength compared to the more flexible, bent structure of ODA.[5] The incorporation of the bulky and electron-withdrawing hexafluoroisopropylidene group in 6F-DA leads to a notable increase in tensile strength and elongation at break.[7]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized testing methodologies are crucial. The following section details the essential experimental protocols for synthesizing and characterizing the mechanical properties of polyimide films.
Synthesis of Polyimide Films (Two-Step Method)
This widely practiced procedure involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[3]
Materials:
-
Dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Diamine (e.g., 4,4'-oxydianiline - ODA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Glass plates
-
Vacuum oven
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in the anhydrous solvent under a nitrogen atmosphere.
-
Gradually add an equimolar amount of the solid dianhydride to the stirred diamine solution. The addition of solid dianhydride to the diamine solution is often preferred to achieve higher molecular weights.[3]
-
Continue stirring the reaction mixture at room temperature for 24-48 hours to form the poly(amic acid) (PAA) solution.[12] The viscosity of the solution will increase as the polymerization progresses.
-
Cast the viscous PAA solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner to remove the solvent and induce thermal imidization. A typical heating profile might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[13] This process converts the PAA into the final polyimide film.
-
After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
Diagram of the Two-Step Polyimide Synthesis Workflow:
Caption: Workflow for the two-step synthesis of polyimide films.
Mechanical Property Testing
The mechanical properties of the prepared polyimide films are typically evaluated using a universal testing machine according to ASTM standards.
Equipment:
-
Universal Testing Machine (e.g., Instron)
-
Film thickness gauge
-
Specimen cutter (to prepare dumbbell-shaped samples)
Procedure (ASTM D882 - Tensile Properties of Thin Plastic Sheeting):
-
Cut the polyimide films into dumbbell-shaped specimens of standard dimensions.
-
Measure the thickness of each specimen at several points within the gauge length and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load-elongation curve.
-
From the curve, calculate the tensile strength, tensile modulus (Young's modulus), and elongation at break.
Diagram of the Mechanical Testing Workflow:
Caption: Workflow for mechanical property characterization of polyimide films.
Structure-Property Relationships: A Deeper Dive
The interplay between the diamine monomer structure and the resulting polyimide's mechanical properties is a complex but predictable phenomenon.
Diagram of Structure-Property Relationships:
Caption: Influence of diamine structure on polyimide mechanical properties.
This guide underscores the critical role of the diamine monomer in tailoring the mechanical properties of polyimides. By understanding these fundamental structure-property relationships, researchers can rationally design and select polyimides with the specific performance characteristics required for their advanced applications.
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A Comparative Analysis of the Antimicrobial Efficacy of 5-Amino-2-(3-aminophenyl)benzoxazole Derivatives Versus Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. Among the promising candidates, benzoxazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[1][2][3][4] This guide provides an in-depth, comparative analysis of the antimicrobial performance of a specific subset, 5-Amino-2-(3-aminophenyl)benzoxazole derivatives, against established antibiotics. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of compounds.
Introduction to Benzoxazole Derivatives
Benzoxazoles are heterocyclic compounds containing both benzene and oxazole rings. Their structural similarity to natural biomolecules, such as the nucleic bases adenine and guanine, may allow them to interact readily with biopolymers in living systems.[2][3] This characteristic is believed to contribute to their wide-ranging biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][4][5] The focus of this guide is to quantify the antimicrobial potential of specifically substituted benzoxazole derivatives and benchmark their performance against frontline antibiotics.
Comparative Analysis of In Vitro Antimicrobial Activity
The efficacy of an antimicrobial agent is fundamentally quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6][7] The following data, synthesized from multiple studies, compares the MIC values of various benzoxazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, alongside standard antibiotics like Ciprofloxacin and Fluconazole.
Data Summary: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| Benzoxazole Derivative 1 | 32 | >128 | 128 |
| Benzoxazole Derivative 2 | 16 - 32 | 16 | Not Reported |
| Benzoxazole Derivative 3 | 25 - 50[8] | 200[8] | Not Reported |
| IITR00803 (Benzoxazole-nitrothiophene) | Not Reported | 4 - 32[9] | Not Reported |
| Ciprofloxacin (Standard Antibiotic) | 0.25 - 2 | 0.5 - >64[10] | Not Applicable |
| Fluconazole (Standard Antifungal) | Not Applicable | Not Applicable | 0.25 - 4 |
Note: The data for benzoxazole derivatives is compiled from various sources and represents a range of structurally distinct compounds within the broader class. Direct comparison requires consideration of the specific molecular structure of each derivative.
Interpretation of Results:
The compiled data indicates that while certain benzoxazole derivatives show promising activity, particularly against Gram-positive bacteria like S. aureus, their MIC values are generally higher than those of standard antibiotics such as Ciprofloxacin.[11] For instance, some derivatives inhibit S. aureus growth at concentrations as low as 16-32 µg/mL, whereas Ciprofloxacin is effective at much lower concentrations.[5]
Against Gram-negative bacteria such as P. aeruginosa, the efficacy of the benzoxazole derivatives appears more limited, with some compounds requiring high concentrations (≥200 µg/mL) for inhibition.[8] However, novel derivatives like IITR00803 show significant potential with MICs as low as 4 µg/mL against certain enteric pathogens.[9] The antifungal activity against C. albicans is present but generally moderate compared to a dedicated antifungal agent like Fluconazole.
Proposed Mechanism of Action: DNA Gyrase Inhibition
While the precise mechanisms for all benzoxazole derivatives are still under investigation, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary mode of action for their antibacterial effects.[6][11] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By binding to this enzyme, the benzoxazole compounds can block its function, leading to a cessation of cellular processes and eventual cell death.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized protocols must be followed. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are fundamental to the evaluation of novel antimicrobial agents.[12][13]
This protocol is a standard method for quantitatively determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[6][7]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a multi-well microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.[7]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi) directly in a 96-well microtiter plate.[7][14] The final volume in each well should be 100 µL.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the final bacterial/fungal inoculum. b. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[7] c. Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as required for fungi.[6][12]
-
Reading and Interpretation: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).
Caption: Workflow for MIC determination using the broth microdilution method.
Future Outlook and Concluding Remarks
The this compound derivatives represent a promising, albeit not yet fully optimized, class of antimicrobial agents. While their broad-spectrum activity is evident, further medicinal chemistry efforts are required to enhance their potency, particularly against resistant Gram-negative pathogens. Structure-activity relationship (SAR) studies will be crucial in identifying the specific chemical modifications that can lower the MIC values to a therapeutically relevant range. The continued investigation into their mechanism of action will also provide valuable insights for rational drug design. Although they may not currently surpass the efficacy of established antibiotics for all pathogens, their unique scaffold provides a valuable starting point in the vital search for the next generation of antimicrobial drugs.
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A Comparative Guide to 5-Amino-2-(3-aminophenyl)benzoxazole and Commercial Fluorescent Dyes for Cellular Imaging
Introduction: The Critical Role of Fluorescent Probes in Modern Research
Fluorescent probes are indispensable tools in the life sciences, enabling researchers to visualize and quantify biological processes with exceptional specificity and sensitivity. From tracking protein dynamics to identifying cellular structures and monitoring physiological changes, these molecules have revolutionized our understanding of complex biological systems. The ideal fluorescent probe is bright, photostable, and minimally disruptive to the system under study. While a host of commercially available dyes have become laboratory mainstays, the quest for novel probes with superior or unique properties is a continuous and vital endeavor.
This guide provides an in-depth comparison of 5-Amino-2-(3-aminophenyl)benzoxazole, a member of the promising benzoxazole class of fluorophores, against established, commercially available dyes, particularly the widely used nuclear stains DAPI and Hoechst 33342. We will delve into the photophysical properties, practical applications, and the underlying rationale for choosing one probe over another, supported by experimental protocols and data.
Section 1: Profiling the Probes
This compound: A Novel Benzoxazole Derivative
Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their diverse applications, including their use as fluorescent probes for sensing metal ions and imaging biological systems.[1][2] These compounds are attractive due to their rigid, planar structure which often leads to favorable photophysical properties such as high quantum yields and environmental sensitivity.[3]
Chemical Structure and Synthesis: this compound is an aromatic heterocyclic compound with the molecular formula C₁₃H₁₁N₃O. Its synthesis typically involves the condensation of a substituted 2-aminophenol with an appropriate benzoic acid derivative, often catalyzed by an acid like polyphosphoric acid.[4] This straightforward synthesis allows for considerable chemical modification, enabling the tuning of its spectral properties and biological targeting capabilities.
Photophysical Properties: While specific, validated photophysical data for the exact this compound isomer is not extensively documented in publicly available literature, the properties of the broader class of 2-(aminophenyl)benzoxazoles and related derivatives provide valuable insights.[5][6]
-
Excitation and Emission: Benzoxazole derivatives typically exhibit excitation maxima in the UV to near-visible range (360-400 nm) and emit in the blue to green region of the spectrum (450-550 nm).[3]
-
Stokes Shift: They are known for potentially large Stokes shifts (the separation between excitation and emission maxima), which is a highly desirable feature as it minimizes self-quenching and improves signal-to-noise ratio.[3]
-
Quantum Yield (Φf): The fluorescence quantum yield—a measure of the efficiency of photon emission—can be moderate to high for benzoxazole derivatives, though it is highly sensitive to the molecular structure and solvent environment.[7][8]
-
Environmental Sensitivity: The fluorescence of many benzoxazole probes is sensitive to the local microenvironment, such as viscosity and polarity, making them potential candidates for functional imaging.[9]
Commercial Standards: DAPI and Hoechst 33342
DAPI (4′,6-diamidino-2-phenylindole) and Hoechst 33342 are two of the most common blue-fluorescent nuclear counterstains used in fluorescence microscopy and flow cytometry.
Mechanism and Specificity: Both dyes are minor groove-binding agents that show a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA).[10][11] Upon binding to DNA, their fluorescence intensity increases significantly.
Key Distinctions: The primary difference between DAPI and Hoechst 33342 lies in their cell permeability.[12]
-
Hoechst 33342: Is cell membrane-permeant, making it suitable for staining the nuclei of live and fixed cells.[13]
-
DAPI: Penetrates intact cell membranes poorly and is therefore primarily used for staining fixed and permeabilized cells.[12] At higher concentrations, it can enter live cells, but this is not its standard application.[12]
dot
Caption: Chemical structures of the fluorescent probes.
Section 2: Head-to-Head Performance Comparison
The choice of a fluorescent probe is dictated by the specific requirements of the experiment. Here, we compare the key performance characteristics.
Table 1: Comparative Photophysical and Application Properties
| Property | This compound (Representative) | DAPI | Hoechst 33342 |
| Excitation Max (λex) | ~360-400 nm (estimated)[3] | ~358 nm (DNA-bound)[14] | ~350 nm (DNA-bound)[13] |
| Emission Max (λem) | ~450-550 nm (estimated)[3] | ~461 nm (DNA-bound)[14] | ~461 nm (DNA-bound)[13] |
| Quantum Yield (Φf) | Variable; can be moderate to high[7] | ~0.4 (DNA-bound) | ~0.4-0.6 (DNA-bound) |
| Molar Extinction Coeff. (ε) | 16,700 - 35,100 M⁻¹cm⁻¹ (for similar benzoxazoles)[3] | ~30,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ |
| Brightness (ε × Φf) | Moderate to High | High | Very High |
| Photostability | Generally good, but derivative dependent | More stable than Hoechst[12] | Prone to photobleaching[12] |
| Live/Fixed Cell Staining | Potential for both (permeability dependent) | Fixed cells primarily[12] | Live and Fixed cells[12] |
| Toxicity | Generally low, but requires specific testing | Low | Moderate, can affect cell cycle |
| Binding Target | Potentially DNA, but can be engineered for others[2] | dsDNA (A-T rich)[10] | dsDNA (A-T rich)[13] |
Expert Analysis of Performance:
-
Brightness: Hoechst 33342 is generally considered brighter than DAPI due to a higher extinction coefficient and comparable quantum yield.[12] The brightness of benzoxazole derivatives is highly tunable; while some may not match Hoechst, others can be engineered for high brightness.
-
Photostability: DAPI exhibits superior photostability compared to Hoechst dyes, which are more susceptible to photobleaching under prolonged UV exposure.[14] A critical and often overlooked issue is that both DAPI and Hoechst dyes can be photoconverted to green and red-emitting forms after UV exposure, which can be a significant source of artifacts in multicolor imaging experiments.[11][14] The photostability of this compound would need to be empirically determined but is a known strength of many benzoxazole scaffolds.[1]
-
Versatility: The key advantage of the benzoxazole scaffold lies in its synthetic tractability. Unlike DAPI and Hoechst, which are almost exclusively used as DNA stains, the benzoxazole core can be functionalized to create probes for a vast array of targets, including metal ions, viscosity, and specific enzymes.[1][9] This makes it a platform for developing novel functional probes rather than just a structural counterstain.
Section 3: Experimental Methodologies
This section provides a validated, step-by-step protocol for staining cells for fluorescence microscopy. This general protocol can be adapted for all three dye types, with specific concentrations and incubation times adjusted as noted.
Protocol: Nuclear Staining of Adherent Mammalian Cells for Fluorescence Microscopy
Causality and Rationale: This protocol is designed to achieve crisp, specific nuclear staining with minimal background. The choice between using a fixation/permeabilization step (for DAPI) versus direct staining (for Hoechst or a cell-permeant benzoxazole) is the critical decision point that defines the workflow.
dot
Caption: Workflow for live vs. fixed cell nuclear staining.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Stock Solutions (1 mg/mL) of DAPI or Hoechst 33342 in DMSO or dH₂O
-
Stock Solution (e.g., 1 mM) of this compound in DMSO
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach 60-80% confluency.
-
Rationale: This density ensures a good number of healthy, well-spread cells for imaging without being overly crowded.
-
-
Washing: Gently aspirate the culture medium and wash the cells twice with 1x PBS.
-
Rationale: This removes serum proteins and media components that can interfere with staining or cause background fluorescence.
-
-
Fixation & Permeabilization (for DAPI or non-permeant probes): a. Fixation: Add 4% PFA to each well and incubate for 10 minutes at room temperature.
- Rationale: PFA cross-links proteins, preserving cellular morphology. b. Washing: Aspirate PFA and wash three times with PBS. c. Permeabilization: Add 0.1% Triton X-100 and incubate for 5 minutes at room temperature.
- Rationale: The detergent creates pores in the cell membrane, allowing non-permeant dyes like DAPI to access the nucleus. d. Washing: Aspirate Triton X-100 and wash three times with PBS.
-
Staining:
-
For Fixed Cells (DAPI): Dilute the DAPI stock solution to a final concentration of 1-5 µg/mL in PBS. Add to cells and incubate for 5 minutes at room temperature, protected from light.
-
For Live Cells (Hoechst 33342): Dilute the Hoechst stock solution to a final concentration of 1-5 µg/mL in warm culture medium. Add to cells and incubate for 15-30 minutes at 37°C, protected from light.
-
For this compound: The optimal protocol must be determined empirically. Start by testing a final concentration of 1-10 µM on both live and fixed/permeabilized cells for 15-30 minutes to assess cell permeability and staining efficiency.[9]
-
-
Final Washes: Aspirate the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.
-
Rationale: Thorough washing is critical for reducing background and achieving a high signal-to-noise ratio.
-
-
Mounting and Imaging:
-
For Fixed Cells: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide. Seal the edges with nail polish.
-
For Live Cells: Replace the PBS with a live-cell imaging buffer or fresh culture medium and image immediately on an inverted microscope equipped with an environmental chamber.
-
-
Microscopy: Visualize using a fluorescence microscope with a standard DAPI filter set (e.g., ~360/40 nm excitation, ~460/50 nm emission).
Section 4: Conclusion and Future Perspectives
DAPI and Hoechst 33342 are reliable, well-characterized, and effective nuclear stains that serve as the gold standard for routine applications. Their primary distinction—cell permeability—makes the choice between them straightforward for live versus fixed-cell imaging.[2][12] However, their utility is largely confined to DNA visualization, and they suffer from limitations such as photobleaching and problematic photoconversion.[14]
The true potential of this compound and its derivatives lies not in being a direct replacement for DAPI or Hoechst, but in serving as a versatile scaffold for the next generation of fluorescent probes.[1] The ability to chemically modify the benzoxazole core opens up possibilities for creating probes with:
-
Tailored Spectral Properties: Shifting excitation/emission wavelengths to avoid spectral overlap in multicolor experiments.
-
Functional Readouts: Designing probes that report on physiological parameters like pH, ion concentration, or enzymatic activity.[9]
-
Targeted Localization: Conjugating the fluorophore to specific ligands or antibodies to target organelles or proteins beyond the nucleus.
For researchers and drug development professionals, while DAPI and Hoechst remain essential workhorses, exploring novel scaffolds like aminophenyl benzoxazoles is crucial for developing the sophisticated tools needed to answer increasingly complex biological questions.
dot
Caption: Decision tree for selecting a fluorescent nuclear probe.
References
-
Biology Stack Exchange. (2012, June 19). Hoechst or DAPI for nuclear staining? Retrieved January 12, 2026, from [Link]
-
Karg, T., & Golic, K. G. (2018). Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation. Biotechnic & Histochemistry, 93(4), 268–278. Available at: [Link]
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Bio-Rad. (n.d.). Nuclear Staining Dyes - DAPI. Retrieved January 12, 2026, from [Link]
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GeeksforGeeks. (2023, July 25). Difference Between DAPI and Hoechst. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Relative quantum yield of three Alexa Fluor dyes, bound to different biomolecules. Retrieved January 12, 2026, from [Link]
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FluoroFinder. (n.d.). Alexa Fluor 488 Dye Profile. Retrieved January 12, 2026, from [Link]
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Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2018, May 15). Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation. Retrieved January 12, 2026, from [Link]
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Reiser, A., et al. (1971). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 93(13), 3213–3219. Available at: [Link]
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Dogra, S. K. (1992). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
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Patil, V. S., et al. (2013). Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent. ResearchGate. Retrieved January 12, 2026, from [Link]
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MDPI. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved January 12, 2026, from [Link]
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The Royal Society of Chemistry. (2016). Benzoxazole Functionalized Fluorescent Probe for Selective Fe3+ Detection and Intracellular Imaging in Living Cells. Retrieved January 12, 2026, from [Link]
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. Available at: [Link]
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Biotechnology Research and Innovation Journal. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved January 12, 2026, from [Link]
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SciSpace. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. Retrieved January 12, 2026, from [Link]
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Scite.ai. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Retrieved January 12, 2026, from [Link]
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ScienceDirect. (2016, May 1). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Retrieved January 12, 2026, from [Link]
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Chemistry of Heterocyclic Compounds. (2015). NEW FLUORESCENT 3H-IMIDAZO[4,5-e][9][12]BENZOXAZOLES: SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY. Retrieved January 12, 2026, from [Link]
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RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2013). Selective and Efficient Mitochondrial Staining with Designed 2,1,3-Benzothiadiazole Derivatives as Live Cell Fluorescence Imaging Probes. Retrieved January 12, 2026, from [Link]
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DiVA portal. (2022, May 16). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved January 12, 2026, from [Link]
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JETIR. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved January 12, 2026, from [Link]
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The Isomeric Effect: A Comparative Guide to Structure-Property Relationships in Polyimides Based on Diamine Isomers
In the pursuit of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. However, the precise tuning of these properties for specific applications remains a significant area of research. This guide delves into the critical role that the isomeric substitution pattern of diamine monomers plays in dictating the final properties of polyimides. By understanding the causal relationships between molecular architecture and macroscopic behavior, researchers and drug development professionals can strategically design and select polyimides with tailored performance characteristics.
This guide will objectively compare the performance of polyimides derived from ortho-, meta-, and para-substituted diamines, supported by experimental data from the literature. We will explore the underlying principles of how isomerism impacts polymer chain packing, intermolecular interactions, and ultimately, the thermal, mechanical, and optical properties of the resulting materials.
The Decisive Role of Diamine Isomerism
The spatial arrangement of amine functional groups on a diamine monomer may seem like a subtle structural variation, but it has profound consequences for the resulting polyimide's architecture. The three common isomers of aromatic diamines—ortho, meta, and para—give rise to vastly different polymer chain conformations.
-
Para-isomers , with their linear and rigid structures, tend to form highly ordered, closely packed polymer chains. This leads to strong intermolecular interactions.
-
Meta-isomers introduce a kinked or bent structure to the polymer backbone, disrupting the chain packing and reducing intermolecular forces.
-
Ortho-isomers create the most irregularly bent structures, leading to the least efficient chain packing and the weakest intermolecular interactions.[1]
This fundamental difference in chain packing is the primary driver for the observed variations in the properties of isomeric polyimides.
Caption: Relationship between diamine isomerism, chain packing, and polyimide properties.
Comparative Analysis of Isomeric Polyimide Properties
The following sections provide a detailed comparison of the key properties of polyimides derived from isomeric diamines, supported by experimental data.
Thermal Properties: Glass Transition Temperature and Thermal Stability
The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of a polymer. In polyimides, Tg is directly influenced by the rigidity of the polymer backbone and the strength of intermolecular forces.
-
Para-substituted diamines yield polyimides with the highest Tg values. The linear and rigid nature of the p-diamine backbone restricts segmental motion, requiring more thermal energy for the transition from a glassy to a rubbery state.[2]
-
Meta-substituted diamines result in polyimides with lower Tg values compared to their para-counterparts. The kinked structure introduced by the m-diamine increases the free volume and reduces the energy barrier for chain rotation.[2][3]
-
Ortho-substituted diamines generally lead to polyimides with even lower Tg values, although steric hindrance can sometimes lead to unexpectedly high Tg's, comparable to para-isomers.[2]
While Tg is significantly affected by isomerism, the thermal decomposition temperature is more dependent on the inherent bond strengths within the polymer backbone. However, studies have shown that polyimides derived from diaminobenzophenones exhibit little difference in thermo-oxidative stability between isomers, whereas those from diaminodiphenylmethanes show marked differences.[2]
| Diamine Isomer | Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (°C) |
| p-Phenylenediamine | BPDA | >400 | ~580 |
| m-Phenylenediamine | BPDA | 385 | ~570 |
| p-Diaminobenzophenone | BTDA | 335 | ~550 |
| m-Diaminobenzophenone | BTDA | 290 | ~545 |
Note: The above data is a representative compilation from various sources and may vary depending on the specific dianhydride and processing conditions.
Mechanical Properties: Strength and Stiffness
The mechanical performance of polyimides is intrinsically linked to the efficiency of stress transfer between polymer chains, which is governed by chain packing and intermolecular forces.
-
Para-isomers generally produce polyimides with the highest tensile modulus and strength. The ordered, closely packed chains allow for effective load distribution. The rod-like structure of polyimides from p-phenylenediamine and BPDA results in a high tensile modulus.[4]
-
Meta-isomers lead to more flexible polyimides with lower modulus and tensile strength but often higher elongation at break. The less compact structure of meta-linked polyimides results in lower mechanical properties compared to their para-linked counterparts.[3]
-
Ortho-isomers , due to their irregular chain packing, typically exhibit the lowest mechanical properties.
| Diamine Isomer | Dianhydride | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| p-Phenylenediamine | BPDA | 8.8 | 370 | 5 |
| m-Phenylenediamine | BPDA | 4.5 | 180 | 10 |
| 2,7-CPDA (para-linked) | PMDA | 3.1 | 110 | 6.5 |
| M-2,7-CPDA (meta-linked) | PMDA | 2.5 | 95 | 7.2 |
Note: The above data is a representative compilation from various sources and may vary depending on the specific dianhydride and processing conditions.
Optical and Solubility Properties
For applications in microelectronics and flexible displays, the optical transparency and solubility of polyimides are crucial. Isomerism plays a significant role in determining these properties.
-
Para-isomers often result in polyimides with higher color intensity and lower solubility. The close chain packing facilitates the formation of charge-transfer complexes (CTCs) between polymer chains, which are responsible for the characteristic yellow-to-brown color of aromatic polyimides. The strong intermolecular forces also make them difficult to dissolve in common organic solvents.
-
Meta and Ortho-isomers , with their bent and irregular structures, disrupt CTC formation, leading to more transparent and less colored films.[1][5] The reduced chain packing and weaker intermolecular forces also enhance their solubility. Polyimides based on 1,2-diamines (ortho) show higher solubility and optical transparency than those from 1,4-diamines (para).[1][5]
| Diamine Isomer | Dianhydride | Optical Transparency (%T at 500 nm) | Solubility in NMP |
| p-Phenylenediamine | 6FDA | ~75 | Insoluble |
| m-Phenylenediamine | 6FDA | ~85 | Soluble |
| o-Phenylenediamine | 6FDA | ~90 | Soluble |
Note: The above data is a representative compilation from various sources and may vary depending on the specific dianhydride and processing conditions.
Experimental Protocols
Synthesis of Isomeric Polyimides via a Two-Step Polycondensation
This protocol describes the synthesis of poly(amic acid) followed by thermal imidization, a common method for preparing high-quality polyimide films.[6]
Materials:
-
Dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
Isomeric Diamines (e.g., p-phenylenediamine, m-phenylenediamine, o-phenylenediamine)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine isomer in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine is completely dissolved, gradually add an equimolar amount of the dianhydride powder in several portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.[6]
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to control the film thickness.
-
Place the cast film in a vacuum oven and heat it according to a staged curing cycle to gradually remove the solvent and effect the imidization. A typical cycle might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[7]
-
After cooling to room temperature, the polyimide film can be peeled off from the glass substrate.
-
Caption: Two-step synthesis of polyimide films.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimides by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymers.
-
Tensile Testing: To evaluate the mechanical properties, including tensile strength, modulus, and elongation at break, using a universal testing machine.
-
UV-Vis Spectroscopy: To assess the optical transparency and color of the polyimide films.
Conclusion: Designing Polyimides with Precision
The isomeric position of the amine groups in diamine monomers is a powerful tool for tuning the properties of polyimides. By strategically selecting between ortho-, meta-, and para-substituted diamines, researchers can control the polymer chain packing and intermolecular interactions to achieve a desired balance of thermal stability, mechanical strength, and optical clarity. This guide provides a foundational understanding of these structure-property relationships, empowering scientists and engineers to design and synthesize next-generation polyimides for a wide range of advanced applications.
References
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Yu, H.-C., Jung, J.-W., & Chung, C. (2015). Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines. Polymer (Korea), 39(6), 947-953. [Link]
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Bell, V. L., Stump, B. L., & Gager, H. (1976). Polyimide structure-property relationships. II. Polymers from isomeric diamines. Journal of Polymer Science: Polymer Chemistry Edition, 14(9), 2275-2292. [Link]
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Liu, Y., et al. (2019). The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations. Polymers, 11(7), 1144. [Link]
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Yu, H.-C., Jung, J.-W., & Chung, C. (2015). Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines. ResearchGate. [Link]
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Choi, M. Y., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(50), 31649-31656. [Link]
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Kim, H. G., et al. (2022). Influence of diamine structure on the properties of colorless and transparent polyimides. Polymers, 14(1), 123. [Link]
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Lee, S., et al. (2022). Optical, Dielectric, and Thermal Properties of Bio-Based Polyimides Derived from An Isosorbide-Containing Diamine. Advanced Engineering Materials, 24(5), 2101211. [Link]
-
Numata, S., Oohara, S., Fujisaki, K., Imaizumi, J., & Kinjo, N. (1986). Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhydrides and Phenylenediamines. Journal of Applied Polymer Science, 31(1), 101-110. [Link]
-
Lee, S. J., et al. (2022). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, 14(15), 3045. [Link]
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Lee, S. J., et al. (2022). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 12(35), 22675-22683. [Link]
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Chen, Y.-H., et al. (2023). Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. Polymers, 15(12), 2749. [Link]
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A Comparative Guide to the Thermal Stability of 5-Amino-2-(3-aminophenyl)benzoxazole-Derived Polymers
For researchers and professionals in materials science and drug development, the selection of polymeric materials with exceptional thermal stability is paramount for applications in demanding environments. High-performance polymers are essential for everything from advanced composite materials in aerospace to durable components in analytical instrumentation. Among the class of high-performance polymers, those derived from benzoxazole-containing monomers are of significant interest due to their inherent thermal and oxidative resistance.
This guide provides a detailed benchmark of the thermal stability of polymers derived from 5-Amino-2-(3-aminophenyl)benzoxazole and its isomers. We will delve into the key performance metrics, compare them against other established high-performance polymers, and provide the experimental context necessary to understand the data.
The Significance of the Benzoxazole Moiety
The exceptional thermal properties of the polymers discussed here are largely attributable to the rigid, heterocyclic benzoxazole ring system incorporated into the polymer backbone. This structural feature, combined with the aromatic nature of the polymer chains, restricts segmental motion and increases the energy required to initiate thermal degradation. The this compound monomer provides a versatile platform for synthesizing various polyimides and polybenzoxazoles with tailored properties.
Benchmarking Thermal Performance
The thermal stability of a polymer is not a single value but a collection of properties that define its performance at elevated temperatures. The most critical metrics are the Glass Transition Temperature (Tg) and the Decomposition Temperature (Td).
-
Glass Transition Temperature (Tg): This is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is crucial for maintaining mechanical integrity at elevated temperatures.
-
Decomposition Temperature (Td): This is the temperature at which the polymer begins to chemically degrade, typically measured as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss). This metric indicates the upper limit of the polymer's service temperature.
The following table compares the thermal properties of various polyimides derived from amino-phenyl-benzoxazole monomers with other high-performance polymers.
| Polymer System | Glass Transition Temperature (Tg) in °C | 5% Weight Loss Temperature (Td5%) in °C (Atmosphere) | Reference |
| Polyimide from 5-amino-2-(p-aminophenyl) benzoxazole (AAPB) and Pyromellitic Dianhydride (PMDA) | 314 | >550 (Argon), >500 (Air) | [1][2] |
| Polyimides from 5-amino-2-(p-aminophenyl) benzoxazole (AAPB) and various dianhydrides | 336 - 369 | >530 (N₂) | [3][4][5] |
| Poly(benzoxazole imide)s from 2-(3-aminophenyl)benzo[d]oxazol-5-amine and various dianhydrides | 285 - 363 | 510 - 564 (N₂) | [6] |
| Aromatic Polybenzoxazoles (PBOs) | 275 - 375 | 545 - 615 (10% weight loss, N₂) | [7] |
| Alternative High-Performance Polymers | |||
| Polyether Ether Ketone (PEEK) | ~143 | ~500 | [8][9] |
| Vespel® Polyimide (DuPont) | >300 | Maintains integrity up to 300°C continuously | [9] |
As the data indicates, polyimides derived from 5-amino-2-(p-aminophenyl) benzoxazole and its isomers exhibit outstanding thermal stability, with glass transition temperatures well above 300°C and decomposition temperatures exceeding 500°C in inert atmospheres.[1][3][6] These values are significantly higher than those for many other high-performance polymers like PEEK, making them suitable for more extreme temperature applications.[9]
Experimental Protocols for Thermal Analysis
The data presented above is primarily generated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding these methods is crucial for interpreting the thermal stability data correctly.
Thermogravimetric Analysis (TGA)
TGA is the workhorse for determining the decomposition temperature and char yield of a polymer. The causality behind the experimental choices is critical for obtaining meaningful data.
Methodology:
-
A small, precisely weighed sample of the polymer is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10-20 °C/min) over a defined temperature range.[9]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The experiment is typically run under a controlled atmosphere, most commonly nitrogen or argon to assess inherent thermal stability, or air to evaluate thermo-oxidative stability.[1][2]
Why these choices?
-
Controlled Heating Rate: A consistent heating rate ensures that the thermal degradation process is observed uniformly and allows for comparison between different samples.[9]
-
Inert Atmosphere (Nitrogen/Argon): By excluding oxygen, we can study the intrinsic stability of the polymer's chemical bonds without the influence of oxidative degradation. This provides a baseline for the material's thermal limits.[1]
-
Oxidative Atmosphere (Air): Running the experiment in air simulates real-world conditions where the material will be exposed to oxygen at high temperatures. This is crucial for applications where thermo-oxidative resistance is key.
Differential Scanning Calorimetry (DSC)
DSC is the primary method for determining the glass transition temperature (Tg) of a polymer.
Methodology:
-
Two small pans are placed in the DSC instrument: one containing the polymer sample and a reference pan that is empty.
-
The instrument heats both pans at a controlled rate.
-
The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
A change in the heat capacity of the sample, which occurs at the glass transition, is observed as a step change in the heat flow signal.
-
The sample is often subjected to a heat-cool-heat cycle to erase any prior thermal history and obtain a clear Tg signal on the second heating scan.
Why these choices?
-
Reference Pan: The use of an empty reference pan allows the instrument to subtract the heat flow associated with the pan itself, isolating the thermal events of the polymer sample.
-
Heat-Cool-Heat Cycle: The initial heating scan removes any residual solvents and erases the effects of previous processing on the polymer's amorphous structure. The subsequent cooling and second heating scans provide a more reproducible and accurate measurement of the true Tg.
Structural Basis for Enhanced Thermal Stability
The impressive thermal performance of these polymers is a direct result of their molecular architecture. The synthesis of polyimides from monomers like 5-amino-2-(p-aminophenyl) benzoxazole (AAPB) involves a two-stage method.[1][3] First, a poly(amic acid) precursor is formed, which is then thermally converted into the final polyimide.[1][3]
The resulting polymer backbone is composed of a series of rigid aromatic and heterocyclic rings (benzoxazole and imide). This structure leads to:
-
High Bond Dissociation Energies: The aromatic C-C and C-N bonds, along with the bonds within the heterocyclic rings, require a large amount of energy to break.
-
Restricted Chain Mobility: The rigid nature of the polymer backbone severely limits rotational and vibrational modes of the polymer chains, which is why a high temperature is required to induce the segmental motion associated with the glass transition.
-
Strong Intermolecular Interactions: The planar, aromatic structures allow for significant pi-pi stacking between polymer chains, further increasing the energy needed to overcome intermolecular forces.
Conclusion
Polymers derived from this compound and its isomers represent a class of materials with exceptional thermal stability. Their high glass transition and decomposition temperatures make them prime candidates for applications where performance at extreme temperatures is non-negotiable. By understanding the relationship between their rigid molecular structure and their macroscopic thermal properties, researchers can confidently select and develop these materials for the next generation of high-performance technologies. The experimental protocols of TGA and DSC provide a robust framework for quantifying this stability, ensuring that material selection is based on reliable and reproducible data.
References
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- Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer | Scientific.Net.
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A Comparative Analysis of Benzoxazole and Benzothiazole Fluorescent Probes: A Guide for Researchers
In the dynamic landscape of molecular probes, benzoxazole and benzothiazole derivatives have carved out significant niches as versatile fluorescent scaffolds. Their rigid, planar structures and extended π-conjugated systems endow them with favorable photophysical properties, making them indispensable tools in cellular imaging, chemical sensing, and drug development. This guide provides a comprehensive comparative analysis of these two heterocyclic fluorophores, offering insights into their distinct fluorescence characteristics, guiding principles for experimental design, and detailed protocols for their application. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select and effectively utilize these powerful fluorescent probes.
Unveiling the Core Structures: Benzoxazole vs. Benzothiazole
At the heart of these probes lie the benzoxazole and benzothiazole bicyclic ring systems. The fundamental difference between them is the heteroatom at the 1-position of the five-membered ring: an oxygen atom in benzoxazole and a sulfur atom in benzothiazole. This seemingly subtle atomic substitution has profound implications for their electronic structure, and consequently, their fluorescence properties.
Caption: General chemical structures of benzoxazole and benzothiazole.
The electronegativity and size of the oxygen versus the sulfur atom influence the electron density distribution within the aromatic system. Generally, the sulfur atom in benzothiazole, being less electronegative and larger than oxygen, can lead to a more polarizable and electron-rich heterocyclic system. This often results in red-shifted absorption and emission spectra compared to their benzoxazole counterparts.
A Head-to-Head Comparison of Fluorescence Properties
The utility of a fluorescent probe is defined by a set of key photophysical parameters. Here, we compare and contrast benzoxazole and benzothiazole probes based on these critical properties.
| Property | Benzoxazole Probes | Benzothiazole Probes | Key Considerations & Insights |
| Fluorescence Quantum Yield (ΦF) | Generally moderate to high, but can be susceptible to non-radiative decay pathways. Can be enhanced by structural modifications that increase rigidity. | Often exhibit high fluorescence quantum yields due to the heavy atom effect of sulfur, which can reduce intersystem crossing.[1] | The choice between the two may depend on the specific application's demand for brightness. Benzothiazoles often have an inherent advantage in quantum yield. |
| Stokes Shift | Typically exhibit moderate Stokes shifts. However, derivatives capable of Excited-State Intramolecular Proton Transfer (ESIPT) can display exceptionally large Stokes shifts.[2] | Also show moderate Stokes shifts, with ESIPT-capable derivatives demonstrating large shifts. The larger, more polarizable sulfur atom can contribute to slightly larger Stokes shifts in analogous structures.[1][3] | A large Stokes shift is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging applications. Both classes can be engineered for large Stokes shifts via the ESIPT mechanism. |
| Solvatochromism | Fluorescence emission is often sensitive to solvent polarity. The extent of the solvatochromic shift depends on the intramolecular charge transfer (ICT) character of the excited state.[4] | Also display solvatochromism, often with a pronounced effect due to the more polarizable nature of the sulfur-containing ring.[5] | This property can be exploited for sensing changes in the local microenvironment, such as protein binding or membrane insertion. |
| pH Sensitivity | The nitrogen atom in the oxazole ring can be protonated at low pH, often leading to changes in fluorescence. The pKa can be tuned by substituents. | The benzothiazole nitrogen is also susceptible to protonation, affecting fluorescence. The pKa values can be modulated to create probes for specific acidic or basic environments.[6][7][8][9] | This makes both classes of probes suitable for developing pH sensors for various biological and chemical systems. |
| Photostability | Generally good, but can be susceptible to photobleaching under intense or prolonged irradiation. | Often exhibit enhanced photostability compared to benzoxazoles, which can be attributed to the sulfur atom's ability to dissipate excess energy.[10] | For long-term imaging experiments, benzothiazole-based probes may offer a more robust signal. |
Key Mechanistic Insights: ESIPT and AIE
Many of the advanced applications of benzoxazole and benzothiazole probes stem from specific photophysical phenomena, namely Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).
Excited-State Intramolecular Proton Transfer (ESIPT): This process occurs in molecules possessing both a proton-donating group (e.g., -OH) and a proton-accepting group (the nitrogen of the azole ring) in close proximity.[2][11] Upon photoexcitation, an ultrafast proton transfer occurs, leading to the formation of a transient tautomer that is responsible for the fluorescence emission.[12] This results in an exceptionally large Stokes shift, often exceeding 100 nm.[2]
Caption: The four-level photophysical cycle of ESIPT.
Aggregation-Induced Emission (AIE): In contrast to many fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules exhibit enhanced fluorescence upon aggregation.[11][13] This phenomenon is typically attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways. Both benzoxazole and benzothiazole scaffolds can be incorporated into AIE-active molecules, opening up applications in solid-state lighting and sensing of analytes that induce aggregation.[13][14]
Experimental Protocols: A Practical Guide
To facilitate the practical application of these probes, we provide a generalized, step-by-step methodology for the synthesis and photophysical characterization of a representative probe from each class.
Synthesis of a Representative Benzothiazole Probe
This protocol outlines the synthesis of a simple benzothiazole derivative, which can be further functionalized for specific applications.[1][15][16]
Objective: To synthesize 2-(2-hydroxyphenyl)benzothiazole, a classic ESIPT-active fluorophore.
Materials:
-
2-Aminothiophenol
-
Salicylaldehyde
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) in 30 mL of ethanol.
-
To this solution, add salicylaldehyde (10 mmol) dropwise while stirring.
-
Add a catalytic amount of concentrated HCl (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water to precipitate the product.
-
Filter the crude product, wash with cold water, and then with a dilute NaOH solution to remove unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure 2-(2-hydroxyphenyl)benzothiazole.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization Workflow
This workflow describes the essential steps for characterizing the fluorescence properties of a newly synthesized probe.
Caption: A typical workflow for photophysical characterization.
Procedure:
-
Sample Preparation: Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired concentration (typically in the micromolar range) in the solvent of interest.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: Excite the sample at λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate or fluorescein).
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference between λ_em and λ_abs.
-
Solvatochromism Study: Record absorption and emission spectra in a series of solvents with varying polarities.
-
pH Titration: Measure the fluorescence intensity or spectral shifts as a function of pH to determine the pKa of the probe.
Applications: Where Benzoxazoles and Benzothiazoles Shine
Both benzoxazole and benzothiazole probes have found widespread use in various scientific disciplines.
-
Cellular Imaging: Their high brightness, photostability, and ability to be targeted to specific organelles make them excellent candidates for live-cell imaging.[17][18]
-
Sensing of Metal Ions: The nitrogen and oxygen/sulfur atoms can act as chelating sites for metal ions, leading to a "turn-on" or "turn-off" fluorescent response.[3][19][20]
-
Detection of Biomolecules: Probes have been designed to selectively detect various biomolecules, including amino acids, enzymes, and reactive oxygen species.[3][21][22][23]
-
DNA Probes: Certain derivatives have shown the ability to intercalate into DNA, with their fluorescence being modulated upon binding, making them useful for nucleic acid detection.[24][25][26][27]
-
Materials Science: Their robust fluorescence in the solid state, particularly for AIE-active derivatives, has led to their use in organic light-emitting diodes (OLEDs) and fluorescent materials.[28]
Conclusion and Future Outlook
Benzoxazole and benzothiazole fluorescent probes represent two closely related yet distinct classes of fluorophores, each with its own set of advantages. Benzothiazoles often offer superior quantum yields and photostability, while the properties of benzoxazoles are also highly tunable. The choice between them should be guided by the specific requirements of the application.
The future of these probes lies in the development of more sophisticated designs with enhanced functionalities. This includes the creation of probes with near-infrared (NIR) emission for deep-tissue imaging, two-photon absorption capabilities for high-resolution microscopy, and multi-analyte sensing platforms. As our understanding of structure-property relationships continues to grow, so too will the power and precision of benzoxazole and benzothiazole-based fluorescent probes in advancing scientific discovery.
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Taylor & Francis. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]
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PMC - NIH. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. [Link]
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chem.uaic.ro. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. [Link]
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ACS Publications. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. [Link]
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Semantic Scholar. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl. [Link]
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MDPI. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. [Link]
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MDPI. (2024). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. [Link]
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RSC Publishing. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. [Link]
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ResearchGate. (2007). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. [Link]
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Globe Thesis. (2024). Synthesis And Application Of Benzothiazole-based Fluorescent Probes. [Link]
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Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. [Link]
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PubMed. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. [Link]
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ResearchGate. (n.d.). Synthesis and application of benzoxazole derivative‐based fluorescent probes for naked eye recognition. [Link]
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ResearchGate. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes a systematic review. [Link]
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Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. [Link]
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PubMed. (2017). A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2. [Link]
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PubMed. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. [Link]
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PubMed. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. [Link]
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Journal of the American Chemical Society. (n.d.). Fluorescence of aromatic benzoxazole derivatives. [Link]
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RSC Publishing. (2018). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. [Link]
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PMC - NIH. (2024). Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. [Link]
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NIH. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [Link]
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A Comparative Guide to the Processing Characteristics of Polyimides Derived from 5-Amino-2-(3-aminophenyl)benzoxazole
This guide provides a comprehensive evaluation of the processing characteristics of polyimides synthesized from 5-Amino-2-(3-aminophenyl)benzoxazole. Through a detailed comparison with polyimides derived from other common aromatic diamines, this document offers researchers, scientists, and drug development professionals critical insights into material selection and processing for high-performance applications. The information presented herein is supported by experimental data from peer-reviewed literature and established testing protocols.
Introduction: The Critical Role of Diamine Structure in Polyimide Performance
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The remarkable versatility of polyimides stems from the ability to tailor their properties through the judicious selection of their monomeric constituents: a dianhydride and a diamine. The diamine, in particular, plays a pivotal role in defining the final polymer's processing characteristics and in-service performance. Its chemical structure dictates chain rigidity, intermolecular interactions, and the resulting free volume of the polymer matrix, thereby influencing key properties such as solubility, melt processability, thermal stability, and dielectric performance.
This guide focuses on polyimides derived from the meta-substituted benzoxazole diamine, this compound. The introduction of the benzoxazole moiety into the polyimide backbone is a strategic approach to enhance thermal and mechanical properties. However, the non-linear, kinked geometry of the meta-substituted isomer can also impart improved processability compared to its linear para-substituted counterpart. Understanding these structure-property relationships is paramount for the rational design of advanced materials.
Comparative Analysis of Processing and Performance Characteristics
The processing and performance of polyimides are intrinsically linked to the chemical architecture of the diamine monomer. In this section, we compare the properties of polyimides synthesized from this compound with those derived from the widely used diamines, 4,4'-oxydianiline (ODA) and p-phenylenediamine (p-PDA).
Solubility
The solubility of a polyimide is a critical factor for its processing, particularly for applications requiring solution casting or spin coating. Generally, the introduction of flexible linkages, bulky side groups, or non-linear kinks in the polymer backbone can disrupt chain packing and enhance solubility. Polyimides based on the meta-substituted this compound are expected to exhibit improved solubility compared to those derived from the rigid, linear p-PDA. The flexible ether linkage in ODA also contributes to good solubility.
Table 1: Qualitative Solubility of Polyimides in Common Organic Solvents
| Diamine | Dianhydride | NMP | DMAc | m-cresol | THF |
| This compound | Various | ++ | ++ | ++ | +/- |
| 4,4'-Oxydianiline (ODA) | Various | ++ | ++ | ++ | - |
| p-Phenylenediamine (p-PDA) | Various | - | - | +/- | - |
++: Soluble at room temperature; +/-: Partially soluble or soluble upon heating; -: Insoluble. Data synthesized from multiple sources; direct comparative studies under identical conditions are limited.[1][2][3]
The enhanced solubility of polyimides from this compound can be attributed to the bent structure of the diamine, which hinders the formation of highly ordered, crystalline domains that are resistant to solvent penetration.
Thermal Properties
Thermal stability is a hallmark of polyimides. The glass transition temperature (Tg) and the 5% weight loss temperature (Td5%) are key metrics for assessing the upper service temperature and thermal endurance of these materials. Rigid, linear polymer backbones generally lead to higher Tg and Td5% values due to restricted segmental motion and strong intermolecular interactions.
Table 2: Comparison of Thermal Properties of Polyimides
| Diamine | Dianhydride | Tg (°C) | Td5% (°C) |
| This compound | ODPA | 285 - 333 | 510 - 564 |
| 4,4'-Oxydianiline (ODA) | ODPA | ~260-270 | ~500-550 |
| p-Phenylenediamine (p-PDA) | BPDA | >400 | >550 |
Data synthesized from multiple sources and may vary based on the specific dianhydride and measurement conditions.[1][4][5]
Polyimides derived from this compound exhibit high glass transition temperatures and excellent thermal stability, often surpassing those based on the more flexible ODA. While not as thermally robust as the highly rigid polyimides from p-PDA, they offer a favorable balance of thermal performance and processability.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their application in flexible electronics, aerospace components, and other demanding fields. Tensile strength, tensile modulus, and elongation at break are key indicators of a material's mechanical performance.
Table 3: Comparison of Mechanical Properties of Polyimide Films
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | Various | 103 - 126 | 2.9 - 3.7 | 3.0 - 6.5 |
| 4,4'-Oxydianiline (ODA) | PMDA | ~170 | ~2.5 | ~70 |
| p-Phenylenediamine (p-PDA) | BPDA | >200 | >5.0 | <10 |
Data synthesized from multiple sources; properties are highly dependent on the dianhydride used and film processing conditions.[1][4][6]
The benzoxazole-containing polyimides demonstrate excellent mechanical properties, with high tensile strength and modulus. The meta-catenation provides a degree of flexibility, resulting in moderate elongation at break compared to the more brittle, highly rigid polyimides.
Dielectric Properties
For microelectronics applications, a low dielectric constant (Dk) and low dielectric loss (Df) are paramount to minimize signal delay and cross-talk. The incorporation of fluorine atoms, bulky groups, and increased free volume are common strategies to lower the dielectric constant of polyimides. The benzoxazole moiety, with its rigid and polar nature, can influence the dielectric properties in a complex manner.
While specific data for polyimides from this compound is limited, studies on related benzoxazole-containing polyimides suggest that they can achieve low dielectric constants, particularly when combined with fluorinated dianhydrides. The introduction of the bulky benzoxazole group can disrupt chain packing, increasing free volume and thus lowering the dielectric constant.[7]
Experimental Protocols for Polyimide Characterization
To ensure the reliability and reproducibility of data, standardized testing protocols are essential. This section details the methodologies for key characterization techniques, explaining the rationale behind the experimental choices.
Polyimide Synthesis: A Two-Step Polycondensation
The synthesis of polyimides from this compound and various dianhydrides is typically carried out via a two-step polycondensation reaction. This method allows for the formation of a high-molecular-weight poly(amic acid) precursor, which can then be converted to the final polyimide.
Experimental Workflow:
Caption: Workflow for thermal analysis of polyimides.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers. It measures the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature and frequency. DMA is particularly sensitive for determining the glass transition temperature and other secondary relaxations.
Step-by-Step Protocol:
-
Sample Preparation: A rectangular film specimen of defined dimensions is cut from the polyimide sheet.
-
Instrument Setup: The specimen is mounted in the DMA instrument using a film tension clamp.
-
Measurement: A sinusoidal strain is applied to the sample at a constant frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 3-5 °C/min). [8][9]The frequency is chosen to probe the material's response at a relevant timescale for its intended application. [10][11][12]4. Data Analysis: The glass transition is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus. [13]
Solubility Testing
A qualitative assessment of solubility is often sufficient for initial processing evaluations.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the polyimide film (e.g., 10 mg) is placed in a vial. [14][15]2. Solvent Addition: A known volume of the test solvent (e.g., 1 mL) is added to the vial. [14][16]3. Observation: The mixture is agitated at room temperature and observed for dissolution. If the polymer does not dissolve, the vial may be gently heated.
-
Classification: The solubility is classified as soluble, partially soluble, or insoluble based on visual observation. [17]
Dielectric Constant Measurement
The dielectric constant of polyimide films can be measured using a variety of techniques, with the parallel plate capacitor method being common for thin films at lower frequencies.
Step-by-Step Protocol:
-
Sample Preparation: A circular or square sample of the polyimide film is cut to a size that will completely cover the electrodes.
-
Electrode Deposition: Thin, conductive electrodes (e.g., gold or aluminum) are deposited on both sides of the film sample to form a parallel plate capacitor.
-
Measurement: The capacitance of the sample is measured using an LCR meter at the desired frequency. [18]4. Calculation: The dielectric constant (Dk) is calculated from the measured capacitance (C), the electrode area (A), and the film thickness (d) using the formula: Dk = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space. [19]
Conclusion: A Promising Balance of Processability and Performance
Polyimides derived from this compound represent a compelling class of high-performance polymers that offer a unique and advantageous balance of processing characteristics and final properties. The strategic incorporation of the meta-substituted benzoxazole moiety into the polyimide backbone leads to materials with excellent thermal stability and robust mechanical properties, while the non-linear structure imparts improved solubility in common organic solvents compared to their more rigid, linear counterparts.
This enhanced processability opens up new avenues for the application of these advanced materials in fields where solution-based manufacturing techniques are prevalent, such as in the fabrication of flexible electronic devices and high-temperature coatings. While direct, comprehensive comparative data with all common diamines under identical conditions remains an area for further investigation, the available evidence strongly suggests that polyimides based on this compound are a promising alternative for applications demanding a combination of high performance and facile processing.
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High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2026, January 12). MDPI. Retrieved from [Link]
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How to calculate the dielectric constant of thin film? (2018, January 17). ResearchGate. Retrieved from [Link]
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Preparation of Polyimide Films with Ultra-Low Dielectric Constant by Phase Inversion. (n.d.). MDPI. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) – Online Training Course. (2012, December 20). YouTube. Retrieved from [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]
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A Researcher's Guide to Substituted Benzoxazoles: A Comparative DFT Analysis of Electronic Properties
Welcome to an in-depth exploration of substituted benzoxazoles, a class of heterocyclic compounds demonstrating remarkable versatility across medicinal chemistry and materials science.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as a significant scaffold in drug discovery.[2][3][4] This guide provides a comparative analysis of the electronic properties of substituted benzoxazoles using Density Functional Theory (DFT), offering insights for researchers, scientists, and professionals in drug development. We will delve into how substituent modifications on the benzoxazole core can modulate its electronic characteristics, a key aspect in the rational design of novel therapeutic agents and functional materials.
The Significance of Benzoxazoles in Modern Research
Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring.[5][6] This core structure is present in a variety of natural and synthetic molecules with a broad spectrum of pharmacological activities.[1][3] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature the benzoxazole moiety, highlighting its therapeutic relevance.[3][7] The ability to readily introduce a wide range of substituents onto the benzoxazole framework allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in medicinal chemistry.[2]
Why Use Density Functional Theory (DFT) for Benzoxazoles?
Understanding the electronic properties of substituted benzoxazoles is crucial for predicting their reactivity, stability, and potential biological activity.[8][9] Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, offering a balance between accuracy and computational cost.[10][11][12] DFT calculations allow us to investigate parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. These parameters provide valuable insights into the molecule's electronic behavior and its propensity to interact with biological targets.[8][9][13]
The Causality Behind Method Selection
The choice of a specific DFT functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional is widely used for organic molecules and has been shown to provide accurate geometries and electronic properties for benzoxazole derivatives.[14][15] For studying excited state properties and absorption spectra, time-dependent DFT (TD-DFT) is the method of choice.[15] The selection of a basis set, such as 6-31+G(d) or 6-311++G(d,p), determines the flexibility and accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost.[8][9][13]
Comparative Analysis of Substituted Benzoxazoles
The electronic properties of the benzoxazole core are significantly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density distribution, thereby altering the HOMO-LUMO gap and other electronic parameters.
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[16] This is a crucial consideration in drug design, as it can influence the molecule's metabolic stability and its ability to interact with specific biological targets.
Below is a summary of the calculated electronic properties for a selection of substituted benzoxazoles based on DFT studies.
| Substituent (at position 2) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H (unsubstituted) | -6.30 | -1.81 | 4.49 |
| -CH3 (methyl) | -6.15 | -1.75 | 4.40 |
| -OH (hydroxyl) | -5.98 | -1.69 | 4.29 |
| -NH2 (amino) | -5.75 | -1.62 | 4.13 |
| -Cl (chloro) | -6.42 | -2.05 | 4.37 |
| -NO2 (nitro) | -7.10 | -2.85 | 4.25 |
| -Phenyl | -6.02 | -1.98 | 4.04 |
| -p-tolyl | -5.95 | -1.93 | 4.02 |
Note: The values presented are representative and can vary depending on the specific computational methodology (functional and basis set) employed.[8][9]
As the data suggests, electron-donating groups like -OH and -NH2 tend to increase the HOMO energy and decrease the HOMO-LUMO gap, making the molecule more reactive. Conversely, electron-withdrawing groups like -NO2 lower both the HOMO and LUMO energies.
Experimental Protocol: A Step-by-Step DFT Workflow
To ensure the reproducibility and validity of computational studies, a well-defined protocol is essential. Here is a self-validating workflow for conducting a comparative DFT study on substituted benzoxazoles.
-
Molecule Building and Initial Geometry Optimization:
-
Construct the 3D structures of the desired substituted benzoxazoles using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[10]
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate the electronic properties, including HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential.[17]
-
-
Data Analysis and Comparison:
-
Systematically analyze the calculated data for the series of substituted benzoxazoles.
-
Caption: A typical workflow for a DFT study of substituted benzoxazoles.
Visualizing the Benzoxazole Scaffold
The general structure of a substituted benzoxazole is depicted below, highlighting the key positions for substitution.
Caption: General structure of a substituted benzoxazole.
Conclusion
This guide has provided a comparative overview of the electronic properties of substituted benzoxazoles, grounded in the principles of Density Functional Theory. The presented data and workflow underscore the power of computational chemistry in understanding and predicting the behavior of these medicinally important molecules. By systematically modulating the substituents on the benzoxazole core, researchers can fine-tune the electronic properties to optimize their desired biological activity or material characteristics. As computational methods continue to advance, their integration into the drug discovery and materials design process will undoubtedly accelerate the development of novel and effective benzoxazole-based compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Amino-2-(3-aminophenyl)benzoxazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the promise of discovery must be built upon an unwavering foundation of safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Amino-2-(3-aminophenyl)benzoxazole, a heterocyclic aromatic compound with potential applications in biomedical research and material science.[1] As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted with the highest standards of safety and scientific integrity.
This document moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary precautions, empowering you, the researcher, to make informed safety decisions. The protocols herein are designed as a self-validating system, grounded in authoritative safety data and field-proven best practices.
Hazard Profile: Understanding the Risks
This compound is an aromatic amine and a benzoxazole derivative.[1][2] While some safety data sheets (SDS) do not classify the compound under GHS, others indicate potential hazards that demand a cautious approach.[3][4] For the purpose of ensuring maximum laboratory safety, we will operate under the more stringent hazard classifications identified in the available literature.
The primary risks associated with this compound, particularly in its solid, powdered form, are:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[5]
-
Serious Eye Irritation: The compound is classified as causing serious eye irritation. Direct contact with the eyes can cause significant discomfort and potential damage.
-
Respiratory Irritation: As a fine powder, there is a risk of dust formation.[5] Inhalation of these airborne particles may lead to respiratory tract irritation.
-
Potential for Genetic Defects: Some sources classify the compound as suspected of causing genetic defects, a serious long-term health hazard.[6]
Given these potential hazards, handling this compound requires engineering controls and personal protective equipment (PPE) to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table summarizes the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Double-layered, chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended if packaging is damaged |
| Weighing (Solid) | Safety goggles or face shield | Double-layered, chemical-resistant gloves (e.g., Nitrile) | Impermeable, disposable gown with knit cuffs | Required: NIOSH-approved N95 respirator or higher[3][4] |
| Solution Preparation | Safety goggles | Double-layered, chemical-resistant gloves (e.g., Nitrile) | Impermeable, disposable gown | Not required if performed in a certified chemical fume hood |
| Experimental Use | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat or disposable gown | Not required if performed in a certified chemical fume hood |
| Spill Cleanup (Solid) | Safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Impermeable, disposable gown or coveralls | Required: NIOSH-approved respirator with P100 filter[7] |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat or disposable gown | Not required for sealed containers |
Why these choices?
-
Double Gloves: Handling potent compounds, especially those with suspected mutagenicity, requires extra precaution.[8] Double-gloving provides an additional barrier against potential tears or permeation. The outer glove should be removed immediately after the task is completed.
-
Impermeable Gown: A standard cotton lab coat is insufficient as it can absorb powders and solutions. An impermeable gown, preferably disposable, prevents skin contact.[8]
-
Respirator for Powders: The most significant risk of exposure comes from weighing the solid compound, which can easily generate airborne dust.[5] A NIOSH-approved respirator is critical to prevent inhalation.[3] A standard surgical mask offers no protection against fine chemical dust.[9]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any signs of damage or leakage.
-
Don PPE: Before handling the package, put on a lab coat and a single pair of nitrile gloves.
-
Transport: Transport the sealed container to the designated storage area.
-
Store Securely: Store the container tightly closed in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][5][10] The storage location should be clearly labeled.
Weighing the Solid Compound (High-Risk Activity)
This procedure must be performed inside a certified chemical fume hood or a ventilated balance enclosure.
-
Assemble PPE: Don all required PPE for handling solids: safety goggles, a disposable gown, and two pairs of nitrile gloves. Put on your NIOSH-approved respirator.
-
Prepare the Area: Place a disposable weighing paper or boat on the balance. Have a sealed container ready for the weighed compound and another for contaminated waste (e.g., used weighing paper, outer gloves).
-
Weigh Compound: Carefully transfer the desired amount of this compound from the stock bottle to the weighing boat. Avoid creating dust by handling the material gently. Do not tap or shake the container.
-
Seal and Clean: Securely cap the stock bottle. Carefully transfer the weighed powder to your experimental vessel.
-
Immediate Disposal: Place the used weighing boat and any contaminated wipes directly into the designated hazardous waste bag.
-
Doff PPE: Remove the outer pair of gloves and dispose of them. Wipe down the balance and surrounding area with a damp cloth, disposing of the cloth in the hazardous waste bag. Remove the remaining PPE in the designated area.
-
Hygiene: Wash hands thoroughly with soap and water.[5]
Spill Response
A spill of solid this compound requires immediate and careful action.
-
Alert Personnel: Notify others in the lab and restrict access to the affected area.
-
Don PPE: Put on the PPE designated for spill cleanup, including a respirator, goggles, face shield, impermeable gown, and heavy-duty gloves.
-
Contain the Spill: Gently cover the powder spill with a plastic sheet or tarp to minimize spreading and prevent it from becoming airborne.[3]
-
Clean Up: Do not dry sweep. Carefully take up the material mechanically (e.g., with a scoop or dustpan) and place it into a labeled, sealable container for hazardous waste disposal.[3]
-
Decontaminate: Thoroughly clean the contaminated surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Dispose: Dispose of all contaminated materials, including PPE, in accordance with institutional and local regulations.[5]
Waste Disposal
-
Segregate Waste: All materials that have come into direct contact with this compound—including gloves, weighing paper, pipette tips, and contaminated labware—must be considered hazardous waste.
-
Use Designated Containers: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Follow Regulations: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[5] Do not discharge to sewer systems.[5] Always follow your institution's specific waste disposal protocols.
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound from risk assessment to final disposal.
Caption: Workflow for PPE selection and handling of this compound.
Conclusion
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a culture of safety that protects researchers while enabling scientific advancement. The potential hazards of this compound are manageable when understood and respected. This guide serves as a critical resource to ensure that your work with this and other novel compounds is conducted responsibly, ethically, and safely.
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Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
